4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
Description
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Properties
IUPAC Name |
4-chloro-8-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N/c11-6-4-8(10(13,14)15)16-9-5(6)2-1-3-7(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSUQVZKCFPECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378706 | |
| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401567-85-9 | |
| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline CAS number
An In-Depth Technical Guide to 4-Chloro-8-(trifluoromethyl)quinoline: Synthesis, Properties, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-8-(trifluoromethyl)quinoline, a key building block in modern medicinal chemistry. While the specific query for "4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline" did not yield a dedicated CAS number in public databases, this guide focuses on the closely related and extensively documented analog, 4-Chloro-8-(trifluoromethyl)quinoline (CAS No. 23779-97-7). The principles, synthetic routes, and applications discussed herein offer significant transferable insights for the synthesis and utilization of substituted quinoline derivatives.
Physicochemical Properties and Identification
4-Chloro-8-(trifluoromethyl)quinoline is a solid, crystalline compound, typically appearing as a white to light yellow or brown powder.[1][2] Its core structure consists of a quinoline ring system substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 8-position. This unique substitution pattern imparts specific reactivity and properties that are highly valuable in organic synthesis.
| Property | Value |
| CAS Number | 23779-97-7 |
| Molecular Formula | C₁₀H₅ClF₃N[3] |
| Molecular Weight | 231.60 g/mol |
| Melting Point | 80-82 °C[1][2] |
| Boiling Point | 265.5 ± 35.0 °C (Predicted)[1] |
| Density | 1.427 ± 0.06 g/cm³ (Predicted)[1] |
| Solubility | Soluble in Chloroform, Methanol; Low solubility in water[1][2] |
| Form | Solid[1] |
Synthesis and Reaction Pathways
The synthesis of 4-Chloro-8-(trifluoromethyl)quinoline can be achieved through various methods. One notable process involves the direct production from β-(o-trifluoromethylanilino)-propanoic acid. This method offers high yields, on the order of 80%, and avoids the formation of unstable intermediates.[4] The process utilizes a chlorination agent, such as phosphorus oxychloride, in the presence of an oxidizing agent.[4]
A multi-step synthesis approach may involve the following general pathway:
-
Condensation: Condensing o-trifluoromethyl-aniline with a suitable reagent like ethyl ethoxymethylene malonate.[4]
-
Cyclization: Cyclizing the resulting product to form a 4-hydroxy-8-trifluoromethyl-quinoline derivative.[4]
-
Saponification: Saponifying the ester group to a carboxylic acid.[4]
-
Chlorination: Reacting the 4-hydroxy derivative with a chlorinating agent like phosphorus oxychloride to yield the final 4-chloro-8-(trifluoromethyl)quinoline product.[4]
The reactivity of 4-Chloro-8-(trifluoromethyl)quinoline is dominated by the chlorine atom at the 4-position, which is a good leaving group. This facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. For instance, it can react with hydrazine hydrate to form 4-hydrazinyl-8-(trifluoromethyl)quinoline, a key intermediate for synthesizing more complex molecules.[5]
Caption: Generalized synthetic workflow for 4-Chloro-8-(trifluoromethyl)quinoline.
Applications in Research and Drug Development
Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][6] The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and lipophilicity.[5]
4-Chloro-8-(trifluoromethyl)quinoline serves as a crucial reagent in the discovery of potent antagonists for the CRTh2 (DP2) receptor.[1][2] These antagonists are investigated for the treatment of inflammatory diseases such as asthma and allergic rhinitis.[1][2] The ability to readily modify the 4-position of the quinoline ring allows for the synthesis of diverse libraries of compounds for screening and lead optimization.
The broader class of fluorinated quinolines is also explored for applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and sensors, due to their unique electronic and optical properties.[7]
Caption: Key application areas of 4-Chloro-8-(trifluoromethyl)quinoline.
Safety, Handling, and Storage
4-Chloro-8-(trifluoromethyl)quinoline is classified as an irritant.[8] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[8]
Handling Precautions:
-
Handle in a well-ventilated area.[8]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.[8]
-
Use non-sparking tools and prevent electrostatic discharge.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Keep in an inert atmosphere at room temperature.[1]
In case of exposure, it is crucial to follow standard first-aid measures. For eye contact, rinse cautiously with water for several minutes.[9] If on skin, wash with plenty of water.[8] If inhaled, move to fresh air. Seek medical attention if symptoms persist.
Conclusion
4-Chloro-8-(trifluoromethyl)quinoline is a versatile and valuable chemical intermediate with significant applications in drug discovery and potentially in material science. Its well-defined reactivity, particularly at the 4-position, allows for the systematic development of novel compounds with therapeutic potential. While the specific compound "this compound" lacks a readily available CAS number, the study of analogs like the one detailed in this guide provides a robust framework for researchers to design and execute synthetic strategies for related fluorinated quinolines. Proper handling and storage are essential to ensure laboratory safety when working with this and similar compounds.
References
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Matrix Fine Chemicals. 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3. [Link]
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Thermo Fisher Scientific. 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Organic Synthesis with 4-Chloro-8-fluoroquinoline. [Link]
- Google Patents.
-
National Center for Biotechnology Information. 4-Chloro-8-(trifluoromethyl)quinoline | C10H5ClF3N | CID 90262 - PubChem. [Link]
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National Center for Biotechnology Information. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC. [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
National Center for Biotechnology Information. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]
-
PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. [Link]
-
Sigma-Aldrich. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-31-1. [Link]
-
Royal Society of Chemistry. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances. [Link]
Sources
- 1. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE CAS#: 23779-97-7 [m.chemicalbook.com]
- 2. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE | 23779-97-7 [chemicalbook.com]
- 3. 4-Chloro-8-(trifluoromethyl)quinoline | C10H5ClF3N | CID 90262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 5. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative. Its structural features, including the quinoline core, a trifluoromethyl group, and chloro and fluoro substituents, make it a compound of interest in medicinal chemistry and materials science. The physicochemical properties of such molecules are critical in determining their potential applications, influencing factors such as bioavailability, reactivity, and formulation. This guide provides a summary of the available physicochemical data for a closely related analog and outlines standard experimental protocols for the determination of these properties. Due to the limited availability of experimental data for this compound in the public domain, data for the analogous compound, 4-Chloro-8-(trifluoromethyl)quinoline, is presented to provide an estimation of its properties.
Core Physicochemical Data
| Property | Value for 4-Chloro-8-(trifluoromethyl)quinoline (Analog) | Value for this compound | Data Type |
| Molecular Formula | C10H5ClF3N | C10H4ClF4N | - |
| Molecular Weight | 231.6 g/mol | 249.59 g/mol | Calculated |
| Melting Point | 80-82 °C | Not Available | Experimental (lit.)[1][2] |
| Boiling Point | 265.5 ± 35.0 °C | Not Available | Predicted[2] |
| Density | 1.427 ± 0.06 g/cm³ | Not Available | Predicted[2] |
| Solubility | Soluble in Chloroform, Methanol; Low solubility in water.[1][2] | Not Available | Experimental |
| pKa | 1.30 ± 0.30 | Not Available | Predicted[2] |
| logP (Octanol-Water Partition Coefficient) | Not Available | Not Available | - |
Experimental Protocols for Property Determination
The following are detailed, standard methodologies for the experimental determination of key physicochemical properties applicable to quinoline derivatives.
Melting Point Determination (Capillary Method)
The melting point is a fundamental indicator of a compound's purity.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range typically indicates high purity.
Boiling Point Determination (Distillation Method)
For compounds that are thermally stable, the boiling point can be determined by distillation.
Methodology:
-
A sample of the compound is placed in a distillation flask with a few boiling chips.
-
The flask is connected to a condenser and a receiving flask. A thermometer is placed at the vapor outlet to measure the temperature of the vapor.
-
The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor temperature is constant. This constant temperature is the boiling point.
-
For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.
Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter for drug absorption and formulation.
Methodology:
-
An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.
Methodology:
-
A solution of the compound of known concentration is prepared in an appropriate solvent (e.g., water, or a co-solvent system if solubility is limited).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the half-equivalence point of the titration.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its membrane permeability and absorption.
Methodology:
-
A solution of the compound is prepared in a biphasic system of n-octanol and a pH 7.4 buffer.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.
-
The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.
Workflow and Logical Relationships
The determination and application of physicochemical properties are integral to the drug discovery and development process. The following diagram illustrates a typical workflow.
References
In-depth Technical Guide: 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
A Comprehensive Analysis for Advanced Research and Development
Abstract
This technical guide provides a detailed overview of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific compound, this guide synthesizes information from structurally related molecules to infer its physicochemical properties, reactivity, and potential applications. It also outlines detailed, best-practice methodologies for its synthesis, characterization, and safe handling, aimed at researchers, scientists, and professionals in drug development. The document is structured to provide not only procedural steps but also the scientific rationale behind these experimental choices, ensuring a self-validating and authoritative resource.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic introduction of substituents, particularly halogens and trifluoromethyl groups, can profoundly modulate a molecule's physicochemical and pharmacological properties.
-
Fluorine and Trifluoromethyl Groups: The incorporation of fluorine and trifluoromethyl (CF3) groups is a well-established strategy in drug design. These substituents can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic properties and conformation of the molecule.
-
Chloro Substituents: A chlorine atom on the quinoline ring, particularly at the 4-position, serves as a versatile synthetic handle. It is a key site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of functional groups to build molecular diversity.
This guide focuses on the specific, yet sparsely documented, compound: this compound. By examining its structural analogues, we can construct a robust framework for understanding its behavior and potential.
Physicochemical Properties and Characterization
Estimated Physicochemical Data
The following table summarizes the melting points of structurally similar quinoline derivatives. This comparative data suggests that this compound is likely a solid at room temperature with a melting point potentially in the range of 60-110 °C.
| Compound Name | Structure | Melting Point (°C) | CAS Number |
| 4-Chloro-2,6-bis(trifluoromethyl)quinoline | 66-72[1] | 91991-79-6 | |
| 4-Chloro-2-(trifluoromethyl)quinoline | 34-38[2] | 1701-24-2 | |
| 4-Chloro-8-(trifluoromethyl)quinoline | 80-82[3][4] | 23779-97-7 | |
| 4-Chloro-8-fluoroquinoline | 97-101[5] | 63010-72-0 | |
| 2-chloro-4-(trifluoromethyl)quinoline | 39-42 | 2806-29-3 |
Solubility: Based on its halogenated and aromatic nature, the compound is expected to have low solubility in water but good solubility in common organic solvents such as chloroform, methanol, and dichloromethane.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of synthesized this compound.
Figure 1: A comprehensive workflow for the characterization of this compound.
Rationale: The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure substance, whereas impurities will lead to a depressed and broader melting range.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 1-2 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
The sample is heated at a rapid rate to a temperature approximately 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
-
Reporting: The result is reported as a temperature range.
Synthesis and Purification
The synthesis of this compound would likely proceed through a multi-step pathway, culminating in the chlorination of a 4-hydroxyquinoline precursor.
Proposed Synthetic Pathway
Figure 2: A plausible synthetic route for this compound.
Experimental Protocol: Chlorination of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
Rationale: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a standard transformation often achieved using phosphorus oxychloride (POCl3). This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Methodology:
-
Reaction Setup: To a solution of 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in a suitable solvent (e.g., toluene or acetonitrile), phosphorus oxychloride (POCl3) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
The reaction mixture is cooled to room temperature and slowly poured onto crushed ice to quench the excess POCl3.
-
The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.
-
-
Extraction and Purification:
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
-
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the susceptibility of the 4-chloro substituent to nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethyl group at the 2-position, along with the fluoro group at the 8-position, activates the 4-position towards nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles.
Figure 3: Generalized scheme for the nucleophilic aromatic substitution at the 4-position of the quinoline ring.
This reactivity is a powerful tool for generating libraries of quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery.
Safety and Handling
Caution: Halogenated and trifluoromethylated aromatic compounds should be handled with care, assuming they are potentially toxic and irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.
Conclusion
This compound represents a valuable, albeit under-characterized, building block for chemical synthesis. Its strategic combination of a reactive chloro group and property-modulating fluoro and trifluoromethyl substituents makes it a highly attractive scaffold for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational framework for its synthesis, characterization, and safe handling, encouraging further exploration of its chemical potential.
References
-
The Chemistry of 4-Chloro-8-fluoroquinoline: Properties and Reactivity. [Link]
Sources
A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For novel compounds like 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, a substituted quinoline derivative of interest in medicinal chemistry, understanding its solubility profile in organic solvents is paramount for successful process development, formulation, and preclinical assessment. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips scientists with the theoretical knowledge and detailed, field-proven experimental protocols necessary to generate reliable and reproducible solubility data in-house.
Introduction: The Critical Role of Solubility
This compound is a halogen- and trifluoromethyl-substituted quinoline. Such compounds are often investigated as key building blocks in the synthesis of new therapeutic agents.[1][2] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are rooted in the compound's physical properties.[3] Solubility, in particular, dictates everything from the feasibility of a synthetic route to bioavailability and therapeutic efficacy.[4]
A thorough understanding of the solubility of this compound in a range of organic solvents is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification (e.g., crystallization), and isolation.
-
Formulation Development: Designing stable and effective dosage forms, whether for oral, parenteral, or topical administration.
-
Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where poor solubility can lead to inaccurate and misleading results.[3]
This guide will first explore the theoretical underpinnings of this molecule's solubility based on its unique structure and then provide a gold-standard experimental protocol for its precise measurement.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To anticipate the solubility of this compound, we must analyze its molecular structure.
Molecular Structure Analysis:
-
Quinoline Core: The bicyclic aromatic quinoline system is largely nonpolar and hydrophobic.
-
Halogen Substituents (Chloro and Fluoro): The chlorine and fluorine atoms are highly electronegative, introducing polar C-Cl and C-F bonds. However, their overall contribution to polarity is complex; they also increase the molecular surface area and can participate in halogen bonding.
-
Trifluoromethyl Group (-CF3): This is a potent electron-withdrawing group and is highly lipophilic (hydrophobic). It significantly increases the molecule's nonpolar character.
Expected Solubility Profile: Given the predominantly hydrophobic nature imparted by the quinoline core and the trifluoromethyl group, this compound is expected to have low solubility in highly polar solvents like water.[6][7] Its solubility is predicted to be significantly better in organic solvents. The general trend would likely follow:
-
High Solubility: In moderately polar to nonpolar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. These solvents can effectively solvate the quinoline ring system.
-
Moderate Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are strong universal solvents capable of dissolving a wide range of polar and nonpolar substances.[8]
-
Low Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol. While these alcohols have nonpolar alkyl chains, the energetic cost of disrupting their strong hydrogen-bonding networks to accommodate the solute may limit solubility.
-
Very Low Solubility: In nonpolar aliphatic solvents like hexane and heptane. While the solute is largely nonpolar, the crystalline solid's lattice energy may be too high to be overcome by the weak van der Waals forces offered by these solvents.
The interplay of these factors is visualized in the diagram below.
Quantitative Solubility Profile
| Solvent | Solvent Type | Dielectric Constant (ε) | Determined Solubility (mg/mL at 25°C) | Observations |
| Hexane | Nonpolar | 1.89 | User to determine | |
| Toluene | Nonpolar Aromatic | 2.38 | User to determine | |
| Dichloromethane (DCM) | Aprotic | 9.08 | User to determine | |
| Ethyl Acetate | Aprotic | 6.02 | User to determine | |
| Acetone | Polar Aprotic | 20.7 | User to determine | |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | User to determine | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | User to determine | |
| Isopropanol (IPA) | Polar Protic | 19.9 | User to determine | |
| Ethanol (EtOH) | Polar Protic | 24.5 | User to determine |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The gold standard for determining the equilibrium or thermodynamic solubility of a pure compound is the shake-flask method.[9][10] This method ensures that the solvent becomes fully saturated with the solute, providing a true measure of its solubility under specific conditions.[11] The subsequent concentration analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection due to its specificity and sensitivity.[4][12]
Principle
An excess amount of the solid compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached.[3] After equilibration, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved solute in the clear supernatant is quantified.[13]
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)
-
Calibrated volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., ~10-20 mg) into a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[10]
-
Pipette a precise volume of the chosen organic solvent (e.g., 2.0 mL) into the vial.
-
Prepare each solvent in triplicate to ensure reproducibility.
-
Tightly cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 200 rpm).
-
Allow the samples to equilibrate for at least 24 hours. A longer time (e.g., 48 hours) may be necessary to confirm that equilibrium has been reached. This can be verified by taking measurements at two different time points (e.g., 24h and 48h) and ensuring the concentration does not change.[11]
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle.
-
Carefully draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter, which would otherwise lead to erroneously high results. Alternatively, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 min) and sample the clear supernatant.[9]
-
-
Preparation of Calibration Standards:
-
Prepare a primary stock solution of the compound in a suitable solvent in which it is freely soluble (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).[12]
-
Perform a serial dilution of the stock solution to create a series of at least five calibration standards that bracket the expected concentration of the saturated samples.[14]
-
-
HPLC Analysis:
-
Develop a suitable HPLC method (e.g., reverse-phase on a C18 column with a mobile phase of acetonitrile and water) that provides a sharp, well-resolved peak for the compound.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.999.
-
Inject the filtered saturated samples. If necessary, dilute the samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.[13]
-
-
Calculation:
-
Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the (diluted) sample.
-
Multiply by the dilution factor (if any) to determine the final solubility in the solvent.
-
Report the average solubility and standard deviation from the triplicate measurements.
-
Experimental Workflow Diagram
Factors Influencing Experimental Accuracy (Trustworthiness)
Generating reliable solubility data requires meticulous attention to detail. Several factors can introduce variability and error into the measurements:
-
Compound Purity and Solid Form: The presence of impurities can affect solubility. Furthermore, different polymorphic forms or solvates of a compound can have significantly different solubilities. It is crucial to characterize the solid form used for the experiment (e.g., via XRPD).
-
Temperature Control: Solubility is highly temperature-dependent. The equilibration and separation steps must be performed at a precisely controlled and recorded temperature.[5]
-
Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. Verifying equilibrium by testing multiple time points is a best practice.[9]
-
pH of the Medium (for aqueous-organic mixtures): While less critical for pure organic solvents, if any aqueous component is present, the pH can dramatically affect the solubility of compounds with ionizable groups. The quinoline nitrogen is weakly basic and can be protonated under acidic conditions, which would increase aqueous solubility.
-
Adsorption to Surfaces: Highly lipophilic compounds can adsorb to plasticware or filter membranes. Using glass vials and selecting appropriate filter materials (like PTFE for organic solvents) is essential to minimize compound loss.
Conclusion
While quantitative solubility data for this compound in organic solvents is not widely published, a robust understanding of its structural attributes allows for a reasoned prediction of its solubility behavior. It is anticipated to be most soluble in moderately polar to nonpolar aprotic organic solvents and poorly soluble in highly polar or aliphatic nonpolar solvents. This guide provides the definitive, industry-standard shake-flask protocol to empower researchers to generate high-quality, reproducible thermodynamic solubility data. By carefully controlling experimental variables and employing precise analytical techniques like HPLC, drug development professionals can obtain the critical data needed to advance their research and development programs.
References
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Ozturk, O., et al. (2017). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
-
Chromatography Forum. (2009). how can i test the solubility in hplc please ?. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
Chem LibreTexts. (2023). Solubility of Organic Compounds. [Link]
-
Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
-
Matrix Fine Chemicals. (n.d.). 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3. [Link]
-
Autech. (n.d.). Understanding 4-Chloro-8-fluoroquinoline: Properties, Applications, and Synthesis. [Link]
-
University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
LabSolutions. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline. PubChem Compound Database. [Link]
-
Autech. (n.d.). The Role of 4-Chloro-8-fluoroquinoline in Modern Organic Synthesis. [Link]
-
Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3435. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from closely related substituted quinoline derivatives. The guide also includes a standardized experimental protocol for acquiring such a spectrum.
Introduction
This compound is a halogenated quinoline derivative. The quinoline scaffold is a core structure in many pharmaceuticals and biologically active compounds.[1] The substituents on this particular molecule—a chloro group at position 4, a fluoro group at position 8, and a trifluoromethyl group at position 2—are expected to significantly influence the electron distribution within the aromatic system, and thus the chemical shifts of the protons. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the precise molecular structure of such compounds, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[1]
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound. These predictions are derived from the analysis of similar quinoline compounds and the known effects of the substituents. Protons on a quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1] The electron-withdrawing nature of the nitrogen atom, the chloro, fluoro, and trifluoromethyl groups will generally lead to a downfield shift for the aromatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.8 - 8.0 | s | - |
| H-5 | ~7.8 - 8.0 | dd | J(H5, H6) ≈ 8.5, J(H5, H7) ≈ 1.0 |
| H-6 | ~7.5 - 7.7 | t | J(H6, H5) ≈ 8.5, J(H6, H7) ≈ 7.5 |
| H-7 | ~7.9 - 8.1 | dd | J(H7, H6) ≈ 7.5, J(H7, H5) ≈ 1.0 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The actual experimental values may vary depending on the solvent and concentration.
Spectral Analysis and Interpretation
The predicted ¹H NMR spectrum of this compound would display signals corresponding to the four protons on the quinoline ring system.
-
H-3: The proton at the 3-position is expected to appear as a singlet. This is due to the absence of adjacent protons for spin-spin coupling. The presence of the electron-withdrawing trifluoromethyl group at the adjacent C-2 position is expected to deshield this proton, causing it to appear at a relatively downfield chemical shift.[2]
-
H-5, H-6, and H-7: These three protons on the benzo-fused portion of the quinoline ring form a coupled spin system.
-
H-7: This proton is expected to be the most downfield of the three due to the deshielding effect of the electronegative fluorine atom at the 8-position. It should appear as a doublet of doublets due to coupling with H-6 (ortho-coupling, larger J value) and H-5 (meta-coupling, smaller J value).
-
H-5: This proton is anticipated to be in a peri position to the nitrogen atom, which can cause some deshielding.[1] It will likely appear as a doublet of doublets, coupling to H-6 (ortho-coupling) and H-7 (meta-coupling).
-
H-6: This proton is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to ortho-coupling with both H-5 and H-7.
-
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.[1]
4.1. Sample Preparation [3]
-
Weighing: Accurately weigh 5-25 mg of the this compound sample into a clean, dry glass vial.[1][4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for nonpolar compounds.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5] Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Standard: An internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing (0 ppm).[4]
4.2. NMR Data Acquisition [1]
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
Acquisition Parameters: Typical ¹H NMR acquisition parameters are as follows:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sample with sufficient concentration. More scans may be necessary for dilute samples.[1]
-
4.3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: The area under each signal is integrated to determine the relative number of protons.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
Visualization of Proton Coupling
The following diagram illustrates the predicted spin-spin coupling relationships between the protons in this compound.
References
A Technical Guide to the Predicted ¹³C NMR Spectrum and Analysis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline are summarized in Table 1. These predictions are based on the known effects of chloro, fluoro, and trifluoromethyl substituents on the chemical shifts of the quinoline ring system. The electron-withdrawing nature of these substituents is expected to significantly influence the electron density and, consequently, the chemical shifts of the carbon atoms in the molecule.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| C-2 | ~145-150 | q |
| C-3 | ~118-122 | d |
| C-4 | ~148-152 | s |
| C-4a | ~125-129 | d |
| C-5 | ~126-130 | d |
| C-6 | ~124-128 | d |
| C-7 | ~128-132 | d |
| C-8 | ~155-160 (¹JCF ≈ 250-260 Hz) | d |
| C-8a | ~140-144 | d |
| -CF₃ | ~120-124 (¹JCF ≈ 270-280 Hz) | q |
Note: Chemical shifts are referenced to a standard internal reference (e.g., TMS at 0 ppm). The actual chemical shifts may vary depending on the solvent and other experimental conditions. The multiplicity (quartet 'q', doublet 'd', singlet 's') arises from coupling with the fluorine atoms of the trifluoromethyl group and the fluorine at the 8-position.
Experimental Protocol for ¹³C NMR Spectroscopy
The following protocol outlines the recommended procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is often a good starting point for similar compounds.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).
2. NMR Spectrometer Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Probe: A broadband or multinuclear probe is required for detecting ¹³C nuclei.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.
3. Data Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are observed.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with a good signal-to-noise ratio.
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the ¹³C NMR data for this compound.
Caption: Experimental workflow for ¹³C NMR analysis.
Conceptual Structure-Activity Relationship (SAR)
Derivatives of 4-chloro-8-fluoroquinoline are being investigated for various therapeutic applications, including as anticancer and antiviral agents.[1] The substituents at the C-2, C-4, and C-8 positions play a crucial role in modulating the biological activity. The following diagram illustrates a conceptual SAR for this class of compounds, highlighting the key structural features that can be modified to optimize their therapeutic potential.
Caption: Conceptual SAR for substituted quinolines.
References
An In-depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Fluorinated compounds, such as 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, often exhibit enhanced metabolic stability, bioavailability, and unique electronic properties.[1][2][3] The quinoline core itself is a prevalent motif in a multitude of biologically active molecules.[2][3] Given the profound impact of fluorine substitution, precise and unambiguous analytical techniques for structural elucidation are paramount.
Among the array of analytical methods, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as an exceptionally powerful tool.[4][5] The ¹⁹F nucleus possesses ideal characteristics for NMR analysis: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in sensitivity approaching that of ¹H NMR.[4][6][7] Critically, the large chemical shift dispersion—spanning over 300 ppm—provides excellent signal resolution, minimizing the spectral overlap that can complicate proton NMR.[6][7][8] This guide provides a comprehensive analysis of the ¹⁹F NMR spectrum of this compound, detailing the underlying principles, experimental protocols, and spectral interpretation for researchers, scientists, and drug development professionals.
Part 1: Foundational Principles of ¹⁹F NMR Spectroscopy
A thorough understanding of the factors governing ¹⁹F NMR spectra is essential for accurate interpretation. The two primary parameters derived from a spectrum are the chemical shift (δ) and the spin-spin coupling constant (J).
The ¹⁹F Chemical Shift (δ)
The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment.[8][9] Electrons circulating around the nucleus generate a magnetic field that opposes the main spectrometer field, "shielding" the nucleus. Variations in this shielding effect cause nuclei in different chemical environments to resonate at slightly different frequencies. These frequencies are reported as chemical shifts in parts per million (ppm) relative to a standard reference compound, typically trichlorofluoromethane (CFCl₃) set at 0 ppm.[1][10]
Several key factors influence the ¹⁹F chemical shift:
-
Electronic Effects : The paramount factor is the electron density around the fluorine nucleus. Electron-withdrawing groups (EWGs) decrease electron density, deshielding the nucleus and shifting its signal downfield (to higher ppm values).[1][11] Conversely, electron-donating groups (EDGs) increase electron density, shielding the nucleus and causing an upfield shift (to lower ppm values).[1] In this compound, the strongly electron-withdrawing chloro, trifluoromethyl, and ring nitrogen atoms significantly influence the chemical shifts of the fluorine nuclei.
-
Solvent Effects : The polarity and nature of the solvent can alter the electronic environment around the fluorine atoms, leading to shifts of several ppm.[11][12] Therefore, consistent reporting of the solvent used is crucial for reproducibility.
-
Hybridization : Fluorine atoms attached to sp²-hybridized carbons (like aryl fluorides) typically resonate at different chemical shifts than those bonded to sp³-hybridized carbons (like in the CF₃ group).[11]
Spin-Spin Coupling (J-Coupling)
Spin-spin coupling arises from the interaction of nuclear spins through the intervening chemical bonds, resulting in the splitting of NMR signals into multiplets. The magnitude of this interaction is the coupling constant (J), expressed in Hertz (Hz).
-
¹⁹F-¹H Coupling : Coupling between fluorine and hydrogen is common and can be observed over several bonds. Geminal (two-bond) couplings can be as large as 50 Hz, while vicinal (three-bond) and longer-range couplings are also frequently observed.[6]
-
¹⁹F-¹⁹F Coupling : Coupling between different fluorine nuclei can occur through bonds or even through space. These coupling constants are often significantly larger than ¹H-¹H couplings and can be transmitted over many bonds (long-range coupling), providing valuable structural information.[6][13]
Part 2: Experimental Protocol for ¹⁹F NMR Spectrum Acquisition
Obtaining a high-quality ¹⁹F NMR spectrum requires meticulous sample preparation and careful setup of the spectrometer parameters.
Sample Preparation
-
Dissolution : Accurately weigh 5-25 mg of this compound.[7]
-
Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[7][14]
-
Transfer : Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.[7][14]
Spectrometer Setup and Data Acquisition
The following are general guidelines for a modern NMR spectrometer.
-
Probe Tuning : Tune the NMR probe to the ¹⁹F frequency. Many standard broadband or dual-channel probes are suitable.
-
Experiment Selection : Select a standard one-dimensional ¹⁹F pulse sequence. For routine analysis, a proton-decoupled experiment (¹⁹F{¹H}) is often preferred to simplify the spectrum by collapsing ¹⁹F-¹H multiplets into singlets.
-
Key Parameters :
-
Spectral Width : Set a wide spectral width (e.g., -250 ppm to 50 ppm) to ensure all fluorine signals are captured. The chemical shift range in ¹⁹F NMR is vast.[6]
-
Transmitter Offset : Center the transmitter frequency in the expected region of the signals.
-
Relaxation Delay (d1) : Use a delay of 1-2 seconds for qualitative spectra. For accurate integration in quantitative analysis, this delay should be increased to at least five times the longest T₁ relaxation time of the nuclei of interest.[15]
-
Number of Scans : The high sensitivity of ¹⁹F NMR often means a sufficient signal-to-noise ratio can be achieved with a relatively small number of scans (e.g., 16 or 64).
-
Data Processing
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.
-
Phasing and Baseline Correction : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode, and the baseline is corrected to be flat.
-
Referencing : The chemical shift axis is referenced. While CFCl₃ is the primary standard (0 ppm), secondary standards like trifluoroacetic acid (-76.55 ppm) are often used.[10]
Part 3: Spectral Analysis of this compound
The structure of the title compound contains two distinct fluorine environments, which will give rise to two separate signals in the ¹⁹F NMR spectrum.
Predicted Chemical Shifts
-
Trifluoromethyl Group (-CF₃) : The three fluorine atoms of the CF₃ group are chemically equivalent. This group is attached to an sp²-hybridized carbon of the electron-deficient quinoline ring. Trifluoromethyl groups on aromatic rings typically resonate in the range of -50 to -70 ppm.[6] The strong electron-withdrawing character of the heterocyclic system is expected to shift this signal downfield within this range.
-
Aryl Fluoride (-F at C8) : The single fluorine atom at the 8-position is directly attached to the aromatic ring. Its chemical shift is influenced by several factors: the ring nitrogen, the chloro-substituent at C4, and the trifluoromethyl group at C2. These are all electron-withdrawing substituents that will deshield the F8 nucleus, causing a significant downfield shift from the value for simple fluorobenzene (-113.15 ppm).[10] The precise shift is difficult to predict without computational modeling or experimental data, but it is expected to be in the typical range for fluorinated heteroaromatics.
Predicted Coupling Patterns
In a proton-decoupled spectrum, couplings between ¹⁹F and ¹H would be removed. However, ¹⁹F-¹⁹F couplings would remain.
-
-CF₃ Signal : This signal would appear as a singlet if there is no coupling to the F8 nucleus.
-
-F8 Signal : This signal would also appear as a singlet in the absence of coupling to the CF₃ group.
-
⁵J(F-F) Coupling : There is a potential for a five-bond coupling (⁵J) between the F8 nucleus and the three equivalent fluorine nuclei of the CF₃ group. Long-range ¹⁹F-¹⁹F couplings are commonly observed.[6][13] If this coupling is present and resolved, the -CF₃ signal would be split into a doublet by the single F8, and the -F8 signal would be split into a quartet by the three equivalent CF₃ fluorines. The observation of this coupling would provide definitive evidence for the through-space or through-bond proximity of these two groups.
In a proton-coupled spectrum, further splittings would be observed:
-
The -F8 signal would likely be split into a doublet by the adjacent proton at C7 (³J(H-F)).
-
The -CF₃ signal might show a small long-range coupling to the proton at C3 (⁴J(H-F)), which would appear as a quartet.
mol [label=<

// Invisible nodes for edge anchoring node [shape=point, width=0.01, height=0.01]; F8_node [pos="2.3,1.2!"]; CF3_node [pos="0.4,0.4!"]; H7_node [pos="2.7,0.5!"]; H3_node [pos="0.9,1.8!"];
// Edges representing couplings F8_node -> H7_node [label=" ³J(F-H)", color="#34A853"]; CF3_node -> H3_node [label=" ⁴J(F-H)", color="#34A853"]; F8_node -> CF3_node [label=" ⁵J(F-F)"]; } END_DOT Caption: Key spin-spin coupling interactions in the title molecule.
Summary of Expected ¹⁹F NMR Data
The following table summarizes the anticipated ¹⁹F NMR data for this compound.
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F{¹H} Spectrum) | Expected Coupling Constants (J, Hz) |
| -CF₃ | -60 to -70 | Doublet (if coupled to F8) or Singlet | ⁵J(F-F): Small, typically 1-5 Hz |
| -F8 | -80 to -110 | Quartet (if coupled to CF₃) or Singlet | ⁵J(F-F): Small, typically 1-5 Hz |
Note: The chemical shift ranges are estimates based on typical values for similar structural motifs. Actual values will be dependent on the solvent and experimental conditions.
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique for the structural verification of complex fluorinated molecules like this compound. The spectrum provides a unique fingerprint, with the chemical shifts of the -CF₃ and -F8 groups being highly sensitive to the electronic architecture of the quinoline ring. Furthermore, the analysis of spin-spin coupling patterns, particularly the potential long-range ⁵J(F-F) coupling, can offer profound insights into the molecule's conformation and through-space interactions. For professionals in drug development and materials science, mastering the interpretation of these spectra is crucial for ensuring compound identity, purity, and for advancing the rational design of novel fluorinated compounds.[1][16]
References
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- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. colorado.edu [colorado.edu]
- 11. benchchem.com [benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
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- 14. benchchem.com [benchchem.com]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, a compound of significant interest in pharmaceutical and agrochemical research. This document outlines tailored methodologies for the structural elucidation and quantification of this multifaceted molecule. We will explore optimal ionization techniques, predict fragmentation pathways based on established chemical principles and data from analogous structures, and present detailed protocols for high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for halogenated and trifluoromethylated quinoline derivatives.
Introduction: The Analytical Challenge
This compound is a complex heterocyclic compound characterized by the presence of multiple functional groups that dictate its chemical behavior and, consequently, its mass spectrometric fingerprint. The quinoline core, a bicyclic aromatic system, provides a stable scaffold. However, the substituents—a chlorine atom, a fluorine atom, and a trifluoromethyl group—introduce a range of electronic effects and potential fragmentation sites. Understanding the interplay of these groups is paramount for accurate mass spectrometric analysis. The primary objectives of this guide are to:
-
Establish robust protocols for the ionization of this compound.
-
Elucidate the characteristic fragmentation patterns under various mass spectrometric conditions.
-
Provide a framework for the development of quantitative assays using techniques such as multiple reaction monitoring (MRM).
Foundational Chemical Properties
A thorough understanding of the analyte's chemical properties is the bedrock of any successful mass spectrometric method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄ClF₄N | Inferred |
| Molecular Weight | 249.59 g/mol | [1] |
| CAS Number | 401567-85-9 | [1] |
| Structure | Quinoline core with substituents at C2, C4, and C8 | |
| Key Functional Groups | Trifluoromethyl (-CF₃), Chloro (-Cl), Fluoro (-F) |
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound.[2] The selection depends on the analyte's polarity, thermal stability, and the desired level of fragmentation.[3][4] For this compound, both "soft" and "hard" ionization methods can be employed, each yielding complementary information.[2]
Electrospray Ionization (ESI)
ESI is a soft ionization technique well-suited for polar and semi-polar compounds that can be readily ionized in solution.[5] Given the presence of the nitrogen atom in the quinoline ring, this compound is expected to be readily protonated in a positive ion mode, forming the [M+H]⁺ ion.
-
Rationale: The nitrogen atom in the quinoline ring is a primary site for protonation. ESI provides a gentle ionization process, which is ideal for obtaining the intact molecular ion, a prerequisite for subsequent tandem mass spectrometry (MS/MS) experiments.[5]
-
Expected Ion: [C₁₀H₅ClF₄N]⁺ (m/z 250.00)
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is particularly effective for less polar compounds that are thermally stable.[3] The analyte is vaporized and then ionized by a corona discharge. For this compound, APCI is a viable alternative to ESI, especially when dealing with complex matrices.
-
Rationale: APCI can be less susceptible to matrix effects compared to ESI and is suitable for compounds with moderate volatility.
-
Expected Ion: [M+H]⁺ (m/z 250.00)
Electron Ionization (EI)
EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a radical cation (M⁺•) and extensive fragmentation.[5][6] This technique is highly valuable for structural elucidation due to the reproducible and information-rich fragmentation patterns it generates.[7][8]
-
Rationale: EI provides a detailed fragmentation fingerprint that can be used to confirm the compound's structure and for library matching.
-
Expected Ion: [C₁₀H₄ClF₄N]⁺• (m/z 249.00)
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS is indispensable for confirming the elemental composition of this compound and its fragments.[9] Time-of-flight (TOF) and Orbitrap mass analyzers are commonly employed for this purpose.[10]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Employ an ESI source in positive ion mode.
-
Mass Analyzer Settings:
-
Mass Range: m/z 50-500
-
Resolution: >10,000 FWHM
-
Calibration: Calibrate the instrument using a suitable reference standard immediately prior to analysis.
-
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical exact mass. The mass error should be within ±5 ppm.
| Ion | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | 250.0046 |
| [M]⁺• (EI) | 248.9968 |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[11] The fragmentation pathways of this compound are predicted to be influenced by the stability of the quinoline ring and the nature of its substituents.
Predicted Fragmentation Pathways
The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through several key pathways, as illustrated in the diagram below. These predictions are based on established fragmentation mechanisms of related heterocyclic and halogenated compounds.[11][12][13]
Caption: Predicted MS/MS fragmentation of this compound.
Key Fragmentation Events
-
Loss of Halogens: The cleavage of the carbon-halogen bonds is a common fragmentation pathway.[13] The loss of a chlorine radical (•Cl) or a fluorine radical (•F) from the protonated molecule would result in fragment ions at m/z 215.03 and m/z 231.01, respectively. The neutral loss of HCl is also a plausible pathway, leading to an ion at m/z 214.02.
-
Loss of the Trifluoromethyl Group: The C-CF₃ bond can undergo cleavage, resulting in the loss of a trifluoromethyl radical (•CF₃) and the formation of a stable ion at m/z 181.03.[12]
-
Ring Fragmentation: Following the initial losses, the quinoline ring itself may fragment. A characteristic fragmentation of the quinoline core is the loss of hydrogen cyanide (HCN), which would result in further product ions.[6] For example, the ion at m/z 214.02 could lose HCN to form an ion at m/z 187.02.
Experimental Protocol: MS/MS Analysis
-
Instrumentation: Utilize a triple quadrupole (QqQ) or ion trap mass spectrometer.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 250.00) in the first mass analyzer.
-
Collision-Induced Dissociation (CID): Introduce a collision gas (e.g., argon or nitrogen) into the collision cell to induce fragmentation. Optimize the collision energy to achieve a rich spectrum of product ions.
-
Product Ion Scanning: Scan the third mass analyzer to detect the product ions.
-
Data Interpretation: Correlate the observed product ions with the predicted fragmentation pathways to confirm the structure of the analyte.
Quantitative Analysis using Multiple Reaction Monitoring (MRM)
For quantitative applications, such as pharmacokinetic studies or environmental monitoring, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in multiple reaction monitoring (MRM) mode is the gold standard.[5]
MRM Transition Selection
Based on the predicted fragmentation, several MRM transitions can be selected for sensitive and selective quantification.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition |
| 250.00 | 214.02 | [M+H]⁺ → [M+H-HCl]⁺ |
| 250.00 | 181.03 | [M+H]⁺ → [M+H-CF₃]⁺ |
| 250.00 | 215.03 | [M+H]⁺ → [M+H-Cl]⁺ |
Experimental Workflow: LC-MS/MS Method Development
Caption: Workflow for LC-MS/MS method development.
Conclusion
The mass spectrometric analysis of this compound requires a systematic and well-informed approach. This guide has provided a comprehensive framework for the characterization and quantification of this complex molecule. By leveraging a combination of soft and hard ionization techniques, high-resolution mass spectrometry, and tandem mass spectrometry, researchers can gain deep insights into its structure and behavior. The predicted fragmentation pathways and proposed experimental protocols serve as a robust starting point for method development, enabling confident identification and accurate quantification in a variety of research and development settings.
References
-
Matrix Fine Chemicals. 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3. [Link]
-
Lead Sciences. 4-Chloro-8-(trifluoromethoxy)quinoline. [Link]
-
Chemistry LibreTexts. 2.3: Ionization Techniques. [Link]
-
ResearchGate. Electron-impact ionization of quinoline with 200 eV electrons. [Link]
-
Michigan State University. Ionization Methods in Organic Mass Spectrometry. [Link]
-
ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
National Institutes of Health. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]
-
Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. [Link]
-
Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. [Link]
-
National Institutes of Health. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]
-
Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
-
NIST WebBook. Quinoline, 8-chloro-. [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
-
National Institutes of Health. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. [Link]
-
PubChem. 4-Chloroquinoline. [Link]
-
International Journal of Drug Research and Technology. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. [Link]
Sources
- 1. 4-chloro-2-(trifluoromethyl)quinoline | Sigma-Aldrich [sigmaaldrich.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. as.uky.edu [as.uky.edu]
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- 11. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
Introduction
4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The presence of multiple functional groups, including a trifluoromethyl group, a chlorine atom, and a fluorine atom on the quinoline core, gives rise to a complex and informative infrared spectrum. FT-IR spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such molecules by identifying their characteristic vibrational modes. This guide provides a predicted FT-IR analysis, a general experimental protocol, and visual representations of the molecular structure and analytical workflow.
Predicted FT-IR Spectral Data
The following table summarizes the predicted vibrational frequencies (in cm⁻¹) and their corresponding assignments for this compound. These predictions are derived from the analysis of related compounds found in the literature.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Notes |
| 3100 - 3000 | Aromatic C-H stretching | Multiple weak to medium bands are expected in this region corresponding to the C-H bonds on the quinoline ring. |
| 1620 - 1580 | C=C and C=N stretching | Strong to medium intensity bands characteristic of the quinoline ring system. |
| 1570 - 1450 | Aromatic ring skeletal vibrations | A series of bands corresponding to the stretching and bending of the quinoline ring framework. |
| 1350 - 1100 | C-F and C-CF₃ stretching | Strong intensity bands are expected in this region. The C-CF₃ symmetric and asymmetric stretching modes will likely be prominent. |
| 1100 - 1000 | C-F stretching (aromatic) | A strong band corresponding to the C-F bond at the 8-position of the quinoline ring. |
| 850 - 750 | C-Cl stretching | A medium to strong intensity band is anticipated in this region for the C-Cl bond at the 4-position. |
| 900 - 650 | Aromatic C-H out-of-plane bending | The pattern of these bands can provide information about the substitution on the aromatic rings. |
Molecular Structure and Key Functional Groups
The structure of this compound, with its key functional groups highlighted, is presented below.
Experimental Protocol for FT-IR Analysis
The following is a general procedure for obtaining the FT-IR spectrum of a solid sample using the potassium bromide (KBr) pellet method.
Materials and Equipment:
-
This compound (sample)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer
-
Spatula
-
Infrared lamp (optional)
Procedure:
-
Sample Preparation:
-
Gently grind approximately 1-2 mg of the sample with 100-200 mg of dry KBr in an agate mortar.
-
Ensure a homogenous mixture is obtained. The mixture should have a fine, consistent powder-like appearance.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the significant absorption peaks.
-
Interpretation of the Predicted Spectrum
The high-wavenumber region (>3000 cm⁻¹) is expected to show weak bands corresponding to the aromatic C-H stretching vibrations. The region between 1620 cm⁻¹ and 1450 cm⁻¹ will be dominated by the characteristic stretching vibrations of the C=C and C=N bonds within the quinoline ring system.
The most informative region for this molecule is the fingerprint region (<1400 cm⁻¹). Strong absorptions are predicted between 1350 cm⁻¹ and 1100 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl (CF₃) group. Another strong band, corresponding to the C-F stretch of the fluorine atom attached directly to the aromatic ring, is expected around 1100-1000 cm⁻¹. The C-Cl stretching vibration should appear as a medium to strong band in the 850-750 cm⁻¹ range. The pattern of C-H out-of-plane bending vibrations between 900 cm⁻¹ and 650 cm⁻¹ can provide further structural confirmation.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. While this guide provides a predicted spectrum based on analogous compounds, experimental verification is crucial. The distinct vibrational signatures of the C-Cl, C-F, and CF₃ groups, in conjunction with the characteristic bands of the quinoline core, allow for a comprehensive structural assessment of this complex molecule. The provided experimental protocol offers a standardized approach for obtaining a high-quality FT-IR spectrum for this and similar solid organic compounds.
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 8-Fluoro-2-(Trifluoromethyl)quinoline Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide navigates the crystallographic landscape of 8-fluoro-2-(trifluoromethyl)quinoline derivatives, a class of compounds poised at the intersection of medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a cohesive narrative that elucidates the "why" behind the "how"—exploring the synthetic rationale, the nuances of crystal engineering, and the profound implications of molecular architecture on the physicochemical properties and biological activity of these fascinating molecules.
The strategic incorporation of fluorine and trifluoromethyl groups onto the quinoline scaffold is a cornerstone of modern drug design.[1][2] These modifications can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making this particular substitution pattern a subject of intense interest.[1] This guide will delve into the synthesis, structural analysis, and the subtle yet powerful non-covalent interactions that govern the solid-state arrangement of these compounds, offering a foundational understanding for their rational design and application.
The Quinoline Core: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a recurring motif in a vast array of pharmaceuticals, owing to its ability to engage in a variety of biological interactions. Its presence in drugs ranging from the antimalarial mefloquine, which notably features a 2,8-bis(trifluoromethyl)quinoline core, to the broad-spectrum antibiotic ciprofloxacin, underscores its versatility as a pharmacophore.[3] The introduction of fluorine at the 8-position and a trifluoromethyl group at the 2-position creates a unique electronic and steric environment, influencing both the molecule's intrinsic properties and its supramolecular assembly.
Synthetic Pathways to the 8-Fluoro-2-(Trifluoromethyl)quinoline Scaffold
The construction of the 8-fluoro-2-(trifluoromethyl)quinoline core can be achieved through several established synthetic strategies for quinoline synthesis, adapted for fluorinated precursors. A common and effective approach involves the cyclization of an appropriately substituted aniline with a β-trifluoromethyl-α,β-unsaturated carbonyl compound.
A plausible and efficient synthetic route to a key intermediate, 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, is outlined below. This protocol is based on well-established methodologies for quinoline synthesis.
Experimental Protocol: Synthesis of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
Objective: To synthesize the 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline intermediate.
Materials:
-
2-Fluoroaniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Polyphosphoric acid (PPA) or a suitable Lewis acid catalyst
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoroaniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) in a high-boiling point solvent.
-
Step 2: Cyclization. Heat the mixture to a high temperature (typically 180-250 °C, solvent-dependent) to facilitate the intramolecular cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, cool the reaction mixture and pour it into a solution of sodium bicarbonate to neutralize the acid. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the desired 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
Causality of Experimental Choices:
-
2-Fluoroaniline: This starting material provides the foundational benzene ring and the crucial fluorine atom at the 8-position of the final quinoline ring.
-
Ethyl 4,4,4-trifluoroacetoacetate: This reactant serves as the three-carbon unit required to form the pyridine ring of the quinoline system, and importantly, it introduces the trifluoromethyl group at the 2-position.
-
High Temperature/Acid Catalysis: The Conrad-Limpach-Knorr and related quinoline syntheses require significant thermal energy and often an acid catalyst to drive the dehydration and cyclization steps efficiently.
Below is a conceptual workflow for the synthesis of the 8-fluoro-2-(trifluoromethyl)quinoline core.
Caption: Synthetic workflow for 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
The Crystal Structure: Unveiling the Supramolecular Architecture
While a definitive crystal structure for an 8-fluoro-2-(trifluoromethyl)quinoline derivative is not publicly available at the time of this writing, we can infer the key structural features and intermolecular interactions based on the crystallographic analysis of closely related fluorinated and trifluoromethylated quinoline analogs. The interplay between the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom is expected to dominate the crystal packing.
Single Crystal X-ray Diffraction: The Gold Standard for Structural Elucidation
The determination of the precise three-dimensional arrangement of atoms in a crystalline solid is accomplished through single-crystal X-ray diffraction (SC-XRD).
-
Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to obtain the final crystal structure.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Anticipated Intermolecular Interactions
The crystal packing of 8-fluoro-2-(trifluoromethyl)quinoline derivatives will be governed by a delicate balance of various non-covalent interactions.
-
Hydrogen Bonding: In derivatives containing hydrogen bond donors and acceptors (e.g., the hydroxyl group in 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline), strong O-H···N or O-H···O hydrogen bonds are expected to be primary drivers of the supramolecular assembly.
-
Halogen Bonding: The fluorine atom at the 8-position, while a weak halogen bond donor, can participate in interactions with electron-rich regions of neighboring molecules.
-
π-π Stacking: The aromatic quinoline core is prone to π-π stacking interactions, which will likely be influenced by the electron-withdrawing nature of the substituents.
-
C-H···F Interactions: Weak C-H···F hydrogen bonds are a common feature in the crystal structures of fluorinated organic molecules and are expected to play a significant role in the packing of these derivatives.
-
F···F Interactions: Interactions between the fluorine atoms of the trifluoromethyl group and the 8-fluoro substituent may also contribute to the overall stability of the crystal lattice.
The presence of both a single fluorine atom and a trifluoromethyl group can lead to complex and interesting packing motifs, as the replacement of a fluorine atom with a trifluoromethyl group can drastically alter the crystal architecture.[4]
Computational Insights: Hirshfeld Surface Analysis
In the absence of an experimental crystal structure, computational methods can provide valuable insights into the potential intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in the solid state.
A Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping properties such as the normalized contact distance (dnorm) onto this surface, one can identify and analyze different types of intermolecular contacts.
For an 8-fluoro-2-(trifluoromethyl)quinoline derivative, a Hirshfeld surface analysis would likely reveal:
-
Red spots on the dnorm surface: Indicating close intermolecular contacts, likely corresponding to hydrogen bonds (if applicable) and C-H···F interactions.
-
A high percentage of H···F/F···H contacts in the 2D fingerprint plot: Quantifying the significance of these weak hydrogen bonds to the overall crystal packing.
-
Significant contributions from F···F contacts: Highlighting the role of halogen-halogen interactions.
-
C···C contacts: Corresponding to π-π stacking interactions.
Conclusion and Future Outlook
The 8-fluoro-2-(trifluoromethyl)quinoline scaffold represents a promising area for the development of novel pharmaceuticals and functional materials. While a definitive crystal structure of a derivative remains to be reported in the public domain, this guide has outlined the synthetic strategies to access these molecules and provided a detailed, evidence-based prediction of their solid-state behavior.
The elucidation of the crystal structure of an 8-fluoro-2-(trifluoromethyl)quinoline derivative through single-crystal X-ray diffraction is a critical next step. Such a study would provide invaluable experimental validation of the predicted intermolecular interactions and packing motifs, paving the way for the rational design of new compounds with tailored solid-state properties and enhanced biological activity. This foundational knowledge of the molecular architecture is the blueprint from which the next generation of innovative quinoline-based technologies will be built.
References
-
Bohlmann, R. et al. (2009). Fluorinated quinine alkaloids: synthesis, X-ray structure analysis and antimalarial parasite chemotherapy. Chemistry. [Link]
-
Chernyshev, V. V. et al. (2018). X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals. ResearchGate. [Link]
-
Al-Masoudi, N. A. et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. National Institutes of Health. [Link]
-
Li, Y. et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]
-
Matada, B. S. et al. (2021). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. National Institutes of Health. [Link]
-
Fujisaka, A. et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. [Link]
-
S. De et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. Journal of Fluorine Chemistry. [Link]
-
ResearchGate. (2021). Hybridized 4‐Trifluoromethyl‐(1,2,3‐triazol‐1‐yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio‐interactions and Molecular Docking. ResearchGate. [Link]
-
Devarajegowda, H. C. et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Kalita, G. et al. (2011). 8-(2,2,2-Trifluoroethoxy)quinolinium perchlorate–8-(2,2,2-trifluoroethoxy)quinoline (1/1). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
ResearchGate. (2021). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ResearchGate. [Link]
-
ResearchGate. (2018). 2‐Trifluoromethyl quinoline core in active pharmaceutical molecules. ResearchGate. [Link]
Sources
Quantum Chemical Calculations for Trifluoromethylquinolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study and development of trifluoromethylquinolines. The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability and lipophilicity, make these compounds highly valuable in medicinal chemistry. This guide delves into the computational methodologies, experimental protocols, and biological significance of trifluoromethylquinolines, with a focus on their potential as therapeutic agents.
Computational Approaches to Understanding Trifluoromethylquinolines
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of trifluoromethylquinolines. These calculations provide insights that can guide the synthesis and development of new drug candidates.
Density Functional Theory (DFT) Calculations
DFT methods are widely used to predict a range of molecular properties with a good balance of computational cost and accuracy. A common approach involves geometry optimization to find the most stable conformation of the molecule, followed by frequency calculations to confirm that the structure corresponds to a true energy minimum.
Typical Computational Protocol:
-
Methodology: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular choice for these types of calculations.
-
Basis Set: Pople-style basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p) are commonly employed. The inclusion of polarization (d,p) and diffuse functions (+) is important for accurately describing molecules with electronegative atoms like fluorine.
-
Software: The Gaussian suite of programs is a standard tool for performing these calculations.
-
Solvation Models: To simulate a biological environment, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be used to account for solvent effects.
The following table summarizes key quantum chemical parameters calculated for a representative trifluoromethylquinoline, providing insights into its chemical reactivity and electronic properties.
| Parameter | Description | Calculated Value |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.646 |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.816 |
| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | 4.83 |
| Ionization Potential (I) (eV) | Energy required to remove an electron | 6.646 |
| Electron Affinity (A) (eV) | Energy released when an electron is added | 1.816 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.415 |
| Chemical Potential (μ) | Escaping tendency of electrons | -4.231 |
| Electrophilicity Index (ω) | Propensity to accept electrons | 3.702 |
Table 1: Calculated Quantum Chemical Properties of a Quinoline Derivative using DFT (B3LYP/6-31+G(d,p)).[1]
Synthesis and Characterization of Trifluoromethylquinolines
The synthesis of trifluoromethylquinolines can be achieved through various organic chemistry reactions. The following are representative protocols for the synthesis of 2-substituted and 4-amino substituted trifluoromethylquinolines.
General Procedure for the Synthesis of 2-Substituted Trifluoromethylquinolines
This method involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes followed by reductive cyclization.[2]
Step 1: Synthesis of ortho-nitro-substituted α,β-diaryl-CF3-enones
-
To a solution of the corresponding α-CF3-enamine (1.0 mmol) in dry acetonitrile (5 mL), add the appropriate 2-nitrobenzaldehyde (1.2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired enone.
Step 2: Reductive Cyclization to 2-CF3-3-arylquinolines
-
To a solution of the ortho-nitro-substituted α,β-diaryl-CF3-enone (1.0 mmol) in acetic acid (10 mL), add iron powder (5.0 mmol).
-
Heat the mixture at 80°C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the target 2-trifluoromethylquinoline.
General Procedure for the Synthesis of 4-Aminoquinoline Derivatives
This procedure describes the nucleophilic substitution of a chloroquinoline with an amine.[3]
-
A mixture of a 7-substituted-4-chloroquinoline (1.0 mmol) and an excess of the appropriate monoaminoalkane or diaminoalkane is heated under reflux in neat conditions for a specified time (typically 1-4 hours).
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature.
-
The residue is treated with a dilute base solution (e.g., 10% NaOH) and extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 4-aminoquinoline derivative.
Characterization: The synthesized compounds are typically characterized by spectroscopic methods such as 1H NMR and 13C NMR to confirm their structure.
Biological Activity and Drug Development Potential
Trifluoromethylquinolines have shown significant promise as anticancer agents, with many derivatives exhibiting potent activity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.
Anticancer Activity
The cytotoxic effects of trifluoromethylquinolines are commonly evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay, representing the concentration of the compound that inhibits 50% of cell growth.
The following table summarizes the reported IC50 values for a selection of trifluoromethylquinoline derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | HL-60 (Leukemia) | 0.064[4] |
| Novel Quinoline Derivative | HL-60 (Leukemia) | 0.064[5] |
| Indole-based mTOR inhibitor HA-2l | - | 0.066 |
| Indole-based mTOR inhibitor HA-2c | - | 0.075 |
Table 2: Anticancer Activity of Selected Trifluoromethylquinoline Derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions or control solutions (including a vehicle control with the highest concentration of the solvent, e.g., DMSO). Incubate the plate for 48-72 hours.[9][10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C.[6][7][9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7][9]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[12]
Signaling Pathways and Molecular Targets
A key mechanism through which many trifluoromethylquinolines exert their anticancer effects is by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][13]
The PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling cascade and highlights the points of inhibition by quinoline-based compounds. These inhibitors can act on different components of the pathway, such as mTORC1 and mTORC2, leading to the disruption of downstream signaling and ultimately inducing apoptosis in cancer cells.[4]
Drug Discovery and Development Workflow
The development of trifluoromethylquinolines as kinase inhibitors follows a structured drug discovery pipeline. This process begins with target identification and validation, followed by lead discovery, optimization, and preclinical and clinical development.
The following diagram outlines a typical workflow for the discovery and development of small molecule kinase inhibitors.
This guide has provided a comprehensive overview of the key aspects of quantum chemical calculations for trifluoromethylquinolines, from computational modeling and synthesis to biological evaluation and drug development pathways. The integration of these multidisciplinary approaches is crucial for the successful development of novel and effective therapeutic agents based on the trifluoromethylquinoline scaffold.
References
- 1. scirp.org [scirp.org]
- 2. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [journal-ta.ru]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. clyte.tech [clyte.tech]
- 13. mdpi.com [mdpi.com]
Technical Guide: Sourcing Fluorinated Quinoline Derivatives for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated quinoline scaffolds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and pharmacokinetic profiles.[1][2][3][4] The strategic incorporation of fluorine and trifluoromethyl groups can profoundly influence a molecule's potency and selectivity.[1][2] This guide addresses the commercial availability of a specific derivative, 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, and provides a broader overview of sourcing structurally similar compounds that are crucial for research and development in areas like oncology and infectious diseases.[1][4][5][6]
Availability of this compound
Commercial Suppliers of Structurally Similar Quinoline Derivatives
While the target compound is not commercially listed, a variety of structurally related chloro- and fluoro-substituted trifluoromethylquinolines are available. These alternatives can serve as valuable starting materials or scaffolds for chemical synthesis and drug discovery programs. The following table summarizes key derivatives and some of their commercial suppliers.
| Compound Name | CAS Number | Potential Commercial Suppliers |
| 4-Chloro-2-(trifluoromethyl)quinoline | 1701-24-2 | Sigma-Aldrich/Merck[7], Chem-Impex[6] |
| 4-Chloro-8-(trifluoromethyl)quinoline | 23779-97-7 | Toronto Research Chemicals (TRC)[8][9], Matrix Scientific[10] |
| 4-Chloro-2,8-bis(trifluoromethyl)quinoline | 83012-13-9 | Parchem[11], Chem-Impex[12], ChemUniverse[13] |
| 4-Chloro-2,6-bis(trifluoromethyl)quinoline | 91991-79-6 | Chem-Impex[5] |
| 4-Chloro-6-(trifluoromethyl)quinoline | 49713-56-6 | Chem-Impex[14] |
| 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline | 140908-89-0 | Amerigo Scientific[15] |
| 4-Chloro-8-fluoroquinoline | 63010-72-0 | TCI America |
| 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline | 18706-22-4 | Santa Cruz Biotechnology[16], Career Henan Chemical Co.[17] |
| 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | 306935-27-3 | Matrix Fine Chemicals[18] |
| 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline | 91991-76-3 | Santa Cruz Biotechnology[19] |
| 4-Chloro-5,7-bis(trifluoromethyl)quinoline | 234450-34-1 | Vibrant Pharma Inc.[20] |
| 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline | 867167-05-3 | Amerigo Scientific[21] |
General Experimental Protocols & Synthesis
The synthesis of fluorinated quinoline derivatives often involves multi-step processes. Common strategies include cyclization reactions, such as the Gould-Jacobs reaction, starting from appropriately substituted anilines, followed by chlorination and other functional group manipulations.[22][23]
A general procedure for the synthesis of a 4-chloroquinoline derivative might involve:
-
Condensation: Reacting a substituted aniline (e.g., a trifluoromethyl aniline) with a malonic acid derivative to form a quinoline-4-one intermediate.[23]
-
Chlorination: Treating the quinoline-4-one intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 4-position.[23]
For modifications, nucleophilic aromatic substitution (SNAr) is a common method. The chlorine at the C4 position is generally susceptible to displacement by various nucleophiles, such as amines, alcohols, or thiols, allowing for the synthesis of diverse libraries of compounds for screening.[22][24]
Procurement Workflow for Research Chemicals
The process of acquiring specialized chemical compounds for research involves several key stages, from initial identification to final laboratory application. The following diagram illustrates a typical workflow for sourcing such materials.
Caption: General workflow for sourcing specialized chemical compounds for research projects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-chloro-2-(trifluoromethyl)quinoline | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Chloro-8-(trifluoromethyl)quinoline, TRC 50 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 9. 4-Chloro-8-(trifluoromethyl)quinoline, TRC 5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 11. parchem.com [parchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemuniverse.com [chemuniverse.com]
- 14. chemimpex.com [chemimpex.com]
- 15. 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline - Amerigo Scientific [amerigoscientific.com]
- 16. scbt.com [scbt.com]
- 17. 8-CHLORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE | 18706-22-4 [chemicalbook.com]
- 18. 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3 [matrix-fine-chemicals.com]
- 19. scbt.com [scbt.com]
- 20. vibrantpharma.com [vibrantpharma.com]
- 21. 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline - Amerigo Scientific [amerigoscientific.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Safe Handling of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline for Research and Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.
Compound Identification and Physicochemical Properties
This compound is a halogenated quinoline derivative. Its structure, featuring chloro, fluoro, and trifluoromethyl groups, makes it a valuable, reactive intermediate in medicinal chemistry and materials science. Understanding its fundamental properties is the first step toward safe handling.
| Property | Value | Source |
| CAS Number | 23779-97-7 | [1] |
| Molecular Formula | C₁₀H₄ClF₄N | [2] |
| Molecular Weight | 249.6 g/mol | [3] |
| Appearance | White to light yellow powder or crystals | [4] |
| Melting Point | 80-82 °C | [5] |
| Boiling Point | 265.5 ± 35.0 °C (Predicted) | [5] |
| Solubility | Soluble in Chloroform, Methanol. Low solubility in water. | [1][5] |
| Storage Temperature | Room Temperature, under inert atmosphere. | [5] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. Awareness of these hazards is non-negotiable for anyone handling the material.[6]
GHS Pictogram:
Signal Word: Warning [6]
Hazard Statements: [6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The "Why" Behind the Hazards: The trifluoromethyl group and halogen atoms (chlorine and fluorine) significantly influence the molecule's reactivity and biological interaction. These electron-withdrawing groups can make the quinoline ring system susceptible to interaction with biological nucleophiles, leading to irritation upon contact with skin, eyes, and the respiratory tract.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is essential to minimize exposure. This creates a self-validating system where each component protects the user.
Primary Engineering Control: The Chemical Fume Hood
Directive: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.
Causality: The compound is a solid that can form dust and may have a non-negligible vapor pressure, especially if heated. The GHS classification H335 (May cause respiratory irritation) makes inhalation a primary route of exposure.[6] A fume hood provides constant airflow to capture and exhaust dust and vapors, preventing them from entering the laboratory environment and the user's breathing zone.
Personal Protective Equipment (PPE): The Last Line of Defense
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[6]
-
Expert Insight: Double-gloving is recommended when handling significant quantities or during prolonged procedures to protect against accidental tears and saturation.
-
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[7]
-
Causality: The H319 classification (Causes serious eye irritation) indicates that even minor contact can lead to significant injury.[6] Standard safety glasses do not provide a sufficient seal against dust or splashes.
-
-
Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure cuffs are snug. Do not leave any skin exposed between the glove and the lab coat sleeve.[7]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large-scale spill), a full-face respirator with appropriate cartridges must be used.[7] Under normal laboratory conditions within a fume hood, this is not required.[8]
Standard Operating Procedure (SOP) for Safe Handling
The following step-by-step protocol is designed to guide the user through the safe handling of the compound from acquisition to temporary storage post-experiment.
Pre-Handling Preparation
-
Verify Equipment: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble PPE: Don all required PPE as detailed in Section 3.2.
-
Prepare Workspace: Clear the fume hood of all unnecessary items. Line the work surface with absorbent, disposable bench paper to contain any minor spills.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
Handling and Experimentation
-
Weighing: Weigh the solid compound within the fume hood. Use a tared weigh boat or glassine paper. Handle with care to avoid generating dust.
-
Transfer: Use a spatula to transfer the solid. If making a solution, add the solid to the solvent slowly.
-
Reaction Setup: If the compound is used in a reaction, ensure the apparatus is securely clamped. If heating is required, use a controlled heating mantle and monitor the reaction closely.[9]
-
Post-Handling: After use, tightly close the primary container.[6]
Workspace Decontamination and Cleanup
-
Clean Equipment: Decontaminate spatulas and glassware that came into contact with the compound.
-
Wipe Down: Wipe the work surface in the fume hood with an appropriate solvent and dispose of the bench paper as hazardous waste.
-
Doffing PPE: Remove gloves and dispose of them in the designated hazardous waste container. Remove lab coat and eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6]
Workflow Visualization
The following diagram illustrates the logical flow of the safe handling protocol.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[6]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, get medical help.[6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill within a fume hood, use an absorbent material to contain it. Avoid generating dust.
-
Clean-up: Carefully sweep or scoop up the material into a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment if necessary.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the collected material and cleaning supplies as hazardous waste.[6]
Storage, Incompatibility, and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The storage area should be a designated chemical storage cabinet, away from incompatible materials. Store locked up.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[6] Do not dispose of down the drain.
References
- 1. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE | 23779-97-7 [chemicalbook.com]
- 2. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE, CasNo.23779-97-7 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 3. 4-Chloro-8-(trifluoromethyl)quinoline | C10H5ClF3N | CID 90262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-31-1 [sigmaaldrich.com]
- 5. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE CAS#: 23779-97-7 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline material safety data sheet (MSDS)
An in-depth review of available safety data reveals that a specific Material Safety Data Sheet (MSDS) for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is not publicly available in the provided search results. For the benefit of researchers and scientists, this guide provides a comprehensive safety and handling profile for the structurally similar compound, 4-Chloro-8-(trifluoromethyl)quinoline (CAS Number: 23779-97-7) . Professionals should handle this and related novel quinoline derivatives with the utmost care, assuming they may have similar or more potent hazards.
Chemical Identification and Properties
This section details the fundamental physical and chemical properties of 4-Chloro-8-(trifluoromethyl)quinoline.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 4-Chloro-8-(trifluoromethyl)quinoline |
| CAS Number | 23779-97-7 |
| Molecular Formula | C10H5ClF3N |
| PubChem CID | 90262[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Form | Solid | [2] |
| Melting Point | 80-82 °C | [2] |
| Boiling Point (Predicted) | 265.5 ± 35.0 °C | [2] |
| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in Chloroform, Methanol | [2] |
Hazard Identification and GHS Classification
Comprehensive hazard analysis is critical for safe handling. The Globally Harmonized System (GHS) classification for 4-Chloro-8-(trifluoromethyl)quinoline indicates it is a hazardous substance requiring specific precautions.[3]
Table 3: GHS Hazard Classification
| Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning [3]
Hazard Pictogram:
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure chemical stability.
Handling:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[3]
-
Wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[3]
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep in an inert atmosphere at room temperature.[2]
-
Store apart from incompatible materials and foodstuff containers.[3]
-
Store locked up.[3]
Emergency and First Aid Procedures
A clear, logical workflow is critical in the event of accidental exposure. The following diagram outlines the recommended first aid response.
Caption: First aid decision workflow for different exposure routes.
Accidental Release Measures
In case of a spill, a structured response is necessary to ensure safety and contain the material.
Personal Precautions:
-
Evacuate personnel to safe areas and stay upwind of the spill.[3]
-
Ensure adequate ventilation.[3]
-
Avoid dust formation and breathing vapors, mist, or gas.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves and safety goggles.[3]
Environmental Precautions:
-
Prevent the substance from entering drains or waterways.
Containment and Cleanup:
-
Sweep up the material and place it in a suitable, closed container for disposal.
-
Avoid raising dust.
-
The disposal of the collected material must be done at an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[3]
Caption: Workflow for handling an accidental chemical spill.
Experimental Protocols for Hazard Determination
The GHS classifications are determined by standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. While the specific test reports for this compound are not public, the methodologies are well-established.
Protocol for Skin Irritation/Corrosion (OECD 439: In Vitro Skin Irritation) This protocol is a non-animal test method used to assess skin irritation potential.
-
Objective: To predict the skin irritation potential of a chemical by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.
-
Methodology:
-
A three-dimensional RhE model, which mimics the biochemical and physiological properties of the upper parts of human skin, is used.
-
The test chemical is applied topically to the surface of the RhE tissue.
-
After a specific exposure period (e.g., 60 minutes), the chemical is removed by rinsing.
-
The tissue is incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.
-
Cell viability is measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt, which is quantified by measuring its optical density.
-
-
Classification: A chemical is identified as a skin irritant (Category 2) if the mean tissue viability following exposure is reduced below a defined threshold (e.g., ≤ 50%) relative to the negative control.
Protocol for Serious Eye Damage/Irritation (OECD 492: Reconstructed human Cornea-like Epithelium test method) This is an in vitro method that can be used to classify substances as causing either no eye irritation or serious eye damage.
-
Objective: To assess the potential for a chemical to cause serious eye damage by evaluating its effect on a reconstructed human cornea-like epithelium (RhCE) model.
-
Methodology:
-
The test chemical is applied to the surface of the RhCE tissue.
-
After a defined exposure time, the tissue is rinsed to remove the chemical.
-
The viability of the epithelial cells is measured, typically using the MTT assay, similar to the skin irritation test.
-
-
Classification: A chemical is classified as causing serious eye irritation (Category 2) based on the reduction in tissue viability compared to a negative control. The specific viability threshold for classification depends on the specific RhCE model and protocol variation used.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-amino-8-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of 4-amino-8-fluoro-2-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical research. The protocol is designed to be self-validating, with in-depth explanations for experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Significance of Fluorinated Quinolines
Quinolines are a prominent class of heterocyclic compounds, forming the structural core of many biologically active molecules.[1] The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules can significantly alter their chemical and pharmaceutical properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2] The target molecule, 4-amino-8-fluoro-2-(trifluoromethyl)quinoline, is a valuable building block for the development of novel therapeutic agents, particularly in the fields of medicinal chemistry and drug discovery.[3][4] This guide details a robust three-step synthesis to obtain this important compound.
Synthetic Strategy Overview
The synthesis of 4-amino-8-fluoro-2-(trifluoromethyl)quinoline is approached through a well-established sequence involving a cyclization to form the quinoline core, followed by functional group manipulations to install the desired amino group. The chosen strategy is outlined below:
Caption: Overall synthetic workflow.
Part 1: Synthesis of 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (Conrad-Limpach Cyclization)
The initial step involves the construction of the quinoline skeleton through a Conrad-Limpach synthesis.[5][6] This reaction condenses an aniline with a β-ketoester to form a 4-hydroxyquinoline derivative.[7] The choice of 2-fluoro-6-(trifluoromethyl)aniline (also known as 2-amino-3-fluorobenzotrifluoride) as the aniline component ensures the correct placement of the fluoro and trifluoromethyl groups on the resulting quinoline ring.[8][9] Ethyl 4,4,4-trifluoroacetoacetate serves as the β-ketoester, providing the remaining atoms for the pyridine ring and the trifluoromethyl group at the 2-position.[10][11]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-fluoro-6-(trifluoromethyl)aniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable high-boiling solvent such as toluene or diphenyl ether.
-
Cyclization: Heat the reaction mixture to reflux (typically 140-150 °C for toluene) and monitor the removal of water via the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
High-Temperature Annulation: Once the initial condensation is complete (as indicated by TLC and the cessation of water collection), the temperature is raised to induce cyclization (around 250 °C if using a higher boiling solvent like diphenyl ether).[12]
-
Workup and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexanes) to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent, and dried to yield 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. The crude product can be purified by recrystallization.
| Reagent | Molar Ratio | Purpose |
| 2-Fluoro-6-(trifluoromethyl)aniline | 1.0 | Aniline precursor for the quinoline backbone. |
| Ethyl 4,4,4-trifluoroacetoacetate | 1.1 | β-ketoester for pyridine ring formation. |
| p-Toluenesulfonic acid | 0.05 | Acid catalyst for the condensation. |
| Toluene/Diphenyl ether | Solvent | High-boiling solvent for cyclization. |
Table 1: Reagents for Conrad-Limpach Cyclization.
Part 2: Synthesis of this compound (Chlorination)
The 4-hydroxyquinoline from the previous step is converted to the more reactive 4-chloroquinoline. This is a crucial activation step, preparing the molecule for nucleophilic aromatic substitution to introduce the final amino group. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[13]
Experimental Protocol
-
Reaction Setup: In a fume hood, carefully add 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent.
-
Chlorination: Heat the mixture to reflux (approximately 105-110 °C) for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Isolation: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification can be achieved by column chromatography or recrystallization.
| Reagent | Molar Ratio | Purpose |
| 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 1.0 | Starting material for chlorination. |
| Phosphorus oxychloride (POCl₃) | Excess | Chlorinating agent and solvent. |
Table 2: Reagents for Chlorination.
Safety Considerations for Phosphorus Oxychloride
Phosphorus oxychloride is a highly corrosive and water-reactive substance.[14][15][16][17][18] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[15] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14]
Part 3: Synthesis of 4-amino-8-fluoro-2-(trifluoromethyl)quinoline (Amination)
The final step is the nucleophilic aromatic substitution of the 4-chloro group with an amino group.[3][19] This is typically achieved by heating the 4-chloroquinoline with a source of ammonia.
Experimental Protocol
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.
-
Amination: Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the chosen alcohol.
-
Reaction: Heat the sealed vessel to a temperature typically between 120-180 °C. The reaction progress should be monitored by TLC.
-
Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the final product, 4-amino-8-fluoro-2-(trifluoromethyl)quinoline.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Activated precursor for amination. |
| Ammonia (gas or solution) | Excess | Nucleophile for introducing the amino group. |
| Ethanol/Isopropanol | Solvent | Solvent for the amination reaction. |
Table 3: Reagents for Amination.
Safety Considerations for Handling Ammonia
Ammonia is a corrosive and toxic gas with a pungent odor.[20][21][22][23][24] All manipulations should be performed in a well-ventilated fume hood.[20] Appropriate PPE, including gloves and safety glasses, is essential.[24] In case of inhalation, move to fresh air immediately and seek medical attention.[21]
Characterization of 4-amino-8-fluoro-2-(trifluoromethyl)quinoline
The structure and purity of the final compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The chemical shifts and coupling constants of the protons on the quinoline ring provide detailed information about the substitution pattern.[1][25][26][27][28]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Caption: Analytical workflow for product validation.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of 4-amino-8-fluoro-2-(trifluoromethyl)quinoline. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable compound for their research and development endeavors.
References
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus oxychloride, 99%. [Link]
-
Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2025). ResearchGate. [Link]
-
Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]
-
NMR study of O and N, O-substituted 8-quinolinol derivatives. (2014). PubMed. [Link]
-
Molbase. (n.d.). Synthesis of 4-hydroxy-2-phenylmethyl-8-trifluoromethyl-quinoline-3-carboxylic acid. [Link]
- Google Patents. (n.d.).
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UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
Lanxess. (2015). Phosphorus oxychloride. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PubMed Central. [Link]
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PubMed Central. [Link]
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Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (n.d.). PubMed Central. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
- Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3).
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Benign and proficient procedure for preparation of quinoline derivatives. (n.d.). JPTCP. [Link]
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Global HazMat. (n.d.). How to Safely Handle, Store, and Use Ammonia in the Workplace. [Link]
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Ohioline. (2017). Safe Handling of Anhydrous Ammonia. [Link]
-
Chemistry For Everyone. (2025). What Are The Safety Precautions For Handling Ammonia?. [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
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Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. (n.d.). PubMed. [Link]
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Free Chemistry Online. (2024). Ammonia Hazards: How to Ensure Safety Handling the Chemical. [Link]
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HSE STUDY GUIDE. (2025). Ammonia Hazards and Precautions. [Link]
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. [Link]
-
ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. [Link]
-
WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. [Link]
-
Chem-Impex. (n.d.). 4-Hidroxi-2-(trifluorometil)quinolina. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions. [Link]
-
POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]
-
MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]
-
ResearchGate. (n.d.). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from.... [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (n.d.). PubMed. [Link]
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Suzuki coupling reactions with 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
An Application Note and Detailed Protocol for the Suzuki Coupling of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of this compound. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoline scaffold in biologically active compounds.[1] The trifluoromethyl and fluoro substituents can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3] For a substrate like this compound, the chloro group at the 4-position is the reactive site for the cross-coupling reaction.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below.
Caption: General Suzuki-Miyaura coupling reaction.
Recommended Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound with various boronic acids can be achieved under several conditions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. Below is a summary of typical reaction conditions compiled from protocols for structurally related chloroquinolines and other chloro-heterocycles.[4][5]
| Component | Example | Typical Concentration/Loading | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 1-5 mol% | Pd(PPh₃)₄ is often used for a wide range of substrates.[6] Pd(OAc)₂ and PdCl₂(dppf) are also effective.[1] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | 2-10 mol% | Buchwald ligands like SPhos and XPhos are often effective for challenging couplings of chloro-heterocycles. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu | 2-3 equivalents | The choice of base can significantly impact the reaction rate and yield. Carbonates are common, while stronger bases like NaOt-Bu may be required for less reactive substrates. |
| Solvent | Dioxane, Toluene, DMF, Acetonitrile/Water | - | A mixture of an organic solvent and water is often used to facilitate the dissolution of the base. Anhydrous conditions can also be employed. |
| Temperature | 80-120 °C | - | The reaction temperature is typically elevated to ensure a reasonable reaction rate. Microwave irradiation can significantly shorten reaction times.[4] |
| Boronic Acid | Aryl, Heteroaryl, Vinyl | 1.1-1.5 equivalents | A slight excess of the boronic acid is generally used to drive the reaction to completion. |
Detailed Experimental Protocols
The following are example protocols for the Suzuki coupling of this compound with an arylboronic acid. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.[5]
Protocol 1: Standard Thermal Conditions
This protocol describes a typical setup for a Suzuki coupling reaction under conventional heating.
Caption: Experimental workflow for Suzuki coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-8-fluoro-2-(trifluoromethyl)quinoline.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[4]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂ with a ligand like Xantphos)[4]
-
Base (e.g., Potassium carbonate [K₂CO₃])[4]
-
Solvent (e.g., Dioxane)
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and K₂CO₃ (2.5 eq).
-
Add the degassed solvent (e.g., dioxane).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product as described in Protocol 1.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Discovery
Substituted quinolines are key pharmacophores in a wide range of therapeutic agents. The ability to efficiently synthesize a library of 4-aryl-8-fluoro-2-(trifluoromethyl)quinolines via Suzuki coupling is highly valuable for structure-activity relationship (SAR) studies in drug discovery programs.[1] The introduction of diverse aryl and heteroaryl groups at the 4-position can modulate the biological activity and pharmacokinetic properties of the resulting molecules.
References
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Using 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors utilizing 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline as a key starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been successfully developed as potent kinase inhibitors for therapeutic applications, particularly in oncology.[1][2] The introduction of fluorine atoms and a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of the resulting compounds.[3]
Overview and Rationale
This compound is a versatile building block for the synthesis of a diverse library of potential kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing side chains. This approach has been widely used to generate potent inhibitors of various kinases, including but not limited to, RAF, EGFR, and Pim-1.[4][5][6]
The trifluoromethyl group at the 2-position and the fluorine atom at the 8-position can significantly influence the electronic properties and conformation of the quinoline ring system, potentially leading to improved pharmacological properties.[3] This document outlines a general synthetic strategy, detailed experimental protocols, and representative biological data for novel kinase inhibitors derived from this scaffold.
Synthetic Strategy
The primary synthetic route involves a nucleophilic aromatic substitution reaction between this compound and a variety of primary or secondary amines, typically anilines or other amino-heterocycles. This reaction is often catalyzed by an acid and proceeds under thermal conditions to afford the desired 4-aminoquinoline derivatives.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Experimental Protocols
General Protocol for the Synthesis of 4-Anilino-8-fluoro-2-(trifluoromethyl)quinoline Derivatives
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or amine (1.0-1.2 eq)
-
Solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
Acid catalyst (e.g., concentrated HCl or acetic acid, catalytic amount)
Procedure:
-
To a solution of this compound in a suitable solvent, add the desired substituted aniline or amine.[3]
-
Add a catalytic amount of an acid to the reaction mixture.[3]
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-anilinoquinoline derivative.
In Vitro Kinase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of the synthesized compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Kinase reaction buffer
-
ATP solution
-
Synthesized quinoline derivative (test compound) stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a white-walled microplate, add the diluted compound, the specific kinase, and its substrate.
-
Initiate the kinase reaction by adding ATP to each well. Include a no-inhibitor control (vehicle) and a no-kinase control (background).
-
Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).[7]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-468, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized quinoline derivative (test compound) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the medium from the wells and add the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[7]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]
-
Add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to form formazan crystals.[7]
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (or IC50) value.
Data Presentation
The following tables summarize representative data for quinoline-based kinase inhibitors from the literature, demonstrating the potential potency of derivatives that can be synthesized using the described methods.
Table 1: In Vitro Anticancer Activity of Fluorinated Quinoline Analogues [1]
| Compound | Target Cell Line | GI50 (µM) |
| 6a | MDA-MB-468 | 4.0 |
| MCF-7 | 10.5 | |
| 6b | MDA-MB-468 | 5.0 |
| MCF-7 | 11.0 | |
| 6f | MDA-MB-468 | 2.5 |
Table 2: Kinase Inhibitory Activity of Quinoline-Based Diarylamides [4]
| Compound | Target Kinase | IC50 (µM) |
| 17b | B-RAFV600E | 0.0843 |
| C-RAF | 0.0293 | |
| 18a | B-RAFV600E | 0.0843 |
| C-RAF | 0.0293 |
Table 3: Antiproliferative Activity of Quinoline Derivatives Against Prostate Cancer Cells [6]
| Compound | Target Cell Line | GI50 (µM) |
| 9d | PC-3 | 2.60 |
| 9f | PC-3 | 2.81 |
| 9g | PC-3 | 1.29 |
Signaling Pathway
Many quinoline-based inhibitors target key signaling pathways implicated in cancer cell proliferation and survival. One such critical pathway is the RAF-MEK-ERK pathway, which is frequently dysregulated in various cancers. The diagram below illustrates this pathway and the point of intervention for RAF inhibitors.
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of RAF inhibitors.
Conclusion
The use of this compound as a starting material provides a robust platform for the synthesis of a new generation of kinase inhibitors. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug discovery and development to explore novel chemical space and identify potent and selective kinase inhibitors for further investigation as potential therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Anti-inflammatory Agents from 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic functionalization of the quinoline scaffold allows for the fine-tuning of its biological activity. This document provides detailed protocols for the synthesis of novel anti-inflammatory agents starting from 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline. The substitution at the C-4 position of the quinoline ring is a key strategy for developing potent anti-inflammatory compounds. Two primary synthetic routes, Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, are presented, enabling the introduction of various amino and aryl moieties, respectively. These modifications are known to influence the anti-inflammatory profile of the resulting molecules, often through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways, and the reduction of pro-inflammatory cytokines like TNF-α and IL-6.
Synthetic Schemes
The preparation of anti-inflammatory agents from this compound can be primarily achieved through two robust palladium-catalyzed cross-coupling reactions. These methods offer a versatile approach to introduce a wide range of substituents at the C-4 position, which is crucial for the anti-inflammatory activity of 4-aminoquinoline derivatives.
Buchwald-Hartwig Amination
This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the synthesis of 4-aminoquinoline derivatives.
Diagram of the Buchwald-Hartwig amination reaction:
Caption: Buchwald-Hartwig amination workflow.
Suzuki-Miyaura Cross-Coupling
This reaction enables the formation of a carbon-carbon bond, leading to the synthesis of 4-arylquinoline derivatives.
Diagram of the Suzuki-Miyaura cross-coupling reaction:
Caption: Suzuki-Miyaura cross-coupling workflow.
Experimental Protocols
Protocol 1: Synthesis of 4-Anilino-8-fluoro-2-(trifluoromethyl)quinoline Derivatives via Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of 4-anilino derivatives, which are known to possess significant anti-inflammatory properties.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 4-fluoroaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-anilino-8-fluoro-2-(trifluoromethyl)quinoline derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Protocol 2: Synthesis of 4-Aryl-8-fluoro-2-(trifluoromethyl)quinoline Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the synthesis of 4-aryl derivatives, which can also exhibit potent anti-inflammatory effects.
Materials:
-
This compound
-
Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid, 4-fluorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted arylboronic acid (1.5 mmol) in a mixture of 1,4-dioxane (15 mL) and water (5 mL).
-
Add potassium carbonate (3.0 mmol) to the mixture.
-
Degas the solution by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 8-16 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 4-aryl-8-fluoro-2-(trifluoromethyl)quinoline derivative.
-
Confirm the structure of the purified compound using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: In Vitro Anti-inflammatory Activity
The following table summarizes the reported in vitro anti-inflammatory activity of representative 4-aminoquinoline derivatives against key inflammatory targets. These compounds, while not direct derivatives of the specified starting material, provide a strong rationale for the synthesis of analogous structures.
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
| Compound A | 4-Anilino-quinoline derivative | RIPK2 | 0.0051 | [1] |
| Compound B | 1H-Imidazo[4,5-c]quinoline derivative | TNF-α | Potent Suppression | [2] |
| Compound C | 4-Anilinofuro[2,3-b]quinoline derivative | Mast Cell Degranulation | 6.5 | [3] |
| Compound D | 4-Anilinofuro[2,3-b]quinoline derivative | Neutrophil Degranulation | 7.2 | [3] |
| Compound E | 4-aminoquinazoline alkylthiourea derivative | IL-6 | 0.84 | [4] |
| Compound F | 4-aminoquinazoline alkylthiourea derivative | TNF-α | 4.0 | [4] |
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
4-Aminoquinoline derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways that are crucial for the inflammatory response. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Diagram of the NF-κB signaling pathway and its inhibition by quinoline derivatives:
Caption: Inhibition of the NF-κB signaling pathway.
In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases the NF-κB heterodimer (typically p50/p65), which then translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS. Certain quinoline derivatives have been shown to inhibit this pathway at various points, including the inhibition of IKK activity or the prevention of NF-κB nuclear translocation, thereby suppressing the expression of these inflammatory mediators.[5]
Conclusion
The synthetic protocols and mechanistic insights provided in these application notes offer a robust framework for the development of novel anti-inflammatory agents derived from this compound. The versatility of the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The provided data on the anti-inflammatory activity of structurally related quinoline derivatives, along with the understanding of their inhibitory effects on key signaling pathways like NF-κB, will guide researchers in the rational design and synthesis of potent and selective anti-inflammatory drug candidates. Further in vitro and in vivo evaluation of the synthesized compounds is essential to fully characterize their therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors: synthesis and structure-activity relationship of 1-, 2-and 4-substituted 1H-imidazo[4,5-c]quinolines or 1H-imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Strategic Application of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline in Modern Medicinal Chemistry
Introduction: Unlocking Therapeutic Potential with a Versatile Scaffold
The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a compound's physicochemical and pharmacological profiles. Within this privileged class of heterocycles, 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline emerges as a particularly valuable building block for drug discovery.
The unique arrangement of substituents on this molecule confers a distinct reactivity profile and imparts desirable properties to its derivatives. The chlorine atom at the 4-position serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution and cross-coupling reactions.[3][4] The electron-withdrawing trifluoromethyl group at the 2-position, coupled with the fluorine atom at the 8-position, significantly influences the electronic properties of the quinoline ring, enhancing metabolic stability and modulating the basicity of the quinoline nitrogen. These fluorine-containing moieties are known to improve pharmacokinetic properties such as lipophilicity and membrane permeability, which are critical for drug efficacy.[3][5]
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and insights into its role in the synthesis of advanced therapeutic candidates.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 401567-85-9 | [6] |
| Molecular Formula | C₁₀H₄ClF₄N | Inferred from structure |
| Molecular Weight | 249.59 g/mol | [6] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from reactivity |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Core Reactivity and Synthetic Applications
The primary utility of this compound in medicinal chemistry stems from the reactivity of the C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries for biological screening.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoline ring, amplified by the trifluoromethyl group, facilitates the displacement of the C4-chloride by a variety of nucleophiles. This reaction is a cornerstone for introducing amine, ether, and thioether functionalities, which are prevalent in many bioactive molecules.
Protocol 1: Synthesis of a 4-Anilino-8-fluoro-2-(trifluoromethyl)quinoline Derivative
This protocol details a general procedure for the SNAr reaction with a substituted aniline, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add the substituted aniline and DIPEA.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-anilinoquinoline derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions significantly expand the synthetic utility of this compound.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 4-Aryl-8-fluoro-2-(trifluoromethyl)quinoline
This protocol describes the formation of a C-C bond at the 4-position of the quinoline core.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M Aqueous Sodium Carbonate Solution (3.0 eq)
-
1,4-Dioxane
-
Toluene
-
Water
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add a degassed mixture of 1,4-dioxane/toluene and the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 90-110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 4-arylquinoline product.
Application in Kinase Inhibitor Drug Discovery
The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors. The ability to readily diversify the 4-position of this compound makes it an ideal starting material for the synthesis of libraries of potential kinase inhibitors. For instance, many RAF inhibitors feature a substituted quinoline core that binds to the hinge region of the kinase.[7]
Caption: Synthetic pathways from this compound.
The diagram above illustrates the divergent synthetic pathways from this compound to generate key intermediates for kinase inhibitor discovery. The SNAr reaction with various amines can generate a library of 4-aminoquinoline derivatives for screening, while the Suzuki coupling allows for the introduction of diverse aryl groups to probe different regions of the kinase active site.
Illustrative Signaling Pathway: Targeting the RAF/MEK/ERK Pathway
Mutations in the BRAF gene are common in many cancers, leading to constitutive activation of the RAF/MEK/ERK signaling pathway and uncontrolled cell proliferation. Small molecule inhibitors that target mutant BRAF are a key therapeutic strategy. The quinoline scaffold derived from this compound can be elaborated to produce potent and selective BRAF inhibitors.
Caption: Inhibition of the RAF/MEK/ERK pathway by a quinoline-based inhibitor.
This diagram shows a simplified representation of the RAF/MEK/ERK signaling pathway. A quinoline-based inhibitor, synthesized from this compound, can be designed to specifically target and inhibit the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a robust platform for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. The reliable and well-established reactivity of the 4-chloro position allows for the efficient generation of diverse chemical libraries, accelerating the drug discovery process. The insights and protocols provided in this guide are intended to empower researchers and scientists to fully leverage the potential of this powerful synthetic intermediate in their quest for new and effective medicines.
References
- Innovations in Organic Synthesis with 4-Chloro-8-fluoroquinoline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Process for the preparation of 4-chloroquinolines. (1981). Google Patents.
- 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE. (n.d.). Matrix Fine Chemicals.
- Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline. (n.d.). Benchchem.
- 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline. (n.d.). Santa Cruz Biotechnology.
- 4-Chloro-8-(trifluoromethyl)quinoline. (n.d.). PubChem.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Medicinal Chemistry.
- Discovery of New Quinoline-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. (n.d.). Molecules.
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015). ChemMedChem.
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022). ChemMedChem.
- Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis. (n.d.). Benchchem.
- To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. (2022). International Journal of Pharmaceutical and Phytopharmacological Research.
- 4-chloro-2-(trifluoromethyl)quinoline. (n.d.). Sigma-Aldrich.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-chloro-2-(trifluoromethyl)quinoline | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds widely utilized in the development of agrochemicals due to their diverse biological activities.[1][2] The strategic incorporation of fluorine atoms and trifluoromethyl groups into the quinoline scaffold can significantly enhance the efficacy, metabolic stability, and bioavailability of these molecules.[3] 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is a key building block that offers a versatile platform for the synthesis of novel fungicides, herbicides, and insecticides. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups, while the fluorine and trifluoromethyl moieties contribute to the molecule's overall physicochemical properties and biological activity.[3][4]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemical candidates.
Agrochemical Applications and Synthetic Strategies
This compound serves as a versatile precursor for a range of agrochemicals through several key reaction pathways. The primary synthetic strategies involve nucleophilic aromatic substitution (SNAr) at the C4 position and palladium-catalyzed cross-coupling reactions.
Fungicide Development
Quinoline-based compounds have demonstrated significant fungicidal properties.[3] A notable example is the fungicide quinofumelin, which, although not directly synthesized from this specific building block, highlights the potential of the quinoline scaffold. The mechanism of action for some quinoline fungicides involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway of fungi.
Derivatives of this compound can be synthesized to target similar pathways. For instance, the introduction of substituted phenoxy or anilino groups at the 4-position can lead to potent fungicidal agents.
Herbicide and Insecticide Development
The versatility of the this compound core also extends to the development of herbicides and insecticides.[3][4] By modifying the substituent at the 4-position, it is possible to tune the biological activity of the resulting compounds. For example, the introduction of specific amino or alkoxy groups can impart herbicidal or insecticidal properties.
Data Presentation
Table 1: Fungicidal Activity of Representative Quinoline Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| Derivative A | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | [3] |
| Derivative B | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL | [3] |
| Quinofumelin | Fusarium graminearum | 0.019 ± 0.007 | Not directly from this starting material |
Note: Data for derivatives A and B are for structurally related fluorinated quinoline analogs and serve as a predictive guide for the potential efficacy of compounds derived from this compound.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of agrochemical candidates from this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Synthesis of 4-Aryloxy-8-fluoro-2-(trifluoromethyl)quinoline Derivatives (Fungicide Candidates)
This protocol describes the nucleophilic aromatic substitution of the 4-chloro group with a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted phenol (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-aryloxy-8-fluoro-2-(trifluoromethyl)quinoline derivative.
Expected Yield: 70-90%
Protocol 2: Synthesis of 4-Anilino-8-fluoro-2-(trifluoromethyl)quinoline Derivatives (Herbicide/Fungicide Candidates)
This protocol details the synthesis of 4-anilino derivatives via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Ethanol or isopropanol
-
Concentrated hydrochloric acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or isopropanol, add the substituted aniline (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to afford the pure 4-anilino-8-fluoro-2-(trifluoromethyl)quinoline derivative.
Expected Yield: 65-85%
Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-8-fluoro-2-(trifluoromethyl)quinoline Derivatives (Insecticide/Fungicide Candidates)
This protocol outlines the palladium-catalyzed cross-coupling of the 4-chloroquinoline with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Toluene and water (solvent system)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-110 °C for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-aryl-8-fluoro-2-(trifluoromethyl)quinoline derivative.
Expected Yield: 50-75%
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Mechanism of action of certain quinoline-based fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the 4-Position of 8-Fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the 4-position of the 8-fluoro-2-(trifluoromethyl)quinoline scaffold. This quinoline derivative is of significant interest in medicinal chemistry and drug discovery due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents, which can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules.
The derivatization of the 4-position is a key strategy for modulating the biological activity of this class of compounds. The protocols outlined below describe the synthesis of a key intermediate, 4-chloro-8-fluoro-2-(trifluoromethyl)quinoline, and its subsequent functionalization through nucleophilic aromatic substitution, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling reactions.
Synthesis of Key Intermediates
The gateway to derivatizing the 4-position of 8-fluoro-2-(trifluoromethyl)quinoline is the preparation of the 4-hydroxy and subsequent 4-chloro analogues.
Synthesis of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
This protocol describes the synthesis of the foundational 4-hydroxyquinoline scaffold via a cyclization reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-fluoroaniline (1.0 eq), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable high-boiling solvent such as toluene or Dowtherm A.
-
Reaction: Heat the mixture to reflux (typically 140-250°C, depending on the solvent) and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solvent. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography to yield 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline as a solid.
Diagram of Synthetic Workflow:
synthesis of 4-alkoxy-8-fluoro-2-(trifluoromethyl)quinolines
An detailed overview of the is provided below, tailored for researchers, scientists, and professionals in drug development. This document outlines the synthetic route, experimental protocols, and relevant data.
Application Notes
The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Specifically, quinolines substituted with fluorine-containing groups, such as trifluoromethyl and fluoro moieties, often exhibit enhanced pharmacological properties including metabolic stability and binding affinity. The 4-alkoxy-8-fluoro-2-(trifluoromethyl)quinoline series of compounds are of particular interest for their potential applications in the development of novel therapeutic agents and functional materials.[1][2]
The synthetic strategy detailed herein involves a multi-step process commencing with the cyclization of a fluorinated aniline with a trifluoromethyl-β-ketoester to form the core quinoline structure. This is followed by functionalization at the 4-position to introduce the desired alkoxy group. This approach allows for the versatile synthesis of a library of analogues for structure-activity relationship (SAR) studies.
Overall Synthetic Workflow
The is typically achieved through a three-stage process. The workflow begins with the construction of the quinoline core, followed by activation of the 4-position, and finally, the introduction of the alkoxy group via nucleophilic substitution.
References
Application Notes and Protocols: The Role of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline as a key intermediate in the synthesis of pharmacologically active compounds. This versatile building block is of significant interest in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The strategic placement of the chloro, fluoro, and trifluoromethyl groups on the quinoline scaffold allows for diverse chemical modifications and the fine-tuning of physicochemical and biological properties.
Application in Anticancer Drug Discovery: Kinase Inhibitors
The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs targeting various kinases implicated in cancer progression.[1][2] The 4-chloro position of the title compound is a prime site for nucleophilic substitution, enabling the introduction of various amine-containing moieties to generate 4-anilinoquinoline derivatives, a common feature of ATP-competitive kinase inhibitors.[3][4]
Hypothetical Drug Candidate Synthesis Workflow
The synthesis of a hypothetical kinase inhibitor from this compound could proceed via a nucleophilic aromatic substitution reaction with a substituted aniline. This workflow is a common strategy for creating libraries of potential kinase inhibitors.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Target Signaling Pathway: BRAF/MEK/ERK Pathway
Derivatives of the 4-anilinoquinoline scaffold have been investigated as inhibitors of kinases in the MAPK/ERK pathway, such as BRAF and MEK, which are frequently mutated in various cancers, including melanoma.
Caption: Inhibition of the BRAF signaling pathway.
Experimental Protocols
Protocol 1: In Vitro BRAF Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against the BRAF V600E mutant kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
Biotinylated MEK1 substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
HTRF® KinEASE™-STK S1 kit (or similar fluorescence-based detection system)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, BRAF V600E enzyme, and biotinylated MEK1 substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the fluorescence signal on a compatible microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the synthesized compound on a cancer cell line harboring the BRAF V600E mutation (e.g., A375 melanoma cells).
Materials:
-
A375 human melanoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed A375 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Quantitative Data Summary
| Compound ID | BRAF V600E IC50 (nM) | A375 Cell Viability IC50 (µM) |
| Hypothetical Inhibitor 1 | 15 | 0.5 |
| Hypothetical Inhibitor 2 | 250 | 8.2 |
| Vemurafenib (Control) | 10 | 0.3 |
Application in Antimalarial Drug Discovery
The quinoline core is central to many antimalarial drugs, including the well-known mefloquine, which features a 2,8-bis(trifluoromethyl)quinoline structure.[5] The title compound serves as a valuable starting material for the synthesis of novel quinoline-based antimalarials aimed at overcoming drug resistance.
Hypothetical Drug Candidate Synthesis Workflow
The synthesis of a hypothetical mefloquine analog could involve the reaction of this compound with a suitable piperidinemethanol derivative.
Caption: Synthetic workflow for a hypothetical mefloquine analog.
Mechanism of Action: Inhibition of Heme Detoxification
A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite Plasmodium falciparum.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mefloquine - Wikipedia [en.wikipedia.org]
The Versatility of Fluorinated Quinolines in Advanced Materials Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the quinoline scaffold has unlocked a new realm of possibilities in materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, impart remarkable characteristics to quinoline-based materials. These include enhanced thermal and chemical stability, tailored electronic properties, and unique photophysical behaviors. This document provides a comprehensive overview of the applications of fluorinated quinolines in various domains of materials science, complete with detailed experimental protocols and performance data.
Organic Light-Emitting Diodes (OLEDs)
Fluorinated quinolines have emerged as a versatile class of materials for high-performance OLEDs, serving as efficient emitters, host materials, and electron transporters. The incorporation of fluorine can tune the emission color, enhance photoluminescence quantum yields (PLQY), and improve device stability and efficiency.
Application Notes:
Fluorine substitution on the quinoline core allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing charge injection and transport within the OLED device stack, leading to lower turn-on voltages and higher efficiencies. Furthermore, the introduction of fluorine can induce specific intermolecular interactions that promote desirable thin-film morphologies and suppress non-radiative decay pathways, thereby boosting the emissive properties of the material.
One notable application is in the development of materials for Thermally Activated Delayed Fluorescence (TADF). Fluorinated quinoline derivatives have been designed to exhibit a small energy gap between their lowest singlet (S1) and triplet (T1) excited states, enabling efficient harvesting of triplet excitons and leading to high external quantum efficiencies (EQEs) in non-doped OLEDs.
Performance Data of Fluorinated Quinoline-Based OLEDs:
| Compound/Device Structure | Role of Fluorinated Quinoline | Max. Luminance (cd/m²) | Luminance Efficiency (cd/A) | Max. EQE (%) | Emission Color | Reference |
| (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc | Emitter | 7123 | 2.26 | - | Yellow | [1] |
| PXZ-QL in non-doped OLED | TADF Emitter | - | - | 17.3 | - | [2][3] |
| PTZ-QL in non-doped OLED | TADF Emitter | - | - | 14.8 | - | [2][3] |
| DMAC-QL in non-doped OLED | TADF Emitter | - | - | 7.7 | - | [2][3] |
Experimental Protocols:
Protocol 1: General Synthesis of Functionalized Quinoline Derivatives via Doebner-von Miller Reaction
This protocol describes a general method for the synthesis of substituted quinolines.
Materials:
-
Aniline derivative (1.0 eq)
-
α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) (1.2 eq)
-
6 M Hydrochloric acid
-
Toluene
-
Concentrated sodium hydroxide solution
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
-
Oxidizing agent (e.g., nitrobenzene, arsenic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline derivative and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve the α,β-unsaturated carbonyl compound in toluene.
-
Add the carbonyl compound solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours to minimize tar formation.
-
After the addition is complete, add the oxidizing agent and continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired quinoline derivative.
Protocol 2: Fabrication of a Non-Doped OLED by Thermal Evaporation
This protocol outlines the fabrication of a multilayer OLED using a fluorinated quinoline as the emissive layer.
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Hole-injection layer (HIL) material (e.g., HAT-CN)
-
Hole-transport layer (HTL) material (e.g., TAPC)
-
Fluorinated quinoline emissive layer (EML) material (e.g., PXZ-QL)
-
Electron-transport layer (ETL) material (e.g., TPBi)
-
Electron-injection layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Cathode material (e.g., Aluminum - Al)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic and metal layers sequentially at a controlled rate:
-
HIL (e.g., HAT-CN, 10 nm) at a deposition rate of 0.1 Å/s.
-
HTL (e.g., TAPC, 40 nm) at a deposition rate of 1.0 Å/s.
-
EML (e.g., PXZ-QL, 20 nm) at a deposition rate of 1.0 Å/s.
-
ETL (e.g., TPBi, 40 nm) at a deposition rate of 1.0 Å/s.
-
EIL (e.g., LiF, 1 nm) at a deposition rate of 0.1 Å/s.
-
Cathode (e.g., Al, 100 nm) at a deposition rate of 5.0 Å/s.
-
-
Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the device.
Visualizations:
Caption: General workflow for fluorinated quinoline-based OLED development.
Organic Photovoltaics (OPVs)
In the realm of organic solar cells, fluorinated quinoxaline (a quinoline isomer) based copolymers have demonstrated significant potential as donor materials in bulk-heterojunction devices. The introduction of fluorine atoms effectively lowers the HOMO and LUMO energy levels of the polymer, which is advantageous for achieving higher open-circuit voltages (Voc).
Application Notes:
Fluorination of the quinoxaline unit in donor-acceptor copolymers can enhance the photovoltaic performance in several ways. The electron-withdrawing nature of fluorine deepens the HOMO level, leading to a larger energy difference between the donor HOMO and the acceptor LUMO, which directly translates to a higher Voc. Furthermore, fluorination can influence the polymer's absorption spectrum, often leading to broader absorption and improved light harvesting. It can also impact the material's morphology and charge carrier mobility, contributing to higher short-circuit current densities (Jsc) and fill factors (FF), ultimately resulting in improved power conversion efficiencies (PCE).
Performance Data of Fluorinated Quinoxaline-Based Solar Cells:
| Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDT-TFQ | PC71BM | 0.76 | 18.2 | 58.1 | 8.0 | [4] |
| PBDTT-DTmFQx (Fluorinated) | PC71BM | 0.87 | 12.0 | 61.45 | 6.40 | [3] |
| PBDTT-DTQx (Non-fluorinated) | PC71BM | - | - | - | 5.43 | [3] |
Experimental Protocols:
Protocol 3: Fabrication of a Bulk-Heterojunction Organic Solar Cell
This protocol describes the fabrication of a conventional organic solar cell.
Materials:
-
Patterned ITO-coated glass substrates
-
Hole-transport layer (HTL) material (e.g., PEDOT:PSS)
-
Fluorinated quinoxaline-based polymer (Donor)
-
Fullerene derivative (Acceptor, e.g., PC71BM)
-
Solvent (e.g., chlorobenzene, 1,8-diiodooctane)
-
Electron-transport layer (ETL) material (e.g., Ca, LiF)
-
Cathode material (e.g., Al)
Procedure:
-
Substrate Preparation: Clean patterned ITO-coated glass substrates as described in Protocol 2.
-
HTL Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 150°C for 15 minutes in air.
-
Active Layer Deposition:
-
Prepare a blend solution of the fluorinated quinoxaline polymer and the acceptor (e.g., PBDT-TFQ:PC71BM, 1:1 w/w) in a suitable solvent like chlorobenzene with a small amount of an additive like 1,8-diiodooctane.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
Anneal the film at an optimized temperature to control the morphology.
-
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the ETL (e.g., Ca or LiF) followed by the Al cathode under high vacuum.
-
Encapsulation: Encapsulate the device as described in Protocol 2.
-
Characterization: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar irradiation (100 mW/cm²) to determine Voc, Jsc, FF, and PCE.
Visualizations:
Caption: Energy level diagram and charge generation in a fluorinated quinoline-based OPV.
Fluorescent Sensors
The inherent fluorescence of the quinoline scaffold can be harnessed to develop chemosensors for the detection of various analytes, including metal ions. Fluorination can enhance the sensitivity and selectivity of these sensors.
Application Notes:
Fluorinated quinoline derivatives can be designed as "turn-on" or "turn-off" fluorescent sensors. Upon binding with a specific analyte, the sensor molecule undergoes a conformational change or an electronic perturbation that either enhances or quenches its fluorescence. The strong electron-withdrawing effect of fluorine can modulate the electronic properties of the quinoline ring, influencing its interaction with the target analyte and the resulting photophysical response. This allows for the development of highly selective sensors with low detection limits.
Performance Data of a Fluorinated Quinoline-Based Fluorescent Sensor:
| Sensor | Analyte | Detection Limit | Response Mechanism | Reference |
| TQA | Fe³⁺ | - | Fluorescence quenching upon binding with Fe³⁺ | [5] |
Experimental Protocols:
Protocol 4: Synthesis and Application of a Quinoline-Based Fluorescent Sensor
This protocol provides a general procedure for testing the sensing capabilities of a fluorinated quinoline derivative.
Materials:
-
Fluorinated quinoline sensor compound
-
Buffer solution (e.g., HEPES, Tris-HCl) at a specific pH
-
Stock solutions of various metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, etc.)
-
Spectrofluorometer
Procedure:
-
Sensor Solution Preparation: Prepare a stock solution of the fluorinated quinoline sensor in a suitable solvent (e.g., DMSO, acetonitrile). Prepare a working solution by diluting the stock solution in the desired buffer.
-
Fluorescence Titration:
-
Record the fluorescence spectrum of the sensor working solution.
-
Add incremental amounts of the target analyte stock solution to the sensor solution.
-
Record the fluorescence spectrum after each addition, allowing for equilibration.
-
Plot the change in fluorescence intensity as a function of the analyte concentration to determine the binding constant and detection limit.
-
-
Selectivity Test:
-
To separate solutions of the sensor, add a fixed concentration of the target analyte and an excess of other potentially interfering ions.
-
Record the fluorescence spectra and compare the response to that of the target analyte alone to assess the sensor's selectivity.
-
Visualizations:
Caption: Mechanism of a "turn-off" fluorinated quinoline-based fluorescent sensor.
Other Applications
Corrosion Inhibitors:
Quinoline and its derivatives are effective corrosion inhibitors for various metals and alloys. Their efficacy stems from the presence of the nitrogen heteroatom and the planar aromatic structure, which facilitate adsorption onto the metal surface, forming a protective film. Fluorination can enhance the adsorption process and improve the inhibitor's performance by modifying the electron density of the quinoline ring and increasing its hydrophobicity.
Liquid Crystals:
The rigid, rod-like structure of the quinoline moiety makes it a suitable core for designing liquid crystalline materials. The introduction of fluorine atoms can significantly influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy, which are critical parameters for display applications.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | Improper solvent choice (compound is too soluble or insoluble). | Test a range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. |
| Cooling the solution too quickly, trapping impurities. | Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. | |
| Presence of insoluble impurities. | Perform a hot filtration step to remove any insoluble materials before allowing the solution to cool. | |
| Oily Product Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent for recrystallization. |
| Presence of impurities that are depressing the melting point. | Attempt to purify a small sample by column chromatography first to remove impurities before recrystallization. | |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent). | Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between the desired compound and impurities. |
| Column overloading. | Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Column packing issues (cracks or channels). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Compound Degradation During Purification | Exposure to high temperatures for extended periods. | Minimize the time the compound is heated during recrystallization or solvent removal. |
| Sensitivity to light or air. | Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, by-products from side reactions (e.g., isomers or hydrolyzed products), and residual solvents.
Q2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?
A2: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a crystalline solid and for large-scale purification. Column chromatography provides higher resolution and is better suited for separating complex mixtures or removing impurities with similar solubility to the product.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: While specific data for this compound is limited, a common solvent for similar chloro-trifluoromethyl-quinolines is methanol.[1] It is recommended to perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetonitrile, hexanes, ethyl acetate) or solvent mixtures to find the optimal system.[2]
Q4: How can I monitor the purity of the fractions collected during column chromatography?
A4: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purity of fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure compound can then be combined.
Q5: The purified compound has a yellowish tint. Is this normal?
A5: While some quinoline derivatives can be white to light yellow crystalline powders, a significant yellow color may indicate the presence of impurities.[2] Further purification or treatment with activated carbon during recrystallization may be necessary to decolorize the product.
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
General Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Suzuki Coupling with 4-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-chloroquinoline scaffolds. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges associated with this specific class of substrates. As a Senior Application Scientist, my goal is to explain not just the "what" but the "why" behind each experimental choice, ensuring your protocols are robust and your results are reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the Suzuki coupling of 4-chloroquinolines.
Q1: Why is the Suzuki coupling of 4-chloroquinolines often challenging?
A1: The primary challenge stems from the electronic properties of the 4-chloroquinoline scaffold. The chlorine atom at the C4 position is deactivated towards oxidative addition, the first and often rate-limiting step of the catalytic cycle.[1][2] This is due to the C-Cl bond being stronger than C-Br or C-I bonds.[3] Additionally, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[4]
Q2: What is the most critical parameter to control for a successful reaction?
A2: The choice of the palladium catalyst system, specifically the ligand, is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the C-Cl bond.[6] These ligands stabilize the electron-rich palladium(0) center and promote its insertion into the C-Cl bond.
Q3: My boronic acid seems to be degrading during the reaction. What's happening?
A3: This is likely due to a side reaction called protodeboronation, where the boronic acid is replaced by a hydrogen atom. This is a common issue, especially with heteroaryl boronic acids, and can be exacerbated by prolonged reaction times or non-optimal basic conditions.[7][8] Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can sometimes mitigate this issue by providing a "slow release" of the active boronic acid.[1][9]
Q4: I'm observing a significant amount of a symmetrical biaryl byproduct. What is this and how can I prevent it?
A4: This byproduct is the result of boronic acid homocoupling, where two molecules of the boronic acid react with each other.[10][11] The primary causes are the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II), or the use of a Pd(II) precatalyst without efficient reduction.[7][10][11] Rigorous degassing of solvents and reagents and ensuring an inert atmosphere are crucial to minimize homocoupling.[12]
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
Issue 1: No reaction or very low conversion of starting material.
Potential Cause & Solution
-
Inactive Catalyst System: The oxidative addition to the C-Cl bond is likely the bottleneck. The energy of the palladium catalyst may not be sufficient to break the strong C-Cl bond.
-
Actionable Advice: Switch to a more active catalyst system. Buchwald ligands, such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are excellent choices for coupling aryl chlorides.[6][13] These bulky, electron-rich ligands increase the electron density on the palladium center, facilitating oxidative addition.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective.[14]
-
-
Inappropriate Base: The base plays a crucial role in activating the boronic acid for transmetalation.[14] An unsuitable base may not be effective.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier of the oxidative addition step.
-
Actionable Advice: Gradually increase the reaction temperature. Monitor for potential decomposition of starting materials or products at higher temperatures. A typical range to explore is 80-120 °C.[17]
-
Issue 2: Reaction starts but stalls, leaving significant unreacted starting material.
Potential Cause & Solution
-
Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center, leading to catalyst inhibition over time.[4] The catalyst may also decompose at elevated temperatures.
-
Actionable Advice: Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). While not ideal for atom economy, it can compensate for catalyst deactivation. Also, ensure your phosphine ligand is not prone to oxidation; use high-purity, air-stable ligands or handle them under an inert atmosphere.
-
-
Protodeboronation of Boronic Acid: As the reaction proceeds, the concentration of the boronic acid may decrease due to this side reaction, effectively stopping the productive catalytic cycle.[8]
-
Actionable Advice: Use a slight excess of the boronic acid (1.2-1.5 equivalents). If protodeboronation is still suspected, consider switching to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[1] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time before significant degradation occurs.[15]
-
Issue 3: Formation of significant side products, complicating purification.
Potential Cause & Solution
-
Homocoupling of Boronic Acid: As discussed in the FAQs, this is often due to the presence of oxygen or Pd(II) species.[7][10][11]
-
Actionable Advice: Ensure rigorous exclusion of oxygen. This can be achieved by sparging solvents with an inert gas (argon or nitrogen) and performing the reaction under a positive pressure of inert gas.[12][18] If using a Pd(II) precatalyst, the addition of a reducing agent or ensuring the ligand can facilitate the reduction to Pd(0) is beneficial.
-
-
Dehalogenation (Hydrodehalogenation): The 4-chloroquinoline is converted to quinoline. This occurs when a hydride source is present in the reaction, which can reductively eliminate with the aryl group from the palladium intermediate.[7]
-
Actionable Advice: The source of the hydride can be the solvent (e.g., alcohols) or the base. If dehalogenation is significant, consider switching to a non-protic solvent like dioxane or toluene.[16] Ensure the base is not contributing to this side reaction.
-
-
Hydrolysis of the Chloroquinoline: In some cases, particularly with other reactive sites on the quinoline, competitive hydrolysis can occur, converting the chloro-group to a hydroxyl-group.[19]
-
Actionable Advice: If hydrolysis is a problem, consider running the reaction under anhydrous conditions.[5] This may require careful drying of solvents and reagents.
-
Part 3: Data & Protocols
Table 1: Recommended Starting Conditions for Optimizing Suzuki Coupling of 4-Chloroquinolines
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) precursors. |
| Ligand | XPhos, SPhos, or other Buchwald-type ligands | Bulky, electron-rich ligands are essential for activating C-Cl bonds.[6] |
| Catalyst Loading | 1-5 mol% | Start with 2 mol% and increase if the reaction is sluggish.[15] |
| Ligand:Pd Ratio | 1.5:1 to 2.5:1 | An excess of ligand can stabilize the catalyst and prevent decomposition. |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases often improve yields for difficult couplings.[15] |
| Base Equivalents | 2-3 equivalents | Ensures complete activation of the boronic acid. |
| Solvent | Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, or THF/H₂O[16][20] | Biphasic systems are common and effective. Anhydrous conditions may be needed to prevent hydrolysis.[5] |
| Temperature | 80-110 °C | Higher temperatures are generally required for C-Cl bond activation. |
| Boronic Acid | 1.1-1.5 equivalents | A slight excess can drive the reaction to completion and compensate for potential protodeboronation.[17] |
Experimental Protocol: General Procedure for Suzuki Coupling of a 4-Chloroquinoline
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-chloroquinoline (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., XPhos, 0.04 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further product formation is observed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 4: Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This flowchart provides a logical path for diagnosing and solving issues related to low product yield.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
References
- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (n.d.). National Institutes of Health.
- How to avoid homocoupling in Suzuki reactions with palladium catalysts. (n.d.). BenchChem.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (n.d.). BenchChem.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 30, 2025, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved December 30, 2025, from [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (2014). Journal of the American Chemical Society, 136(14), 5467-5479. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society, 140(12), 4342-4353. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2018). The Journal of Organic Chemistry, 83(21), 13444-13452. [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). In Boronic Acids (pp. 211-237). Royal Society of Chemistry. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2023). ACS Catalysis, 13(24), 16045-16055. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society, 140(12), 4342-4353. [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved December 30, 2025, from [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2007). Organic Letters, 9(18), 3449-3451. [Link]
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2012). Molecules, 17(10), 11687-11706. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2006). Organic Process Research & Development, 10(4), 747-753. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved December 30, 2025, from [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. (2019). Applied Organometallic Chemistry, 33(10), e5109. [Link]
-
Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. (2009). Angewandte Chemie International Edition, 48(36), 6613-6616. [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved December 30, 2025, from [Link]
-
Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4- iodoquinoline with arylboronic acids. (2000). Canadian Journal of Chemistry, 78(2), 203-206. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004). Journal of Organometallic Chemistry, 689(24), 4382-4403. [Link]
-
Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). International Journal of ChemTech Research, 9(9), 339-359. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved December 30, 2025, from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved December 30, 2025, from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. Retrieved December 30, 2025, from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Beilstein Journal of Organic Chemistry, 12, 2276-2283. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved December 30, 2025, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved December 30, 2025, from [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. (2021). In Palladium-Based Nanomaterials. IntechOpen. [Link]
-
Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions. (2019). New Journal of Chemistry, 43(2), 856-863. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022, November 5). ChemistryViews. Retrieved December 30, 2025, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved December 30, 2025, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Problems with Suzuki coupling. (2025, June 14). Reddit. Retrieved December 30, 2025, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules, 27(15), 4983. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. (2020). Catalysts, 10(1), 103. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2012). The Journal of Organic Chemistry, 77(15), 6629-6635. [Link]
-
Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions. (2019). New Journal of Chemistry, 43(2), 856-863. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
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- 13. reddit.com [reddit.com]
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- 18. researchgate.net [researchgate.net]
- 19. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
Welcome to the technical support guide for the synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the multi-step synthesis of this critical pharmaceutical intermediate. Our approach is rooted in mechanistic understanding to provide not just solutions, but a deeper insight into the causality of experimental outcomes.
The most established and logical pathway to this molecule is a modified Gould-Jacobs reaction, which we will deconstruct into three primary stages: Condensation, Thermal Cyclization, and Chlorination.
Part 1: Overall Synthetic Workflow
The synthesis is a sequential three-step process starting from commercially available precursors. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Caption: High-level workflow for the synthesis of the target compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues in a question-and-answer format.
Category: Cyclization Failures & Low Yield
Question 1: My thermal cyclization step (Step 2) resulted in a black, intractable tar with very little of the desired 4-hydroxyquinoline. What is the primary cause?
Answer: This is the most common failure mode in a Gould-Jacobs reaction and is almost always due to improper temperature control.[1]
-
Causality: The intramolecular 6-pi electrocyclization of the enamine intermediate requires a high activation energy, necessitating temperatures around 250 °C. However, this temperature is also close to the decomposition point of the organic materials. If the temperature overshoots, or if "hot spots" develop in the reaction vessel, rapid, non-specific degradation and polymerization occur, leading to tar formation. The reaction must be heated uniformly and maintained within a very narrow optimal window.
-
Troubleshooting Steps:
-
Solvent Choice: Use a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether. These solvents provide a stable and uniform heat bath.
-
Heating Apparatus: A sand bath or a metal heating mantle with vigorous stirring is superior to an oil bath, which can smoke and decompose at these temperatures. Ensure the thermometer is placed correctly to measure the internal reaction temperature, not the bath temperature.
-
Controlled Heating Ramp: Increase the temperature gradually to the target of ~250 °C. Once at temperature, monitor closely. The reaction is often complete within 30-60 minutes.[2] Prolonged heating, even at the correct temperature, can increase byproduct formation.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative decomposition, which contributes to charring.
-
Question 2: The conversion from my enamine intermediate to the cyclized 4-hydroxyquinoline is very low, and I recover a large amount of the intermediate. Why?
Answer: This indicates that the reaction has not reached the required activation energy for cyclization.
-
Causality: Insufficient temperature is the direct cause. The cyclization has a significant energy barrier, and if the reaction temperature does not reach ~250 °C, the rate of conversion will be impractically slow.
-
Troubleshooting Steps:
-
Verify Temperature: Calibrate your thermometer or use a secondary probe to ensure your heating apparatus is reaching and maintaining the target temperature.
-
Reaction Time: While prolonged heating is detrimental, the reaction still requires a minimum time at temperature (typically 30-60 minutes). Monitor the reaction by TLC (if feasible) by taking small, quenched aliquots to determine the point of maximum conversion.
-
Category: Chlorination Issues & Impurities
Question 3: After the chlorination step (Step 3) and workup, my final product is heavily contaminated with the 4-hydroxy starting material. What went wrong?
Answer: This points to either incomplete chlorination or hydrolysis of the product during workup.
-
Causality & Mechanism:
-
Incomplete Reaction: The conversion of the 4-quinolone to the 4-chloroquinoline with phosphorus oxychloride (POCl₃) is an equilibrium-driven process. Insufficient reagent, lower-than-optimal temperature (~100-110 °C), or too short a reaction time will result in incomplete conversion.
-
Hydrolysis: The 4-chloroquinoline product is highly susceptible to nucleophilic aromatic substitution (SNAr).[3] During workup, if the reaction mixture is quenched with water or base while it is still hot or before all the POCl₃ is neutralized, the chloride can be readily displaced by hydroxide, reverting the product to the 4-hydroxy starting material.
-
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Use a sufficient excess of POCl₃. It often serves as both the reagent and the solvent. If a co-solvent is used, ensure it is inert (e.g., toluene).
-
Temperature and Time: Heat the reaction to reflux (~110 °C) for at least 2-3 hours. Monitor by TLC until the starting material spot is completely consumed.
-
Controlled Workup: This is critical. After the reaction is complete, cool the mixture to room temperature first. Then, pour it slowly onto a vigorously stirred slurry of crushed ice. This ensures that the exothermic quenching of excess POCl₃ is controlled and the temperature remains low, minimizing hydrolysis of the product.
-
pH Control: After quenching, the solution will be strongly acidic. Neutralize it cautiously with a cold base (e.g., aq. NaOH or Na₂CO₃) while keeping the temperature below 20 °C to precipitate the product before extraction.
-
Question 4: My final product is a dark oil or discolored solid that is difficult to purify. How can I improve its quality?
Answer: Dark coloration from chlorination reactions is common, arising from minor, highly conjugated byproducts. The key is a robust purification strategy.
-
Causality: POCl₃ is a harsh reagent that can promote minor side reactions and decomposition, leading to colored impurities.
-
Troubleshooting Steps:
-
Post-Workup Treatment: After extraction and solvent evaporation, the crude product can be treated with activated carbon in a suitable solvent (e.g., ethyl acetate) to remove a significant portion of the colored impurities.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from baseline impurities and less polar byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide the final, high-purity material.
-
Part 3: Key Experimental Protocols & Mechanistic Insights
Protocol 1: Optimized Thermal Cyclization
This protocol is designed to maximize yield and minimize thermal decomposition.
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring. Place the flask in a sand bath.
-
Charge: To the flask, add the crude enamine intermediate (1.0 eq). Add diphenyl ether or Dowtherm A as the solvent (approx. 5-10 mL per gram of intermediate).
-
Inerting: Purge the system with nitrogen for 15 minutes.
-
Heating: Begin stirring and heat the sand bath to raise the internal reaction temperature to 250-255 °C. Maintain this temperature for 45 minutes.
-
Cooling: After the reaction period, remove the heating source and allow the mixture to cool to below 100 °C.
-
Precipitation: Add hexanes or heptane to the cooled mixture to precipitate the product. Stir for 1 hour.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with hexanes to remove the high-boiling solvent, and dry under vacuum. The crude 4-hydroxyquinoline is typically carried forward without further purification.
References
Navigating the Scale-Up Synthesis of Substituted Quinolines: A Technical Support Center
Welcome to the technical support center for the scale-up synthesis of substituted quinolines. This resource is tailored for researchers, scientists, and drug development professionals to address the complex challenges encountered when transitioning quinoline synthesis from the laboratory to larger-scale production. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), structured data, and experimental workflows to support your scale-up endeavors.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scale-up of common quinoline synthesis reactions.
Issue 1: Drastic Decrease in Yield Upon Scale-Up
-
Question: We observed a significant drop in yield for our Friedländer synthesis when moving from a 1L flask to a 20L reactor. What are the likely causes and how can we mitigate this?
-
Answer: A decrease in yield during scale-up is a frequent challenge.[1] Several factors that are more pronounced at a larger scale can be the cause:
-
Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and the formation of impurities.[1] Inadequate heat removal can also cause thermal degradation of reactants and products.[1][2]
-
Solution: Enhance mixing by optimizing the agitator speed and design. For highly exothermic reactions, consider a reactor with a better surface-area-to-volume ratio or the use of internal cooling coils.[1]
-
-
Changes in Reaction Kinetics: The surface-area-to-volume ratio decreases as the scale increases, which can affect phase boundaries and mass transfer, thereby altering reaction kinetics.[1]
-
Solution: Re-optimize key reaction parameters such as temperature, concentration, and catalyst loading at the new scale. What was optimal in a small flask may not be ideal in a large reactor.[1]
-
-
Reagent Addition Strategy: Adding reagents all at once, which might be feasible on a small scale, can lead to uncontrolled exotherms and side reactions in a larger batch.
-
Solution: Implement controlled, portion-wise, or continuous addition of critical reagents to manage the reaction exotherm and maintain a desired reactant concentration.[1]
-
-
Issue 2: Uncontrolled Exothermic Reaction in Skraup Synthesis
-
Question: Our Skraup synthesis becomes extremely vigorous and difficult to control at a larger scale. What measures can be taken to improve safety and control?
-
Answer: The Skraup synthesis is notoriously exothermic and poses significant safety risks upon scale-up.[3][4][5] The following measures can help moderate the reaction:
-
Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial.[3][4][6] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly and over a longer period.[4][7] Boric acid can also be used to achieve a smoother reaction.[3][4]
-
Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is critical for managing the exotherm.[3]
-
Efficient Agitation: Good mixing is essential to dissipate heat and prevent the formation of localized hotspots.[3]
-
Gradual Heating: Initially, heat the mixture gently. Once the reaction starts (often indicated by boiling), the heat source should be removed, as the reaction's own heat should sustain it for a while.[6]
-
Issue 3: Excessive Tar Formation and Purification Challenges
-
Question: We are experiencing significant tar formation in our Doebner-von Miller reaction, making product isolation and purification difficult. How can we minimize this?
-
Answer: Tar formation is a common side reaction in many classical quinoline syntheses due to harsh acidic and oxidizing conditions.[3]
-
Minimizing Tar Formation:
-
In the Doebner-von Miller reaction, tarring is often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate.[5][8] Using a biphasic reaction medium can help by sequestering the carbonyl compound in an organic phase, which reduces polymerization and increases the yield.[8]
-
For the Skraup synthesis, using a moderator like ferrous sulfate can help control the reaction rate and reduce charring.[3] Optimizing the temperature to avoid excessive heat is also key.[3]
-
-
Improving Purification:
-
Steam Distillation: For crude products from classical syntheses like the Skraup, steam distillation is an effective method to separate the volatile quinoline product from non-volatile tars.[2][3]
-
Recrystallization: This is a more scalable and economical purification method for large quantities of solid material compared to column chromatography.[1] It may be necessary to first perform a preliminary purification or a re-slurry in a suitable solvent to remove impurities that hinder crystallization.[1][9]
-
Column Chromatography: While standard for small-scale purification, it is often less practical for large-scale syntheses.[6][9]
-
-
Frequently Asked Questions (FAQs)
Q1: Which quinoline synthesis method is most suitable for large-scale production?
A1: The choice of synthesis method for scale-up depends on factors like the desired substitution pattern, availability and cost of starting materials, and functional group tolerance.[10]
-
The Friedländer synthesis is often favored for its versatility and tendency to produce high yields and high-purity products.[10] However, the starting materials can be complex and require multi-step synthesis.[10] Milder, modern variations of the Friedländer synthesis are being developed to improve its applicability on a larger scale.[11][12]
-
Classical methods like the Skraup and Doebner-von Miller syntheses use readily available starting materials but often involve harsh, exothermic conditions and can result in low yields and significant byproduct formation, posing challenges for scale-up.[5][10]
Q2: How can we address regioselectivity issues in the Combes and Friedländer syntheses at scale?
A2: Regioselectivity is a common challenge when using unsymmetrical ketones or anilines.
-
In the Combes synthesis , the choice of acid catalyst and solvent can influence the product ratio. Experimenting with different acids, such as polyphosphoric acid instead of sulfuric acid, may alter the regioselectivity.[13] Additionally, increasing the steric bulk on one of the carbonyl groups of the β-diketone can direct the initial nucleophilic attack of the aniline.[13]
-
For the Friedländer synthesis with unsymmetrical ketones, using an ionic liquid or an appropriate amine catalyst can help solve the regioselectivity problem.[11]
Q3: What are the primary process safety concerns when scaling up quinoline synthesis?
A3: The main safety concerns include:
-
Runaway Reactions: Highly exothermic reactions, particularly the Skraup synthesis, can lead to a rapid increase in temperature and pressure if not properly controlled.[6]
-
Harsh and Corrosive Reagents: Many classical syntheses use strong acids like concentrated sulfuric acid, which are corrosive and require careful handling and appropriate reactor materials.[14]
-
Formation of Viscous or Tarry Mixtures: This can impede proper mixing and heat transfer, increasing the risk of runaway reactions and complicating product isolation.[14]
Q4: We are observing new, unidentified impurities in our large-scale batches that were not present on the lab scale. What is the cause?
A4: The appearance of new impurities on a larger scale can be due to:
-
Longer Reaction Times: Scale-up batches may require longer reaction times to ensure complete conversion, which can lead to the formation of degradation products.[1]
-
Mass and Heat Transfer Issues: Localized hot spots can promote different side reaction pathways that were insignificant at a smaller scale.[1]
-
Impurity Profile of Starting Materials: The purity of raw materials used in large quantities may differ from the highly purified reagents used in the lab, introducing new contaminants.
Data Presentation
Table 1: Comparison of Common Quinoline Synthesis Methods for Scale-Up
| Synthesis Method | Starting Materials | Key Advantages | Key Scale-Up Challenges | Typical Yield |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Uses readily available and inexpensive starting materials.[10] | Highly exothermic and potentially violent reaction; formation of tarry byproducts; harsh conditions.[3][5][10] | Low to Moderate |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde or ketone | Versatile for 2- and 4-substituted quinolines. | Potential for polymerization of the carbonyl substrate; often requires strong acids.[5][8] | Moderate |
| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, active methylene compound | High versatility for polysubstituted quinolines; often high yields and purity.[10] | Starting materials can be complex and expensive; potential for side reactions like aldol condensation.[10][11][13] | High |
| Combes Synthesis | Aniline, β-diketone | Good yields for 2,4-disubstituted quinolines; relatively straightforward procedure.[10] | Requires acidic conditions; potential for regioselectivity issues with unsymmetrical diketones.[9] | Good |
Table 2: Example Parameters for Scale-Up Consideration
| Parameter | Lab-Scale (e.g., 1L) | Pilot-Scale (e.g., 50L) | Rationale for Change on Scale-Up |
| Reactant B | 1.2 equivalents | 1.1 equivalents | Better control over addition may allow for a reduction in excess reagent, improving process economy.[1] |
| Catalyst Loading | 2 mol% | 1.5 mol% | Improved mixing at a larger scale can sometimes increase catalyst efficiency.[1] |
| Solvent Volume | 100 mL | 4.0 L | Increased to maintain a manageable concentration for effective stirring and heat transfer.[1] |
| Reagent Addition | Added in one portion | Added over 1 hour | Controlled addition is necessary to manage the exotherm and prevent localized high concentrations.[1] |
| Reaction Time | 4 hours | 6 hours | May be longer to ensure complete conversion due to mass transfer limitations.[1] |
| Purification Method | Flash column chromatography | Recrystallization | Recrystallization is a more scalable and economical method for large quantities.[1] |
| Typical Yield | 85% | 70-75% | A slight decrease in yield is common, but significant drops indicate process control issues.[1] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the exotherm, making it more suitable for larger-scale operations.
-
Reaction Setup: In a suitably sized reactor equipped with a robust mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel, add the aniline derivative.
-
Addition of Reactants: Add anhydrous glycerol to the aniline, followed by the moderating agent, such as ferrous sulfate (FeSO₄).[2] Ensure the mixture is homogeneous through stirring.
-
Acid Addition: While stirring vigorously and cooling the reactor, slowly and carefully add concentrated sulfuric acid through the addition funnel at a rate that maintains control over the internal temperature.[2]
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, remove the external heating. After the initial exotherm subsides, heat the mixture to reflux to ensure the reaction goes to completion. Monitor the reaction progress using a suitable analytical method (e.g., TLC, HPLC).
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[2]
-
Purification: The crude quinoline is often purified by steam distillation to effectively separate the volatile product from non-volatile tars.[2][3] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure to yield the pure product.[2]
Protocol 2: Base-Catalyzed Friedländer Synthesis
This is a general protocol for a base-catalyzed Friedländer synthesis.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer, combine the 2-aminobenzophenone and a ketone with an α-methylene group (e.g., acetone) in a suitable solvent like ethanol.[3]
-
Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide.[3]
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction's completion by TLC.[3]
-
Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure quinoline product.[2]
Visualizations
Caption: General Workflow for Quinoline Synthesis Scale-Up.
Caption: Troubleshooting Low Yield in Scale-Up Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Efficient Removal of Palladium Catalysts from Quinoline Products
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development facing the critical challenge of removing residual palladium catalysts from quinoline-containing reaction products. The unique electronic properties of the quinoline scaffold, particularly the nitrogen atom's propensity to chelate palladium, can complicate purification, leading to product contamination and downstream process inefficiencies.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the stringent purity levels required in pharmaceutical and fine chemical synthesis.
The Challenge with Quinolines
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex quinoline derivatives.[2] However, the nitrogen atom in the quinoline ring can act as a strong ligand, forming stable complexes with palladium. This chelation effect can render standard purification techniques, such as simple filtration or solvent extraction, insufficient for complete palladium removal.[1] Consequently, specialized strategies are often necessary to break these interactions and effectively purge the palladium from the final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the palladium removal process and offers targeted solutions.
Issue 1: High Palladium Content Persists After Filtration
-
Symptom: Inductively Coupled Plasma (ICP) analysis of your quinoline product shows palladium levels significantly above your target threshold, even after filtering the reaction mixture.
-
Root Cause Analysis:
-
Soluble Palladium Species: Standard filtration is primarily effective for removing heterogeneous catalysts like palladium on carbon (Pd/C). Homogeneous palladium catalysts, or heterogeneous catalysts that have leached into the solution, will pass through conventional filter media.[3] The presence of quinoline can exacerbate this by stabilizing soluble Pd(II) species.
-
Colloidal Palladium: Fine, suspended palladium nanoparticles may not be retained by standard filter paper.[4]
-
-
Troubleshooting Steps:
-
Optimize Filtration Technique:
-
Utilize a Filter Aid: Employ a pad of Celite® (diatomaceous earth) over your filter paper. A properly packed bed of 1-2 cm can effectively trap fine particulate and colloidal palladium.[3][4] Pre-wetting the Celite pad with the reaction solvent can enhance its efficacy.[3]
-
Finer Porosity Filtration: Switch to a finer porosity filter, such as a membrane filter (e.g., 0.45 µm PTFE), to capture smaller particles.[3]
-
-
Switch to an Adsorption-Based Method: If soluble palladium is the culprit, filtration alone is insufficient. You must employ a method that actively captures dissolved palladium species. The most common approaches are treatment with activated carbon or specialized metal scavengers.[3][5]
-
Issue 2: Low Efficiency with Palladium Scavengers
-
Symptom: Residual palladium levels remain unacceptably high even after treating your quinoline product with a metal scavenger.
-
Root Cause Analysis:
-
Incorrect Scavenger Selection: The efficacy of a scavenger is dependent on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[3] Thiol-based scavengers, for instance, are generally more effective for Pd(II).[3]
-
Insufficient Scavenger Loading or Contact Time: The kinetics of palladium binding to the scavenger may require a higher concentration of the scavenger or a longer reaction time to reach completion.
-
Competitive Binding: The quinoline product itself may compete with the scavenger for binding to the palladium, reducing the scavenger's effectiveness.
-
-
Troubleshooting Steps:
-
Screen a Panel of Scavengers: Test a small selection of scavengers with different functional groups (e.g., thiol, amine, phosphine, or dimercaptotriazine) to identify the most effective one for your specific quinoline derivative and reaction conditions.[1]
-
Optimize Scavenging Conditions:
-
Increase Scavenger Equivalents: Incrementally increase the amount of scavenger used.
-
Extend Reaction Time and/or Increase Temperature: Allow for longer stirring times (e.g., overnight) or gently heat the mixture (e.g., to 40-50 °C) to improve binding kinetics.
-
-
Consider a Combination Approach: A sequential treatment of activated carbon followed by a more selective scavenger can be highly effective. The carbon removes the bulk of the palladium, while the scavenger captures the remaining trace amounts.[6]
-
Issue 3: Significant Product Loss During Purification
-
Symptom: You observe a low yield of your purified quinoline product after treatment with activated carbon or a scavenger.
-
Root Cause Analysis:
-
Non-Specific Adsorption: Activated carbon, in particular, has a high surface area and can non-selectively adsorb the desired product along with the palladium impurity.[1] Some scavengers may also exhibit affinity for the product.
-
-
Troubleshooting Steps:
-
Minimize Adsorbent Quantity: Use the minimum amount of activated carbon or scavenger required to achieve the desired palladium level.
-
Thoroughly Wash the Adsorbent: After filtration, wash the collected carbon or scavenger cake with several portions of fresh solvent to recover any adsorbed product.[3][7]
-
Solvent Selection: Choose a solvent in which your quinoline product is highly soluble. This will minimize its affinity for the solid adsorbent.
-
Alternative Purification Method: If product loss remains high, consider switching to a different purification technique, such as crystallization or chromatography, which may offer better selectivity.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium from quinoline products? A1: The most common and effective methods include:
-
Adsorption: Using high-surface-area materials like activated carbon or specialized metal scavengers to bind palladium.[8]
-
Filtration: Primarily for heterogeneous catalysts, often enhanced with a filter aid like Celite.[4][8]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[8]
-
Extraction: Liquid-liquid extraction can remove water-soluble palladium salts.[4][8]
Q2: How do I choose the right removal method for my specific situation? A2: The choice depends on several factors:
-
Form of Palladium: For heterogeneous Pd/C, start with filtration through Celite. For homogeneous catalysts, adsorption (scavengers or carbon) is necessary.[3]
-
Nature of Your Quinoline Product: Consider its stability, polarity, and solubility, which will influence the choice of solvents and the feasibility of methods like chromatography.
-
Required Purity Level: For the stringent requirements of active pharmaceutical ingredients (APIs), a multi-step approach, such as a combination of activated carbon and a scavenger, may be required to reach sub-ppm levels.[5][6]
Q3: What is Celite, and how does it aid in palladium removal? A3: Celite is a brand of diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. It is used as a filter aid. It forms a porous bed that traps fine solid particles, including heterogeneous palladium catalysts and colloidal palladium, preventing them from passing through the filter paper.[3][4]
Q4: Can activated carbon be used for any type of palladium residue? A4: Yes, activated carbon is a versatile adsorbent that can remove both heterogeneous and homogeneous palladium species. However, its non-specific nature can lead to product loss, and its effectiveness can vary depending on the specific grade of carbon and the reaction conditions.[1][9]
Data-Driven Method Selection
The following table summarizes the typical efficiencies of various palladium removal methods, providing a baseline for selecting your initial approach.
| Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration (Celite) | >1000 (heterogeneous) | <100 | Simple, fast, inexpensive for heterogeneous catalysts.[3][4] | Ineffective for soluble palladium species.[3][10] |
| Activated Carbon | 200 - 2000 | <50 | Broadly effective, relatively low cost.[6][9] | Potential for product loss due to non-specific adsorption. |
| Metal Scavengers | 100 - 1000 | <10 | High selectivity, very effective at removing trace amounts.[11] | Higher cost, may require screening and optimization.[3] |
| Chromatography | >500 | <50 | Can remove multiple impurities simultaneously.[12] | Can be time-consuming and require large solvent volumes.[10][12] |
Note: Efficiency is highly dependent on the specific quinoline product, solvent, and form of palladium.
Detailed Experimental Protocols
Protocol 1: Enhanced Filtration with a Celite Pad
This protocol is the first line of defense, especially when using a heterogeneous catalyst like Pd/C.
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite (approximately 1-2 cm thick) onto the filter paper.
-
Gently press down on the Celite to create a flat, compact bed.
-
Pre-wet the pad with the solvent used in your reaction mixture.
-
-
Filter the Reaction Mixture:
-
If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[3]
-
Slowly pour the diluted mixture onto the center of the Celite bed.
-
Apply a gentle vacuum to draw the solution through the filter.
-
-
Wash and Collect:
-
Wash the Celite pad with fresh solvent to ensure all of the quinoline product is recovered.[3]
-
The combined filtrate contains your product, now free of heterogeneous palladium.
-
Protocol 2: Palladium Removal with Activated Carbon
This method is effective for both heterogeneous and soluble palladium species.
-
Dissolution: Dissolve the crude quinoline product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Carbon Addition: Add powdered activated carbon (typically 5-10 wt% relative to the crude product).[7]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1-18 hours. The optimal time and temperature should be determined experimentally.[6]
-
Filtration: Filter the mixture through a pad of Celite (as described in Protocol 1) to remove the activated carbon. The Celite is crucial for removing fine carbon particles.[7]
-
Washing and Concentration: Wash the filter cake with fresh solvent, combine the filtrates, and remove the solvent under reduced pressure to obtain the purified product.[7]
Protocol 3: Palladium Removal Using a Solid-Supported Scavenger
This is a highly selective method, ideal for removing low levels of residual palladium to meet stringent purity requirements.
-
Scavenger Selection: Choose an appropriate scavenger based on the likely oxidation state of the palladium and the solvent system. Thiol- or dimercaptotriazine (DMT)-based scavengers are common starting points.[1]
-
Dissolution: Dissolve the crude quinoline product in a suitable organic solvent.
-
Scavenger Addition: Add the solid-supported scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst used).[7]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 2-24 hours. Monitor the palladium concentration periodically to determine the optimal time.
-
Filtration: Remove the solid scavenger by filtration through a simple filter paper or a fritted funnel.[3][7]
-
Washing and Concentration: Wash the collected scavenger with a small amount of the same solvent to ensure complete product recovery. Combine the filtrate and washings, and concentrate under reduced pressure.[7]
Visualizing the Workflow
Decision-Making for Palladium Removal
The following diagram outlines a logical workflow for selecting the appropriate palladium removal strategy.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. environmentalgenome.org [environmentalgenome.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. biotage.com [biotage.com]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Trifluoromethyl Group: A Technical Guide to Reaction Stability
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Stability of the Trifluoromethyl Group. As a Senior Application Scientist, I've designed this guide to move beyond textbook definitions and address the real-world challenges you face in the lab. The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, its reputation for being "stable" can be misleading. The C-F bond is strong, but the CF3 group is not inert.[2][4] Understanding its nuanced reactivity is critical to preventing failed reactions and unexpected degradation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will explore the causality behind the stability—and instability—of the CF3 group under various reaction conditions, providing you with the expert insights needed to design robust synthetic routes and interpret your results with confidence.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of CF3 Stability
Q1: I thought the trifluoromethyl group was exceptionally stable. Why am I seeing decomposition in my reaction?
While the trifluoromethyl group is known for its high chemical and thermal stability due to the strength of the carbon-fluorine bond, it is not completely inert.[2][4][5] Its stability is highly dependent on the molecular context and the specific reaction conditions employed. The strong electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the CF3 group highly electrophilic and susceptible to nucleophilic attack under certain conditions.[6] Furthermore, the presence of adjacent functional groups can significantly influence its reactivity.
Key factors that can lead to the decomposition of a CF3 group include:
-
Strongly basic or nucleophilic conditions: Can lead to hydrolysis or other nucleophilic substitution reactions.
-
Harsh acidic conditions: Particularly at elevated temperatures, can facilitate hydrolysis.[7]
-
Reductive or oxidative environments: The CF3 group can be sensitive to certain reducing and oxidizing agents.
-
Photolytic conditions: UV light can induce degradation of trifluoromethylated compounds.[8][9][10]
-
Transition metal catalysis: Some transition metal catalysts can interact with the CF3 group, leading to decomposition pathways.[11]
Q2: Under what specific conditions is the hydrolysis of a trifluoromethyl group a significant concern?
Hydrolysis of a trifluoromethyl group to a carboxylic acid is a known, albeit often challenging, transformation. It is most commonly observed under two main conditions:
-
Strongly Basic Conditions: Aqueous alkali can promote the hydrolysis of the CF3 group, especially when it is attached to an aromatic or heterocyclic ring that can stabilize the negative charge buildup during the reaction.[8][12][13] The presence of electron-donating groups on an aromatic ring can sometimes facilitate this process.
-
Strongly Acidic Conditions: Concentrated mineral acids, such as fuming sulfuric acid, often in the presence of a co-reagent like boric acid, can effect the hydrolysis of trifluoromethyl groups to carboxylic acids, particularly at elevated temperatures.[7][14]
It's important to note that the ease of hydrolysis is highly substrate-dependent. For instance, trifluoromethyl groups on electron-deficient aromatic rings are generally more resistant to hydrolysis.
Q3: How can I monitor the stability of the trifluoromethyl group during my reaction?
The most direct and powerful technique for monitoring the integrity of a trifluoromethyl group is 19F NMR spectroscopy . The CF3 group gives a sharp singlet in the 19F NMR spectrum, and its chemical shift is sensitive to the electronic environment. The appearance of new signals, particularly in the region of fluoride ions or trifluoroacetic acid, is a clear indication of decomposition.
Other valuable analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting the formation of degradation products.[15] By monitoring for the expected mass of the hydrolyzed product (i.e., the carboxylic acid) or other potential byproducts, you can quantify the extent of decomposition.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to monitor the disappearance of the starting material and the appearance of new peaks corresponding to degradation products.[8]
Part 2: Troubleshooting Guide - Navigating Reaction-Specific Challenges
This section provides a more in-depth look at specific reaction types where the stability of the trifluoromethyl group can be a concern.
Scenario 1: Unexpected Defluorination during a Palladium-Catalyzed Cross-Coupling Reaction
Issue: You are performing a Suzuki, Heck, or other palladium-catalyzed cross-coupling reaction on a substrate containing a trifluoromethyl group, and you observe the formation of byproducts where the CF3 group has been partially or fully defluorinated.
Causality: While the CF3 group is generally considered stable under many cross-coupling conditions, certain factors can promote its degradation:
-
Reductive Elimination from High-Valent Palladium Species: The formation of high-valent palladium intermediates (e.g., Pd(IV)) has been implicated in the decomposition of CF3 groups.
-
β-Fluoride Elimination: If the CF3 group is positioned on an alkyl chain, β-fluoride elimination from a palladium-alkyl intermediate can be a viable decomposition pathway.
-
Harsh Reaction Conditions: High temperatures, prolonged reaction times, and the use of strongly basic or nucleophilic additives can contribute to the degradation of the CF3 group.
Troubleshooting Workflow:
Caption: Troubleshooting defluorination in Pd-catalyzed reactions.
Scenario 2: Decomposition of the CF3 Group under Reductive Conditions
Issue: You are attempting to reduce another functional group in your molecule (e.g., a nitro group, a carbonyl, or an alkene) and are observing the concomitant reduction or cleavage of the trifluoromethyl group.
Causality: The trifluoromethyl group can be susceptible to certain reducing agents, particularly those that proceed through single-electron transfer (SET) mechanisms or involve low-valent transition metals. The highly electron-deficient nature of the CF3 group makes it a potential electron acceptor.
Commonly Problematic Reducing Agents:
| Reducing Agent/Condition | Potential for CF3 Decomposition | Rationale |
| Dissolving Metal Reductions (e.g., Na/NH3) | High | Powerful single-electron transfer conditions can readily reduce the CF3 group. |
| Certain Hydride Reagents (e.g., LiAlH4 at high temp.) | Moderate | Can occur, especially with prolonged reaction times and elevated temperatures. |
| Catalytic Hydrogenation (H2/Pd, Pt, etc.) | Generally Low, but Substrate Dependent | Typically stable, but can be an issue with certain substrates or under harsh conditions. |
| Photoredox Catalysis | Moderate to High | Can be designed to specifically activate the C-F bond for reductive defluorination.[16][17][18] |
Troubleshooting & Mitigation Strategies:
-
Choice of Reagent: Opt for milder and more selective reducing agents. For example, for the reduction of a nitro group, consider using transfer hydrogenation (e.g., ammonium formate with Pd/C) or catalytic hydrogenation under carefully controlled conditions. For carbonyl reductions, NaBH4 is generally safer for the CF3 group than LiAlH4.
-
Control of Reaction Conditions: Perform reductions at the lowest possible temperature and monitor the reaction closely to avoid prolonged exposure of the substrate to the reducing agent.
-
Protecting Groups: If possible, consider a synthetic route where the sensitive functional group is reduced before the introduction of the trifluoromethyl group.
Scenario 3: Instability of the CF3 Group under Oxidative Conditions
Issue: You are performing an oxidation reaction (e.g., hydroxylation, epoxidation) on your trifluoromethyl-containing molecule and observe degradation products.
Causality: While the CF3 group itself is generally resistant to oxidation, strong oxidants can sometimes lead to decomposition, particularly if the CF3 group is attached to an aromatic ring that is susceptible to oxidative degradation.[8] The reaction mechanism can be complex and may involve initial oxidation of the aromatic ring followed by destabilization and cleavage of the C-CF3 bond.
Experimental Protocol: Monitoring CF3 Stability under Oxidative Stress
-
Sample Preparation: Prepare a stock solution of your trifluoromethylated compound in a suitable solvent (e.g., acetonitrile).
-
Reaction Setup: In separate vials, treat aliquots of the stock solution with the oxidizing agent of interest (e.g., m-CPBA, Oxone®, hydrogen peroxide with a catalyst). Include a control vial with only the solvent.
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), quench a small aliquot of the reaction mixture.
-
19F NMR Analysis: Prepare the quenched aliquot for 19F NMR analysis. The appearance of a new signal corresponding to fluoride ion (typically a broad singlet around -120 to -130 ppm, depending on the solvent and counterion) or other fluorinated degradation products indicates decomposition.
-
LC-MS Analysis: Inject the quenched aliquot into an LC-MS system to identify and quantify the formation of any degradation products.
Part 3: Advanced Topics & Mechanistic Insights
The Role of Neighboring Groups in CF3 Stability
The stability of a trifluoromethyl group is not an intrinsic property but is significantly modulated by the electronic and steric effects of adjacent functional groups.
Caption: Influence of neighboring groups on CF3 stability.
For example, a trifluoromethyl group on a phenol (an electron-donating group) is known to be more susceptible to hydrolysis under basic conditions compared to a trifluoromethyl group on an electron-deficient aromatic ring.[12]
References
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
- Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
- Proposed reaction mechanism of the hydrolysis of the trifluoromethyl group in trifluoromethylated phosphines with sulfuric acid.
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
- Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings. Environmental Science & Technology.
- The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology.
- Detection and degradation technology of environmental persistent trifluoromethyl pollutants. Environmental Science and Technology.
- Trifluoromethyl group. Wikipedia.
- High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Molecules.
- Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery.
- Protolytic defluorination of trifluoromethyl-substituted arenes. Tetrahedron Letters.
- Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society.
- Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Detection and degradation technology of environmental persistent trifluoromethyl pollutants - Wechem [m.wechemglobal.com]
- 16. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hydrolysis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the hydrolysis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline to its corresponding 4-hydroxy derivative.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the hydrolysis of this compound?
The hydrolysis reaction involves a nucleophilic aromatic substitution (SNAr) where the chloro group at the C4 position is displaced by a hydroxyl group.[1][2][3] The resulting product is 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline , which predominantly exists in its more stable tautomeric form, 8-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one .
References
dealing with gummy precipitates in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of quinoline derivatives, with a specific focus on handling and preventing the formation of gummy precipitates.
Frequently Asked Questions (FAQs)
Q1: Why is my quinoline synthesis reaction producing a gummy or tarry precipitate instead of a crystalline solid?
A1: The formation of gummy or tarry precipitates in quinoline synthesis is a common issue, often attributed to the harsh reaction conditions required for many classical methods like the Skraup, Doebner-von Miller, and Combes syntheses. These conditions, which typically involve strong acids and high temperatures, can lead to several side reactions:
-
Polymerization: α,β-unsaturated aldehydes or ketones used as reactants, particularly in the Doebner-von Miller synthesis, are prone to acid-catalyzed polymerization.[1]
-
Side Reactions and Byproduct Formation: The vigorous and exothermic nature of reactions like the Skraup synthesis can cause degradation of starting materials and products, leading to the formation of complex, high-molecular-weight byproducts, often referred to as tar.
-
Residual Solvents or Reagents: Trapped solvent molecules or unreacted starting materials can prevent the product from solidifying, resulting in an oily or gummy consistency.
-
Incomplete Reaction: A mixture of the desired product and various intermediates can also lead to a non-crystalline, gummy material.
Q2: What are the immediate steps I can take if I have already obtained a gummy precipitate?
A2: If you have already formed a gummy precipitate, there are several techniques you can employ to try and isolate a solid product:
-
Trituration: This is a common and effective method for inducing crystallization from a gummy material. It involves repeatedly washing the gummy product with a solvent in which the desired compound is insoluble, but the impurities are soluble.
-
Recrystallization from a different solvent system: The initial solvent system may not be ideal for crystallization. Experiment with different solvents or solvent mixtures (e.g., a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures, or an anti-solvent system).
-
Purification via column chromatography: While challenging with a gummy product, it may be possible to dissolve the material in a minimal amount of solvent and purify it using column chromatography. Using a less acidic stationary phase like alumina instead of silica gel can sometimes prevent product degradation on the column.
-
Conversion to a salt: If your quinoline derivative is basic, you can convert it to a salt (e.g., hydrochloride or picrate) which is often more crystalline and easier to purify. The pure salt can then be neutralized to regenerate the desired quinoline.
-
Steam Distillation: For volatile quinoline derivatives, steam distillation can be an effective method to separate the product from non-volatile tarry byproducts.[2]
Q3: How can I proactively prevent the formation of gummy precipitates in my quinoline synthesis?
A3: Preventing the formation of gummy precipitates involves optimizing the reaction conditions to minimize side reactions and polymerization. Key strategies include:
-
Moderating Reaction Vigour: In notoriously exothermic reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate can help to control the reaction rate and reduce charring.
-
Using a Biphasic System: For the Doebner-von Miller reaction, employing a biphasic reaction medium can sequester the polymerization-prone α,β-unsaturated carbonyl compound in an organic phase, significantly reducing the formation of polymeric byproducts.[1]
-
Optimizing Temperature and Reagent Addition: Avoid excessively high temperatures and consider the slow, portion-wise addition of reactive reagents to maintain better control over the reaction.
-
Choice of Catalyst and Solvent: The concentration and type of acid catalyst can have a significant impact. Experimenting with milder acids or different solvent systems can influence the outcome of the reaction.
Troubleshooting Guides
Issue 1: Gummy Precipitate in Skraup Synthesis
Symptoms: The reaction mixture is a dark, viscous, tarry mass, and upon workup, the product is a gummy, intractable material.
Possible Causes:
-
The reaction was too vigorous and overheated.
-
Excessive charring due to highly concentrated acid.
-
Polymerization of intermediates.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Add a Moderator | Incorporate ferrous sulfate (FeSO₄) into the reaction mixture before heating. This helps to control the exothermic nature of the reaction and minimize tar formation. |
| 2 | Control Temperature | Heat the reaction gently to initiate it, and be prepared to cool the vessel if the reaction becomes too vigorous. |
| 3 | Purification | Isolate the crude quinoline from the tarry mixture using steam distillation. The volatile quinoline will co-distill with the water, leaving the non-volatile tar behind.[2] |
Issue 2: Polymeric Gummy Material in Doebner-von Miller Synthesis
Symptoms: The reaction yields a large amount of a solid or gummy polymer, resulting in a low yield of the desired quinoline.
Possible Causes:
-
Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.
-
High concentration of the acid catalyst.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use a Biphasic System | Conduct the reaction in a two-phase solvent system (e.g., toluene and water). This sequesters the α,β-unsaturated carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[1] |
| 2 | Slow Addition of Reagents | Add the α,β-unsaturated carbonyl compound slowly and in portions to the reaction mixture to keep its concentration low at any given time. |
| 3 | Optimize Acid Concentration | Experiment with lower concentrations of the acid catalyst to find a balance between efficient cyclization and minimal polymerization. |
Experimental Protocols
Protocol 1: Trituration of a Gummy Quinoline Product
This protocol describes a general procedure for inducing crystallization of a gummy product using trituration.
Materials:
-
Gummy quinoline product
-
A solvent in which the product is insoluble or sparingly soluble (e.g., diethyl ether, hexane, or a mixture like 2% methanol in diethyl ether)
-
Spatula or glass rod
-
Beaker or flask
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Transfer the gummy product to a beaker or flask.
-
Add a small amount of the chosen trituration solvent.
-
Use a spatula or glass rod to scrape, crush, and stir the gummy material in the solvent. The goal is to break up the gum and wash away soluble impurities.
-
Continue this process for 10-15 minutes. The gummy material may start to solidify into a powder.
-
If the material remains gummy, remove the solvent by decantation or filtration.
-
Add a fresh portion of the solvent and repeat the scraping and stirring process. This may need to be done several times.[3]
-
Once a solid has formed, collect the product by filtration and wash it with a small amount of fresh, cold solvent.
-
Dry the solid product under vacuum to remove any residual solvent.
Protocol 2: Steam Distillation for Purification of Quinoline from Tar
This protocol is adapted from the procedure for quinoline synthesis and is effective for separating volatile quinolines from non-volatile tarry byproducts.[2]
Materials:
-
Crude, tarry quinoline product
-
Steam distillation apparatus
-
Sodium hydroxide solution (e.g., 40%)
-
Separatory funnel
-
Organic extraction solvent (e.g., dichloromethane or diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Transfer the crude, tarry reaction mixture to a large flask suitable for steam distillation.
-
If the mixture is acidic, carefully neutralize it and then make it strongly alkaline by adding a concentrated sodium hydroxide solution. This should be done with cooling.
-
Set up the steam distillation apparatus.
-
Pass a steady stream of steam into the flask containing the crude product.
-
The quinoline, being steam-volatile, will co-distill with the water and be collected in the receiving flask.
-
Continue the distillation until the distillate is no longer cloudy and no more oily drops of quinoline are observed.
-
Transfer the collected distillate to a separatory funnel.
-
Extract the aqueous layer several times with an organic solvent like dichloromethane or diethyl ether.
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified quinoline.
Visualizations
Caption: A general workflow for troubleshooting gummy precipitates.
Caption: Workflow for preventing tar formation in Skraup synthesis.
References
Technical Support Center: Synthesis of 4-Substituted Quinolines
Welcome to the technical support center for the synthesis of 4-substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Frequently Asked questions (FAQs)
Q1: My quinoline synthesis reaction is resulting in a low yield or failing altogether. What are the primary general factors to investigate?
A1: Low yields in quinoline synthesis can arise from several common issues across various named reactions. Key areas to troubleshoot include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1][2]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heat to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants and products, often resulting in tar formation.[1][3] Conversely, a temperature that is too low will lead to a slow or incomplete reaction.[1] Some modern, highly active catalysts can facilitate these reactions at ambient temperatures.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly influence the reaction rate. For example, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more challenging.[1][4]
-
Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the reaction equilibrium.[1] The use of anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]
Q2: I am observing significant tar formation in my Skraup/Doebner-von Miller synthesis. How can this be mitigated?
A2: Tar formation is a frequent issue in these reactions due to the strongly acidic and oxidizing conditions which can cause polymerization of reactants.[5][6][7] To control this:
-
Use a Moderating Agent: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial to control the often vigorous Skraup reaction.[5] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[5]
-
Employ a Biphasic Solvent System: For the Doebner-von Miller reaction, using a biphasic system (e.g., aqueous acid with toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the acidic aqueous phase.[6][7]
-
Control Reactant Addition and Temperature: Slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can maintain a low concentration and minimize polymerization.[5][6] Gradual heating and careful temperature control are also essential.[2][6]
Q3: How can I control the regioselectivity in the Friedländer or Combes synthesis when using an unsymmetrical ketone or β-diketone?
A3: Regioselectivity is a common challenge, leading to a mixture of isomers.[5][8]
-
Catalyst Selection: The choice of catalyst can influence the regiochemical outcome. Specific amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over another in the Friedländer synthesis.[2][8]
-
Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence which isomer is preferentially formed.[2]
-
Steric Effects: In the Combes synthesis, the steric hindrance of substituents on both the aniline and the β-diketone plays a significant role in the rate-determining electrophilic aromatic annulation step.[2][9] Increasing the bulk of one of the ketone's substituents can direct the cyclization.[9]
Q4: In the Conrad-Limpach-Knorr synthesis, I am obtaining the 2-hydroxyquinoline instead of the desired 4-hydroxyquinoline. What is causing this?
A4: The critical parameter for controlling the outcome of this synthesis is temperature.[5] The reaction proceeds through two key steps: the initial condensation and the subsequent cyclization.
-
Low Temperature for Condensation: At lower temperatures (e.g., room temperature), the reaction of an aniline with a β-ketoester favors the kinetic product, which is the β-aminoacrylate. This intermediate leads to the formation of the 4-hydroxyquinoline upon cyclization.[5][10]
-
High Temperature for Cyclization: The cyclization step requires high temperatures, often around 250 °C.[3][10] However, if the initial condensation is performed at higher temperatures (e.g., 140 °C), the thermodynamic product, a β-keto anilide, is formed, which then cyclizes to the 2-hydroxyquinoline isomer.[10]
Troubleshooting Guides
Problem 1: Low Yield in Combes Synthesis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired 4-substituted quinoline. | 1. Incomplete condensation of the aniline and β-diketone.[2] 2. Inefficient cyclization of the enamine intermediate. 3. Steric hindrance from bulky substituents.[2][9] 4. Presence of strong electron-withdrawing groups (e.g., -NO₂) on the aniline, which inhibits cyclization.[11][12] | 1. Use a more effective acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphoric ester (PPE), which can be more efficient than sulfuric acid.[2] 2. Optimize the reaction temperature and time to ensure complete cyclization. 3. If possible, choose starting materials with less steric hindrance.[2] 4. For anilines with strongly deactivating groups, consider alternative synthetic routes. |
Problem 2: Poor Yield in Conrad-Limpach Synthesis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 4-hydroxyquinoline. | 1. Inefficient cyclization of the Schiff base intermediate. 2. Decomposition at high temperatures.[3] 3. Use of an inappropriate solvent. | 1. Ensure the cyclization step is conducted at a sufficiently high temperature (around 250 °C).[10] 2. Use a high-boiling, inert solvent such as mineral oil or diphenyl ether to improve yields and prevent decomposition.[10][13] Early work without a solvent showed moderate yields (below 30%), while using an inert solvent can raise yields to 95% in many cases.[10] |
Problem 3: Low Yield in Doebner-von Miller Synthesis
| Symptom | Possible Cause(s) | Suggested Solution(s) | | Low yield and significant formation of tar-like byproducts. | 1. Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[5][6][7] 2. Excessively high reaction temperature.[6] | 1. Employ a biphasic solvent system (e.g., aqueous HCl and toluene) to reduce the concentration of the carbonyl compound in the acidic phase.[6][7] 2. Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.[6] 3. Optimize the acid catalyst and its concentration; milder Lewis acids may be preferable in some cases.[6] 4. Maintain the lowest effective temperature to minimize polymerization.[6] |
Quantitative Data Summary
Table 1: Effect of Catalyst and Solvent on Quinoline Synthesis Yield
| Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Friedländer Annulation | 2-Aminoaryl ketones + dicarbonyl compounds | Nanocatalyst (0.2 g) / Solvent-free | 100 | 68-98 | [14] |
| Friedländer Annulation | 2-Aminoaryl ketones + 1,3-dicarbonyl compounds | Nanocatalyst (20 mg) / Solvent-free | 90 | 85-96 | [14] |
| Friedländer Annulation | α-Methylene ketones + 2-aminoaryl ketones | Nanocatalyst (0.07 mg) / Ethanol | 60 | 68-96 | [14] |
| Conrad-Limpach | Aniline + β-ketoester | Mineral Oil | ~250 | up to 95 | [10] |
| Doebner-like | Aniline + Aldehyde | AlCl₃ / H₂O₂ | Not specified | Increased Yield | [15] |
| Palladium-catalyzed | 2-Iodoaniline + Terminal Acetylenes + CO | PdCl₂(PPh₃)₂ / THF | 70 | Moderate to Good | [16][17] |
Experimental Protocols
General Protocol for Friedländer Synthesis
This protocol describes a general procedure for the acid- or base-catalyzed synthesis of a substituted quinoline.
Materials:
-
o-Aminoaryl aldehyde or ketone
-
Carbonyl compound with an α-methylene group
-
Catalyst (e.g., p-toluenesulfonic acid, potassium tert-butoxide)
-
Solvent (e.g., ethanol, or solvent-free)
Procedure:
-
Combine the o-aminoaryl aldehyde or ketone and the carbonyl compound in a suitable reaction vessel.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, filter and wash with a suitable solvent.
-
If the product is in solution, perform an appropriate work-up, which may include extraction and solvent evaporation.
-
Purify the crude product by recrystallization, column chromatography, or distillation.[2]
Protocol for Moderated Skraup Synthesis of Quinoline
This protocol is adapted to control the vigorous nature of the reaction.
Materials:
-
Aniline derivative
-
Anhydrous glycerol
-
Concentrated sulfuric acid
-
Ferrous sulfate (FeSO₄) (moderator)
-
Nitrobenzene (oxidant and solvent)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline derivative, anhydrous glycerol, and ferrous sulfate.
-
While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser. Maintain control of the internal temperature.
-
Add the nitrobenzene.
-
Heat the mixture gradually and carefully to reflux. The reaction can be highly exothermic.
-
Maintain reflux for several hours until the reaction is complete (monitor by TLC).
-
After cooling, carefully pour the viscous reaction mixture into a large volume of water to dilute it.
-
Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
The crude quinoline is often purified by steam distillation to separate it from non-volatile tars. The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure for final purification.[1]
Visualizations
Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.
Caption: Simplified reaction pathway for the Combes quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Friedländer Synthesis of Quinolines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding byproduct formation in the Friedländer synthesis of quinolines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the formation of unwanted byproducts.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired quinoline with a significant amount of a higher molecular weight byproduct. | This is likely due to the self-condensation of the ketone starting material, a common side reaction, especially under basic conditions.[1] | 1. Catalyst Selection: Switch from a strong base to a milder catalyst. Lewis acids (e.g., ZnCl₂) or acid catalysts like p-toluenesulfonic acid (p-TsOH) can be effective.[1] For a greener approach, consider catalyst-free synthesis in water. 2. Reaction Conditions: If using a base is necessary, consider using a weaker base or lowering the reaction temperature to disfavor the self-condensation pathway. 3. Modify the Substrate: To avoid self-condensation, the imine analogue of the o-aminoaryl aldehyde or ketone can be used instead.[2] |
| The reaction mixture becomes dark, viscous, and difficult to work with, resulting in low isolated yield. | This indicates tar formation , which arises from uncontrolled side reactions and polymerization, often due to harsh reaction conditions like high temperatures and strong acid or base catalysts.[3] | 1. Temperature Optimization: Lower the reaction temperature. While this may increase the reaction time, it can significantly reduce tarring.[3] 2. Milder Catalysts: Employ milder and more efficient catalytic systems. Ionic liquids can serve as both the solvent and catalyst, providing a more controlled reaction environment. Nanoparticle catalysts, such as SiO₂, have also demonstrated high efficiency and selectivity.[4] 3. Solvent Choice: The use of a high-boiling, inert solvent may in some cases improve yields compared to running the reaction neat. |
| Formation of multiple quinoline isomers when using an unsymmetrical ketone. | An unsymmetrical ketone has two different α-methylene groups that can react, leading to a mixture of regioisomers .[5] | 1. Catalyst Control: The choice of catalyst can significantly influence regioselectivity. For instance, certain amine catalysts can favor the formation of one isomer over the other.[6] 2. Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.[2] 3. Reaction Conditions: Slowly adding the unsymmetrical ketone to the reaction mixture at a higher temperature has been shown to improve regioselectivity in some cases.[6] |
| The reaction does not go to completion, leaving significant amounts of starting material. | Several factors can lead to an incomplete reaction. | 1. Inappropriate Catalyst: The chosen catalyst may not be active enough for the specific substrates. A screening of different acid or base catalysts is recommended.[1] 2. Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress by TLC. 3. Poor Substrate Reactivity: Starting materials with steric hindrance or deactivating electronic groups may require more forcing conditions or a more potent catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Friedländer synthesis and how can I detect it?
A1: The most common byproduct is the self-condensation product of the ketone reactant, which is an α,β-unsaturated ketone formed via an aldol condensation pathway.[1] This is particularly prevalent under basic conditions. You can often detect this byproduct by thin-layer chromatography (TLC) as a new, less polar spot compared to the starting ketone. Its presence can be confirmed by spectroscopic methods such as ¹H NMR, where you would expect to see characteristic signals for the newly formed double bond, and by mass spectrometry, which would show a molecular ion corresponding to the dimer of your starting ketone minus a molecule of water.
Q2: Can the choice of solvent influence byproduct formation?
A2: Yes, the solvent can play a crucial role. The polarity and nature of the solvent can affect reaction rates and the solubility of reactants.[1] In some cases, running the reaction under solvent-free conditions can lead to higher yields and shorter reaction times.[4] Interestingly, using water as a solvent, even without a catalyst, has been shown to be a green and efficient method for the synthesis of some quinolines, minimizing byproducts associated with harsh catalysts.
Q3: Are there any "green" alternatives to traditional Friedländer synthesis that minimize byproducts?
A3: Absolutely. A significant amount of research has focused on developing more environmentally friendly protocols. One of the most promising is the use of water as a solvent at a moderate temperature (e.g., 70°C) without any catalyst.[7] This approach avoids the use of hazardous organic solvents and harsh acidic or basic catalysts, often leading to excellent yields of the desired quinoline with minimal byproduct formation. Additionally, the use of recyclable solid-supported catalysts is another green alternative.
Q4: How can I purify my desired quinoline product from the byproducts?
A4: The purification strategy will depend on the nature of the byproducts.
-
From Aldol Byproducts: Column chromatography on silica gel is typically the most effective method to separate the desired quinoline from the less polar aldol self-condensation byproduct.
-
From Tar: If tar formation is significant, it can be challenging to isolate the product. Before workup, adding a non-polar solvent like hexanes may help precipitate the desired product if it is a solid.[3] Otherwise, careful column chromatography with a gradient elution may be necessary to separate the product from the polymeric material.
Data Presentation
The following tables summarize the yields of quinoline products under various catalytic conditions, which can help in selecting a method to minimize byproduct formation.
Table 1: Comparison of Various Catalysts on Quinoline Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield of Quinoline (%) | Byproduct Formation | Reference(s) |
| [Hbim]BF₄ (Ionic Liquid) | Solvent-free | 100 | 3-6 h | 93 | Minimized | [4] |
| SiO₂ nanoparticles | Solvent-free (Microwave) | 100 | Short | 93 | Minimized | [4] |
| C₄(mim)₂-2Br⁻-2H₂SO₄ (Ionic Liquid) | Solvent-free | 50 | 15 min | 90 | Not specified | [4] |
| ImBu-SO₃H (Ionic Liquid) | Solvent-free | 50 | 30 min | 92 | Not specified | [4] |
| [Msim][OOCCCl₃] (Ionic Liquid) | Solvent-free | Not specified | 45 min | 99 | Not specified | [4] |
| Fe₃O₄@SiO₂@PDETSA | Reflux | 110 | 120 min | 83 | Not specified | [4] |
| None | Water | 70 | 3 h | up to 97 | Minimized | [7] |
Table 2: Regioselectivity in the Friedländer Synthesis with an Unsymmetrical Ketone
| Catalyst | Conditions | Ratio of 2-substituted to 2,3-disubstituted quinoline | Reference(s) |
| Pyrrolidine derivatives (e.g., TABO) | Slow addition of ketone, higher temperatures | Up to 96:4 | [6] |
Experimental Protocols
Protocol 1: Catalyst-Free Friedländer Synthesis in Water
This protocol is a green and efficient method for the synthesis of quinolines that minimizes the use of hazardous reagents.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol) in deionized water (5 mL).
-
Reaction: Heat the mixture to 70°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If the product is soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Competing Reaction Pathways
The following diagram illustrates the competition between the desired Friedländer synthesis pathway and the aldol self-condensation byproduct pathway.
Caption: Friedländer Synthesis vs. Aldol Self-Condensation.
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for troubleshooting low yields in the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in Reactions of Substituted Quinolines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges and provide practical guidance on controlling regioselectivity in the synthesis and functionalization of substituted quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1]
Q2: What key factors influence the regiochemical outcome in quinoline reactions?
A2: The regioselectivity of quinoline synthesis and functionalization is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the quinoline ring or the reacting partner can direct incoming groups to specific positions. For example, in electrophilic aromatic substitution, reactions tend to occur on the electron-rich benzene ring at positions 5 and 8.[3][4]
-
Steric Hindrance: Bulky substituents can prevent reactions at adjacent positions, favoring the formation of the less sterically hindered product.[1]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]
Q3: How can modern synthetic methods, such as C-H functionalization, be used to control regioselectivity in quinoline derivatization?
A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective derivatization of quinolines, offering a more direct and efficient alternative to classical methods.[1][5][6] By carefully selecting the metal catalyst, ligands, and reaction conditions, it is possible to achieve site-selective functionalization at various positions of the quinoline ring.[1][5] For example, palladium-catalyzed C-H activation has been successfully employed for the C2-arylation of quinoline N-oxides with high regioselectivity.[1][5][7] These methods provide access to a wide range of functionalized quinolines that are often difficult to obtain through traditional synthetic routes.[1][5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
Symptom: Formation of a mixture of quinoline regioisomers, leading to difficult purification and low yield of the desired product.[1]
Possible Causes:
-
Use of an unsymmetrical ketone with two different enolizable α-methylene groups, allowing for two possible condensation points.[8]
-
Inappropriate catalyst or reaction conditions that do not favor one regioisomeric pathway over the other.
Solutions:
-
Catalyst Control: Employ specific catalysts that are known to direct the regioselectivity. For instance, amine catalysts like pyrrolidine can favor the formation of 2-substituted quinolines.[8]
-
Substrate Modification: Introduce a directing group on one of the reactants to block one reaction pathway and favor the formation of a single regioisomer.[1]
-
Optimization of Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to identify conditions that favor the formation of the desired isomer.[1] For example, gradual addition of the methyl ketone substrate at higher temperatures has been shown to increase regioselectivity in some cases.[8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can sometimes enhance regioselectivity by providing rapid and uniform heating.[8]
Issue 2: Lack of Selectivity in Electrophilic Aromatic Substitution on a Substituted Quinoline
Symptom: A mixture of products is obtained from the electrophilic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts reaction).
Possible Causes:
-
The directing effects of the existing substituent(s) and the inherent reactivity of the quinoline nucleus are competing, leading to a mixture of isomers. Quinoline itself typically undergoes electrophilic substitution at the C5 and C8 positions of the benzene ring.[3][4]
-
The reaction conditions (e.g., strong acid, high temperature) are too harsh, leading to a loss of selectivity.
Solutions:
-
Understanding Directing Group Effects: Analyze the electronic properties of the substituent on the quinoline ring. Electron-donating groups generally direct ortho- and para-, while electron-withdrawing groups direct meta-. The interplay of these effects with the natural C5/C8 preference of the quinoline ring system must be considered.
-
Modification of Reaction Conditions: Milder reaction conditions can often improve regioselectivity. This may involve using a less reactive electrophile, a different catalyst, or lower reaction temperatures.
-
Use of a Blocking Group: In some cases, a removable blocking group can be introduced at a more reactive site to direct the electrophilic substitution to the desired position. The blocking group is then removed in a subsequent step.
-
Activation via N-oxide formation: Conversion of the quinoline to its N-oxide can alter the regioselectivity of electrophilic substitution, often directing attack to the C4 position.
Issue 3: Unpredictable Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Polychlorinated Quinolines
Symptom: A mixture of regioisomers is formed when reacting a di- or trichloroquinoline with a nucleophile.
Possible Causes:
-
Multiple chlorine atoms are activated towards nucleophilic attack. In general, halogens at the C2 and C4 positions of the quinoline ring are the most susceptible to nucleophilic substitution.[9]
-
The regioselectivity is influenced by both electronic and steric factors of the nucleophile and the substituents on the quinoline ring.
Solutions:
-
Control of Reaction Conditions: The regioselectivity of SNAr can often be controlled by carefully manipulating the reaction temperature and the nature of the base used. For example, in the functionalization of 4,7-dichloroquinoline, using LDA at low temperatures can favor metalation and subsequent functionalization at C3, while using TMP-based magnesium or zinc reagents at room temperature can lead to functionalization at C8.[10][11]
-
Choice of Nucleophile: The size and reactivity of the nucleophile can influence the site of attack. A bulkier nucleophile may preferentially attack the less sterically hindered position.
-
Theoretical Calculations: Density Functional Theory (DFT) calculations can be employed to predict the most likely site of nucleophilic attack by analyzing the LUMO coefficients of the different carbon atoms bearing a chlorine atom.[12]
Data Presentation
Table 1: Regioselectivity in the Palladium-Catalyzed C2-Arylation of Quinoline N-oxide.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (C2 vs. other) |
| Pd(OAc)₂ | P(t-Bu)₂Me·HBF₄ | K₂CO₃ | Toluene | 110 | >95 | High C2 selectivity |
| Pd(OAc)₂ | None | Ag₂CO₃ | Benzene | 130 | 56 | Good C2 selectivity |
| Pd(OAc)₂ | None | Ag₂CO₃ / PivOH | DMF | Not specified | Not specified | Good C2 selectivity |
Data synthesized from multiple sources for illustrative purposes.[5][7]
Table 2: Base-Controlled Regioselective Functionalization of 4,7-Dichloroquinoline.
| Reagent | Temperature (°C) | Major Product (Position of Functionalization) |
| LDA | -70 | C-3 |
| TMPMgCl·LiCl | 25 | C-8 |
| TMPZnCl·LiCl | 25 | C-8 |
Data from Murie et al. (2018).[10][11]
Experimental Protocols
General Procedure for Pd-Catalyzed C2-Arylation of Quinoline N-Oxides
This protocol is a general representation and may require optimization for specific substrates.
-
To a reaction vessel, add quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand (e.g., di-t-butyl-methylphosphonium tetrafluoroborate, 10 mol%).[1][7]
-
Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., toluene or DMF, 5 mL).[1]
-
Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required time (monitor by TLC or LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography to isolate the desired C2-arylated quinoline.[1]
General Procedure for Base-Controlled Functionalization of Chloro-Substituted Quinolines
This protocol is a general representation and requires careful control of conditions to achieve the desired regioselectivity.
For C-3 Functionalization:
-
Dissolve the chloro-substituted quinoline (e.g., 4,7-dichloroquinoline) in a dry aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to -70 °C.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) and stir for the required time.
-
Quench the reaction with the desired electrophile.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
For C-8 Functionalization:
-
Dissolve the chloro-substituted quinoline in a dry aprotic solvent (e.g., THF) under an inert atmosphere at room temperature.
-
Add a solution of TMPMgCl·LiCl or TMPZnCl·LiCl (1.1 equivalents) and stir for the required time.
-
Add the desired electrophile and continue stirring until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Generalized pathway for electrophilic substitution on a substituted quinoline.
Caption: Experimental workflow for optimizing regioselective C-H functionalization.
Caption: Key factors influencing the regioselectivity of quinoline reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 4. reddit.com [reddit.com]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with Electron-Deficient Substrates
Welcome to the technical support center for the Buchwald-Hartwig C-N cross-coupling reaction. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with electron-deficient coupling partners. The inherent electronic properties of these substrates introduce unique mechanistic hurdles that require careful consideration of catalyst systems and reaction conditions. This document provides in-depth, experience-driven troubleshooting advice to navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered when working with electron-deficient substrates.
Q1: My reaction with an electron-deficient aniline (or aryl halide) is showing low to no conversion. What's the most common cause?
Low reactivity is typically rooted in one of two key steps of the catalytic cycle. For an electron-deficient amine , the core issue is its low nucleophilicity and higher acidity (lower pKa). This makes the initial coordination to the palladium center and subsequent deprotonation by the base more challenging. For an electron-deficient aryl halide , while oxidative addition is often faster, the subsequent steps, particularly reductive elimination, can become rate-limiting.
Q2: I see my aryl halide being consumed, but I'm not forming the desired product. What are the likely side reactions?
The most common side reaction is hydrodehalogenation , where the aryl halide is reduced to the corresponding arene. This often occurs when the catalytic cycle is stalled after the oxidative addition step. Another possibility, especially with strong alkoxide bases, is decomposition of base-sensitive functional groups on your substrates.[1]
Q3: Which ligand should I choose as a starting point for my electron-deficient substrate?
For electron-deficient coupling partners, bulky and electron-rich phosphine ligands are critical. A robust starting point is XPhos or RuPhos .[1] These ligands stabilize the palladium catalyst, promote the challenging reductive elimination step, and are generally effective for a wide range of substrates.[1] If coupling a primary amine, BrettPhos is an excellent choice due to its ability to prevent the formation of undesired bis-arylated products.[1][2]
Q4: Is a strong base like sodium tert-butoxide (NaOtBu) always the best choice?
Not necessarily. While strong bases like NaOtBu are effective at deprotonating the amine-palladium complex, they can be incompatible with sensitive functional groups (e.g., esters, ketones) and can promote side reactions.[3][4] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often better choices for substrates with delicate functionality, though they may require higher reaction temperatures.[3][4]
In-Depth Troubleshooting Guides
If the FAQs have not resolved your issue, consult these detailed guides organized by reaction component.
Guide 1: Issues with the Electron-Deficient Amine/Amide Nucleophile
Electron-deficient amines (e.g., nitroanilines, cyanoanilines) and amides are challenging due to their reduced nucleophilicity. The primary goal is to facilitate the deprotonation and coordination of the nucleophile to the palladium center.
Problem: Low Conversion, Starting Materials Largely Unreacted.
-
Causality: The base may be too weak to deprotonate the amine-palladium complex, which is a key step in forming the crucial palladium-amido intermediate required for reductive elimination.[4][5] The reaction stalls before the final C-N bond is formed.
-
Solution 1: Re-evaluate Your Base. If your substrate is stable, switching to a stronger base is the most direct solution. Lithium bis(trimethylsilyl)amide (LHMDS) is an excellent alternative to NaOtBu for particularly acidic amines.[2] If functional group incompatibility is a concern, consider a soluble organic base like DBU, which can be effective, particularly for electron-poor aryl halides.[6]
-
Solution 2: Change the Solvent. The polarity of the solvent can significantly impact the reaction.[7][8] Non-polar aprotic solvents like toluene or dioxane are standard.[9] However, for certain substrate combinations, a more polar solvent like THF might be beneficial. Avoid coordinating solvents like acetonitrile or pyridine, which can inhibit the catalyst.[3]
Guide 2: Issues with the Electron-Deficient Aryl Halide Electrophile
While oxidative addition to electron-deficient aryl halides is typically facile, challenges can arise in subsequent steps or through competing pathways.
Problem: Significant Hydrodehalogenation Side Product.
-
Causality: Hydrodehalogenation often points to a slow reductive elimination step. The intermediate palladium-amido-halide complex may undergo competing pathways, such as β-hydride elimination (if an appropriate hydrogen is present on the amine) or other decomposition pathways that lead to reduction of the aryl halide.[1]
-
Solution 1: Optimize the Ligand. The ligand plays a paramount role in promoting reductive elimination. Using a ligand with greater steric bulk, such as tBuXPhos or BrettPhos , can accelerate the final bond-forming step and outcompete the side reaction. The increased bulk forces the aryl and amido groups into closer proximity on the metal center, facilitating their coupling.
-
Solution 2: Lower the Reaction Temperature. High temperatures can sometimes favor decomposition pathways over the desired productive cycle. Once some product formation is confirmed, try reducing the temperature in 10-20 °C increments to see if the ratio of product to byproduct improves. Typical reaction temperatures range from 80-110 °C.[3]
Guide 3: Optimizing the Catalyst System and Conditions
A systematic approach to optimizing the core components of the reaction is essential.
The choice of ligand is arguably the most critical parameter in a challenging Buchwald-Hartwig reaction.
| Ligand | Key Features & Strengths | Ideal for Electron-Deficient Partners |
| XPhos | Highly general, robust, and effective for a wide range of aryl halides and amines. Excellent thermal stability. | A go-to ligand for electron-deficient aryl chlorides and bromides coupled with various anilines.[1] |
| RuPhos | Excellent for coupling secondary amines and hindered substrates. | Particularly effective when coupling sterically demanding secondary amines with electron-poor aryl halides.[1] |
| BrettPhos | Superior for selective mono-arylation of primary amines and coupling of aryl mesylates.[1][2] | The ligand of choice for coupling primary amines, especially when over-arylation is a concern.[2] |
| tBuBrettPhos | Specifically developed for the challenging coupling of amides with aryl chlorides.[1] | Essential for reactions involving amides or other weakly nucleophilic nitrogen sources. |
The base must be strong enough to effect deprotonation but compatible with the functionality of the substrates.
| Base | pKaH (approx.) | Solubility (in Toluene) | Key Considerations |
| NaOtBu | 19 | Low | Very strong, highly effective. Incompatible with esters, ketones, and other base-sensitive groups.[3] |
| LHMDS | 26 | High | Extremely strong, non-nucleophilic. Excellent for very weakly acidic amines. Moisture sensitive. |
| K₃PO₄ | 12.3 | Very Low | A mild, effective choice for base-sensitive substrates. Often requires higher temperatures. |
| Cs₂CO₃ | 10 | Low | Good solubility for an inorganic base. A common choice for screening when NaOtBu fails.[3] |
| DBU | 13.5 | High | Soluble organic base. Excellent for flow chemistry and can be effective with electron-poor partners.[4][6] |
Visualizing the Process
Understanding the catalytic cycle and having a logical troubleshooting workflow are key to success.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting common reaction failures.
General Experimental Protocol: Reaction Screening
This protocol provides a reliable starting point for optimizing a new transformation. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Reagent Preparation: To a dry vial equipped with a stir bar, add the aryl halide (1.0 equiv), amine (1.2 equiv), and base (2.0 equiv, if inorganic like Cs₂CO₃; 1.5 equiv if alkoxide like NaOtBu).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol %) and the corresponding ligand (1-2 mol %).
-
Reaction Setup: Add the catalyst/ligand mixture to the reagent vial. Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution with respect to the aryl halide).
-
Heating and Monitoring: Seal the vial and place it in a preheated heating block (e.g., 100 °C). Monitor the reaction progress by taking small aliquots over time and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues. Concentrate the filtrate for further analysis or purification.
References
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Retrieved from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews, 116(19), 12564–12649.
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2020). Request PDF. Retrieved from [Link]
-
Ahlquist, M., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. Organometallics, 34(1), 158-164. Retrieved from [Link]
-
Dennis, J. M., et al. (2019). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis, 9(5), 4338-4343. Retrieved from [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2022). ACS Publications. Retrieved from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). Request PDF. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved from [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved from [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Dehalogenation in Cross-Coupling of Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the undesired dehalogenation of chloroquinolines during palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we've structured this guide to not only offer solutions but also to explain the underlying chemical principles to empower your research.
Section 1: Troubleshooting Guide - Navigating Dehalogenation Challenges
Dehalogenation, or more specifically hydrodehalogenation, is a common side reaction in cross-coupling chemistry where the chloro substituent on the quinoline ring is replaced by a hydrogen atom.[1] This leads to reduced yields of the desired coupled product and introduces purification challenges. This section addresses specific issues you may encounter and provides actionable troubleshooting steps.
Issue 1: Significant Formation of Dehalogenated Quinolines
You've run your Suzuki-Miyaura or Buchwald-Hartwig amination with a chloroquinoline, and upon analysis, you observe a substantial amount of the corresponding quinoline (without the chlorine) alongside your desired product.
Root Cause Analysis:
The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This can occur through several pathways and competes with the desired transmetalation (in Suzuki-Miyaura) or amine coordination/deprotonation (in Buchwald-Hartwig) steps. Once formed, the Pd-H can undergo reductive elimination with the quinoline moiety to produce the dehalogenated byproduct.
Visualizing the Competing Pathways:
Caption: Competing desired and undesired pathways in cross-coupling.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Actions |
| Ligand Selection | The ligand plays a crucial role in modulating the electronic and steric properties of the palladium center. Bulky, electron-rich ligands can accelerate the desired reductive elimination of the coupled product, outcompeting the dehalogenation pathway.[1] | Screen a panel of ligands. For Suzuki-Miyaura, consider bulky biaryl phosphines like SPhos or XPhos. For Buchwald-Hartwig, ligands such as Josiphos or those from the Buchwald biarylphosphine family are often effective.[3] |
| Base Optimization | The base can be a source of hydrides, especially strong alkoxide bases.[2] Milder bases can often suppress dehalogenation. | Switch from strong bases like NaOtBu or KOtBu to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] The choice will depend on the specific coupling reaction. |
| Solvent Choice | Protic solvents, particularly alcohols, can act as hydride sources.[1] Aprotic solvents are generally preferred. | Use anhydrous, aprotic solvents like dioxane, toluene, or THF.[2][4] Ensure rigorous drying of solvents and reagents. |
| Control of Water Content | While some Suzuki reactions require a small amount of water, excess water can be a proton source leading to dehalogenation.[2][5] | If using anhydrous conditions, ensure all components are scrupulously dry. For aqueous systems, systematically vary the water content to find the optimal ratio.[2] |
| Temperature Control | Higher temperatures can sometimes favor side reactions. | Attempt the reaction at the lowest temperature that provides a reasonable reaction rate.[6] If the reaction is sluggish, a more active catalyst system may be a better solution than increasing the temperature. |
Issue 2: Reaction Stalls or Fails with Chloroquinolines Containing N-H Moieties (e.g., aminoquinolines)
When attempting to couple a chloroquinoline that also possesses an N-H group (like an amino or pyrrole substituent), you observe low conversion and significant dehalogenation.
Root Cause Analysis:
The N-H proton can be acidic enough to be deprotonated by the base. This increases the electron density of the quinoline ring system, which can affect the oxidative addition step. Additionally, the nitrogen lone pair can coordinate to the palladium center, acting as an endogenous inhibitor and deactivating the catalyst.[2][6]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting N-H containing chloroquinolines.
Recommended Protocol: N-H Protection
-
Protection Step: Before the cross-coupling reaction, protect the N-H group. For an amino group, a tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many coupling conditions and ease of removal.
-
Cross-Coupling: Perform the Suzuki-Miyaura or Buchwald-Hartwig reaction on the N-protected chloroquinoline using the optimized conditions identified in Issue 1.
-
Deprotection: After successful coupling, remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc group removal).
This strategy prevents catalyst inhibition by the nitrogen lone pair and mitigates the electronic effects of the deprotonated N-H group.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation more of a problem with chloroquinolines compared to other aryl chlorides?
A1: Chloroquinolines, as heteroaryl chlorides, present unique challenges. The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially forming inactive off-cycle complexes.[6] This can slow down the desired catalytic cycle, allowing more time for competing dehalogenation to occur. Furthermore, the electronic nature of the quinoline ring can influence the relative rates of the steps in the catalytic cycle.
Q2: I'm using a pre-catalyst. Does this help prevent dehalogenation?
A2: Using a well-defined pre-catalyst (like a Buchwald G3 or G4 pre-catalyst) is highly recommended.[7] These systems are designed to generate the active Pd(0) species cleanly and efficiently. This can lead to more reproducible results and can help minimize side reactions by ensuring a rapid initiation of the desired catalytic cycle.[8] However, a pre-catalyst alone does not guarantee the absence of dehalogenation; optimization of ligands, base, and solvent is still crucial.[7]
Q3: Can the choice of boronic acid or amine coupling partner influence the extent of dehalogenation?
A3: Yes. While the chloroquinoline is a primary factor, a slow transmetalation step with a less reactive boronic acid or a slow reaction with a sterically hindered amine can prolong the lifetime of the Quinoline-Pd(II)-Cl intermediate.[2] This extended lifetime provides a greater opportunity for the undesired hydride formation and subsequent reductive elimination that leads to dehalogenation. Using highly active and stable coupling partners can help drive the forward reaction and minimize this side pathway.
Q4: I've observed the formation of palladium black. Is this related to dehalogenation?
A4: The formation of palladium black indicates catalyst decomposition and deactivation.[6] While not directly the cause of dehalogenation, the conditions that lead to catalyst instability (such as high temperatures or the presence of oxygen) can also promote side reactions like dehalogenation.[6][9] It is essential to maintain a strictly inert atmosphere (argon or nitrogen) and use degassed solvents to prevent catalyst oxidation and decomposition.[6]
Q5: Are there alternatives to palladium catalysis for coupling with chloroquinolines that might avoid dehalogenation?
A5: While palladium catalysis is the most common and versatile method, other transition metals like nickel are also used for cross-coupling reactions. Nickel catalysts can sometimes offer different reactivity profiles and may be less prone to certain side reactions. Additionally, for specific transformations, visible-light-induced, transition-metal-free methods for dehalogenation and coupling are emerging, though these are often substrate-specific.[10][11] However, for general applicability, optimizing the palladium-catalyzed system is typically the most fruitful first approach.
References
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.[Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.[Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH.[Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate.[Link]
-
Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing.[Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.[Link]
-
significant dehalogenation in stille coupling. Reddit.[Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.[Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.[Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. ResearchGate.[Link]
-
Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. PMC - NIH.[Link]
-
The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ResearchGate.[Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings. PMC - NIH.[Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit.[Link]
-
Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. MDPI.[Link]
-
Cross-Coupling Chemistry. University of Rochester.[Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.[Link]
-
Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Chemistry Portal.[Link]
-
Hydrodehalogenation of aryl halides. ResearchGate.[Link]
-
Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed.[Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. ResearchGate.[Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.[Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.[Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube.[Link]
-
The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.[Link]
-
Failed suzuki coupling, any suggenstions?. Reddit.[Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.[Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.[Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Semantic Scholar.[Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
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- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides [organic-chemistry.org]
Validation & Comparative
Reactivity Face-Off: 4-Chloroquinoline vs. 4-Bromoquinoline in Nucleophilic Aromatic Substitution
In the realm of drug development and organic synthesis, the quinoline scaffold is a cornerstone. Functionalization at the 4-position is frequently achieved via nucleophilic aromatic substitution (SNAr), making the choice of the 4-haloquinoline precursor a critical decision. This guide provides a detailed comparison of the reactivity of 4-chloroquinoline and 4-bromoquinoline, offering researchers and scientists a data-driven basis for their synthetic strategies.
Executive Summary
While direct, side-by-side quantitative kinetic data for the reactivity of 4-chloroquinoline and 4-bromoquinoline is not extensively documented in publicly available literature, a comprehensive analysis based on the principles of nucleophilic aromatic substitution (SNAr) and existing experimental evidence suggests that their reactivities are largely comparable. The rate-determining step in these reactions is typically the initial nucleophilic attack, which is influenced more by the electrophilicity of the carbon atom at the 4-position than by the carbon-halogen bond strength. Consequently, both substrates can often be used interchangeably, with the choice being dictated by factors such as cost, availability, and the specific reaction conditions.
Theoretical Underpinnings of Reactivity
The reactivity of 4-haloquinolines in SNAr reactions is primarily governed by the stability of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack. The electron-withdrawing effect of the quinoline nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.
In the context of the leaving group, the general trend for halogen mobility in SNAr reactions can be counterintuitive, often following the order F > Cl ≈ Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step. Since chlorine and bromine have similar electronegativities, their influence on the electrophilicity of the C-4 carbon in the quinoline ring is expected to be very similar.
dot
Caption: Generalized workflow of the SNAr reaction on 4-haloquinolines.
Comparative Reactivity Analysis
Despite the lack of direct comparative kinetic studies, the existing literature on the synthesis of 4-aminoquinolines and other derivatives provides insights into the reaction conditions required for both 4-chloro and 4-bromoquinolines. These studies often employ similar conditions, such as high temperatures and the use of polar aprotic solvents, to drive the reactions to completion. This suggests that any difference in reactivity between the two is not significant enough to necessitate drastically different synthetic approaches.
| Feature | 4-Chloroquinoline | 4-Bromoquinoline |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Electronegativity of Halogen | 3.16 | 2.96 |
| C-X Bond Strength (approx.) | ~339 kJ/mol | ~285 kJ/mol |
| Predicted Reactivity in SNAr | Comparable to 4-bromoquinoline | Comparable to 4-chloroquinoline |
| Typical Reaction Conditions | High temperature (100-180 °C), polar solvents (e.g., DMF, NMP, alcohols) | Similar to 4-chloroquinoline, often requiring catalysts like copper or palladium for more challenging nucleophiles. |
Experimental Protocols
The following are representative experimental protocols for nucleophilic substitution on 4-chloro and 4-bromoquinolines. It is important to note that these are generalized procedures and may require optimization for specific substrates and nucleophiles.
Protocol 1: Amination of 4-Chloroquinoline
Objective: To synthesize a 4-aminoquinoline derivative from 4-chloroquinoline.
Materials:
-
4-Chloroquinoline
-
Amine (e.g., aniline, benzylamine)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Base (e.g., potassium carbonate - K₂CO₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
To a round-bottom flask, add 4-chloroquinoline (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMF as the solvent.
-
The mixture is heated to 120-150 °C under a nitrogen atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromoquinoline
Objective: To synthesize a 4-aminoquinoline derivative from 4-bromoquinoline using a palladium-catalyzed cross-coupling reaction.
Materials:
-
4-Bromoquinoline
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide - NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoquinoline (1.0 eq), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (1.5 eq).
-
Add the amine (1.2 eq) and the anhydrous solvent.
-
The reaction vessel is sealed and heated to 80-110 °C.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The product is purified by column chromatography.
dot
Caption: Factors affecting the reactivity of 4-haloquinolines in SNAr reactions.
Conclusion
The comparison of reactivity between 4-chloroquinoline and 4-bromoquinoline in nucleophilic aromatic substitution reactions reveals a nuanced picture. While fundamental principles suggest a slightly higher reactivity for the chloro-derivative due to the greater electronegativity of chlorine enhancing the electrophilicity of the reaction center, in practice, both compounds exhibit very similar reactivity profiles. The choice between them should therefore be based on practical considerations such as commercial availability, cost, and the specific requirements of the downstream application. For particularly challenging nucleophilic substitutions, the use of catalytic systems, such as those employed in Buchwald-Hartwig aminations, is often necessary for both substrates to achieve good yields.
A Comparative Analysis of 4-Amino- and 4-Thio-Substituted Quinolines: Unveiling the Impact of C4 Substitution on Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] Strategic modifications to the quinoline ring can profoundly influence the compound's efficacy and mechanism of action. Among the various positions for substitution, the C4 position has been a focal point of extensive research. This guide provides an in-depth, objective comparison of the biological activities of two key classes of C4-substituted quinolines: 4-aminoquinolines and their sulfur-containing bioisosteres, 4-thioquinolines. By examining supporting experimental data, we will explore how the substitution of an amino group with a thioether linkage at this critical position impacts their therapeutic potential.
The Pivotal Role of the C4-Substituent: A Structural Overview
The electronic and steric properties of the substituent at the C4 position of the quinoline ring are crucial determinants of biological activity. The nitrogen atom in 4-aminoquinolines can participate in hydrogen bonding and protonation, which are often key to their mechanism of action, particularly in the acidic environment of the parasite's digestive vacuole in the case of antimalarials.[2] In contrast, the sulfur atom in 4-thioquinolines, while also a heteroatom, possesses different electronic and lipophilic characteristics, which can lead to altered target interactions and pharmacokinetic profiles.
Comparative Biological Performance: A Data-Driven Analysis
While direct head-to-head comparative studies are limited, a survey of the existing literature allows for a cross-comparison of the biological activities of these two classes of compounds.
Antimalarial Activity: The Domain of 4-Aminoquinolines
The 4-aminoquinoline scaffold is synonymous with antimalarial drugs, with chloroquine being a prime example.[3] These compounds are known to be highly effective against the erythrocytic stages of Plasmodium falciparum.[4] Their mechanism of action is widely accepted to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[2] The basic amino group at the C4 position is thought to be crucial for accumulating the drug in this acidic compartment.[1]
In contrast, the antimalarial potential of 4-thioquinolines is less explored. While some quinoline derivatives containing sulfur have been investigated, there is a scarcity of data specifically on 4-thioquinolines as antimalarial agents. This suggests that the amino group at the C4 position is likely optimal for potent antimalarial activity, and its replacement with a thioether may diminish the compound's ability to concentrate in the parasite's food vacuole and interfere with heme detoxification.
Anticancer Activity: A Promising Arena for Both Analogs
Both 4-amino and 4-thio substituted quinolines have demonstrated significant potential as anticancer agents, albeit through potentially different mechanisms.
4-Aminoquinolines have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated potent activity against human breast cancer cell lines like MCF-7 and MDA-MB468.[5] The proposed mechanisms for their anticancer activity are diverse and can include the induction of apoptosis and inhibition of cell proliferation.[5]
4-Thioquinolines have also emerged as promising anticancer candidates. Studies on 7-chloro-(4-thioalkylquinoline) derivatives have revealed significant cytotoxic activity against a panel of human cancer cell lines, including leukemia (CCRF-CEM), colon carcinoma (HCT-116), and osteosarcoma (U2OS).[6] The sulfonyl N-oxide derivatives, in particular, have shown potent activity, inducing apoptosis and causing DNA/RNA damage.[6]
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aminoquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 | [5] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [5] | |
| 4-Thioquinoline | Sulfonyl N-oxide derivative 73 | HCT-116 | 1.99 | [6] |
| Sulfonyl N-oxide derivative 74 | HCT-116 | 2.24 | [6] | |
| Sulfonyl N-oxide derivative 79 | U2OS | 4.98 | [6] |
This table presents a selection of data from different studies and is intended for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.
Antimicrobial Activity: A Broad Spectrum of Potential
The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. Both 4-amino and 4-thio substitutions have yielded compounds with notable antibacterial and antifungal properties.
4-Aminoquinolines have been investigated for their antibacterial efficacy. For example, 6-chlorocyclopentaquinolinamine has shown potent inhibition against Methicillin-resistant Staphylococcus aureus (MRSA).[3]
Thio-substituted Quinolines , including 4-thio derivatives, have also demonstrated significant antimicrobial activity. For instance, 3-thioacyl 1-methyl 4-arylaminoquinolinium salts have been shown to be effective against biofilm-producing and planktonic forms of coagulase-negative staphylococci.[7] Furthermore, other thio-substituted quinoline derivatives have exhibited broad-spectrum antibacterial and antifungal activities.
Mechanistic Insights: Unraveling the Molecular Pathways
The substitution at the C4 position directly influences the mechanism by which these quinoline derivatives exert their biological effects.
4-Aminoquinolines: Targeting Acidic Compartments and Beyond
The mechanism of action for antimalarial 4-aminoquinolines is well-established and hinges on their accumulation in the parasite's acidic food vacuole, where they interfere with heme detoxification.[2] In the context of cancer, their ability to accumulate in lysosomes, which are also acidic organelles, is thought to contribute to their cytotoxic effects by disrupting cellular autophagy and inducing apoptosis.[1]
Caption: Mechanism of antimalarial action of 4-aminoquinolines.
4-Thioquinolines: A More Diverse Mechanistic Profile
The mechanisms of action for 4-thioquinolines appear to be more varied. In cancer cells, some derivatives induce apoptosis and cause DNA/RNA damage.[6] The sulfur atom, with its different electronic properties and potential for oxidation to sulfoxides and sulfones, may lead to interactions with a different set of biological targets compared to their amino counterparts. For example, some thio-substituted quinolines have been found to act as noncovalent proteasome inhibitors, a mechanism distinct from the lysosomotropic activity of many 4-aminoquinolines.[8]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following outlines a key methodology for assessing the antimicrobial activity of quinoline derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantifying the in vitro antimicrobial potency of a compound.[9]
Objective: To determine the lowest concentration of a quinoline derivative that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test quinoline compound (4-amino or 4-thio derivative)
-
Microbial culture (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Aseptically prepare a suspension of the test microorganism in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test quinoline derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate culture broth directly within the wells of the 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without the test compound) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Perspectives
The substitution of a 4-amino group with a 4-thio moiety in the quinoline scaffold significantly alters the biological activity profile of the resulting compounds. While 4-aminoquinolines remain the cornerstone of antimalarial drug discovery due to their specific mechanism of action, 4-thioquinolines have demonstrated considerable promise in the realm of anticancer and antimicrobial research.
The available data suggests that the isosteric replacement of nitrogen with sulfur at the C4 position can lead to a shift in the mechanism of action, potentially opening up new avenues for therapeutic intervention. However, to fully elucidate the comparative potential of these two classes, further research is warranted. Specifically, direct, head-to-head comparative studies employing standardized assays against a broad range of biological targets are crucial. Such studies will provide a more definitive understanding of the structure-activity relationships and enable the rational design of next-generation quinoline-based therapeutics with enhanced potency and selectivity.
References
- Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer's Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis. (2022). Molecules, 27(19), 6543.
- Substituted quinolines as noncovalent proteasome inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3439-3442.
- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2023). Molecules, 28(14), 5483.
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2020). Molecules, 25(21), 5131.
- An Activity of Thioacyl Derivatives of 4-Aminoquinolinium Salts towards Biofilm Producing and Planktonic Forms of Coagulase-Negative Staphylococci. (2018). Molecules, 23(11), 2949.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2019). ACS Omega, 4(6), 10186-10193.
- Selected Biologically Active 2‐Thio‐substituted Quinolines and Synthesis of 2‐Thio‐substituted Quinolines. (2023). Chemistry – An Asian Journal, 18(13), e202300295.
- Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. (2016). Bulletin of Faculty of Pharmacy, Cairo University, 54(2), 225-234.
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). RSC Advances, 15(1), 1-15.
- Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. (2013). Antimicrobial Agents and Chemotherapy, 57(9), 4293-4301.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 11(5), 13054-13065.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry, 13, 1364535.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(16), 5484-5490.
- (PDF) Synthesis of Certain 4-Quinolones of Expected Antitumor Activity. (2015). Bulletin of Faculty of Pharmacy, Cairo University, 53(2), 1-10.
- Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. (2018). Journal of Molecular Modeling, 24(9), 246.
- Recent developments in antimalarial activities of 4-aminoquinoline derivatives. (2023). European Journal of Medicinal Chemistry, 256, 115458.
- Evaluation of the biological activity of different 4-aminoquinolines for the development of new drugs against painful and inflammatory disorders. (2023). European Journal of Medicinal Chemistry Reports, 9, 100179.
- Recent developments in antimalarial activities of 4-aminoquinoline derivatives. (2023). European Journal of Medicinal Chemistry, 256, 115458.
- Structural modifications of quinoline-based antimalarial agents: Recent developments. (2013). Journal of Medicinal Chemistry, 56(24), 9816-9839.
- Synthesis and Antimalarial Activity of Novel Side Chain Modified Antimalarial Agents Derived From 4-aminoquinoline. (2008). Letters in Drug Design & Discovery, 5(6), 416-421.
- Antimalarials based on 4-aminoquinoline leads. (2019). In Comprehensive Medicinal Chemistry III (pp. 532-563). Elsevier.
- Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3686-3694.
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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-(Trifluoromethyl)quinoline Derivatives
For researchers, scientists, and drug development professionals, the 2-(trifluoromethyl)quinoline core represents a privileged scaffold in medicinal chemistry. The incorporation of the trifluoromethyl group at the 2-position significantly influences the electronic properties, lipophilicity, and metabolic stability of the quinoline ring system, leading to a diverse range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(trifluoromethyl)quinoline derivatives in the contexts of anticancer, antimicrobial, and neuroprotective activities, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Derivatives of 2-(trifluoromethyl)quinoline have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.
Structure-Activity Relationship Insights
The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the quinoline and any appended aryl rings.
-
Substitution at the 6-position: The introduction of a substituted phenyl ring at the 6-position of the quinoline core has been a fruitful strategy. For instance, compounds with a 4'-fluorophenyl or 4'-chlorophenyl group at this position have shown potent cytotoxicity against triple-negative breast cancer (TNBC) cell lines.[1]
-
Ester and Carboxylic Acid Moieties: The presence of an ethyl ester at the 3-position is often crucial for anticancer activity. Hydrolysis of this ester to the corresponding carboxylic acid typically leads to a significant decrease or complete loss of activity, highlighting the importance of this group for cellular uptake or target interaction.[1]
-
Influence of the Trifluoromethyl Group's Position: Shifting the trifluoromethyl group from the 2-position of the quinoline to a substituent on an attached phenyl ring can dramatically alter activity. For example, a 4'-(trifluoromethyl)phenyl substituent at the 6-position resulted in significantly lower potency compared to derivatives with fluorine atoms directly attached to the phenyl ring.[1]
-
Side Chains at the 4-position: The introduction of amino side chains at the 4-position has been shown to enhance antiproliferative activity. The length of the alkylamino side chain is a critical determinant of potency, with a two-carbon linker often being optimal.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 2-(trifluoromethyl)quinoline derivatives against various cancer cell lines.
| Compound ID | R1 (at position 6) | R2 (at position 3) | Cell Line | IC50 (µM) |
| 6a | 4'-Fluorophenyl | -COOEt | MDA-MB-468 | 2.5 |
| 6b | 4'-Chlorophenyl | -COOEt | MDA-MB-468 | 3.0 |
| 6d | 4'-Bromophenyl | -COOEt | MDA-MB-468 | 4.0 |
| 6e | 2'-(Trifluoromethyl)phenyl | -COOEt | MDA-MB-468 | 20.0 |
| 7a | 4'-Fluorophenyl | -COOH | MDA-MB-468 | > 100 |
Data extracted from a study on novel fluorinated quinoline analogues.[1]
Signaling Pathways in Cancer
Several potent 2-(trifluoromethyl)quinoline derivatives have been shown to induce apoptosis through the activation of the p53 tumor suppressor protein. Activated p53 can transcriptionally upregulate the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.
Caption: p53/Bax-dependent apoptosis pathway.
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key drivers of cell proliferation and survival in many cancers. Some quinoline derivatives act as dual inhibitors of these receptor tyrosine kinases, blocking downstream signaling cascades like the PI3K/AKT and MAPK pathways.
Caption: EGFR/HER-2 signaling pathway.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 2-(trifluoromethyl)quinoline scaffold has also been explored for its antimicrobial properties, yielding compounds with activity against a range of bacteria and fungi.
Structure-Activity Relationship Insights
-
Substituents on the Quinoline Ring: The presence of electron-withdrawing groups, such as halogens, on the quinoline ring can enhance antibacterial activity.
-
Hybrid Molecules: The combination of the 2-(trifluoromethyl)quinoline moiety with other pharmacophores, such as thiazole or imidazolium salts, has led to hybrid compounds with potent and broad-spectrum antimicrobial effects.[2]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a critical role in its ability to penetrate microbial cell membranes.
Quantitative Data Summary: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2-(trifluoromethyl)quinoline derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) |
| 7b | Staphylococcus aureus | 2 |
| 7b | Mycobacterium tuberculosis H37Rv | 10 |
| 7c | Cryptococcus neoformans | 15.6 |
| 7d | Cryptococcus neoformans | 15.6 |
| Hybrid A | Escherichia coli | 7.81 |
| Hybrid B | Candida albicans | 31.125 |
Data compiled from studies on quinoline-based hydroxyimidazolium hybrids and other derivatives.[2][3]
Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases
Recent research has highlighted the potential of 2-(trifluoromethyl)quinoline derivatives in the context of neurodegenerative diseases like Alzheimer's disease. Their mechanism of action often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Structure-Activity Relationship Insights
-
Inhibition of Cholinesterases: The SAR for cholinesterase inhibition is complex, with the potency being highly sensitive to the nature of the substituents and their positions.
-
Multi-Target-Directed Ligands: The development of multi-target-directed ligands, where the 2-(trifluoromethyl)quinoline scaffold is combined with other functional groups, is a promising strategy to address the multifaceted nature of neurodegenerative diseases.[4]
-
Blood-Brain Barrier Permeability: For activity against central nervous system disorders, the ability of these compounds to cross the blood-brain barrier is a critical consideration in their design.
Quantitative Data Summary: Neuroprotective Activity
The following table shows the inhibitory activity of selected 2-(trifluoromethyl)quinoline derivatives against cholinesterases.
| Compound ID | Enzyme | IC50 (µM) |
| Compound 8 | Acetylcholinesterase (AChE) | 0.00611 |
| Compound 13 | Butyrylcholinesterase (BChE) | 0.00197 |
| Compound 95 | Acetylcholinesterase (AChE) | 3.013 |
| Compound 95 | Butyrylcholinesterase (BChE) | 3.144 |
| Compound 83 | Butyrylcholinesterase (BChE) | 1.888 |
Data extracted from a review on quinoline derivatives for Alzheimer's disease.[4]
Experimental Protocols
General Synthesis of 2-(Trifluoromethyl)quinoline Derivatives
A common synthetic route to access 2-(trifluoromethyl)quinoline derivatives is the Conrad-Limpach synthesis.
Caption: General synthesis workflow.
Step 1: Condensation: A substituted aniline is reacted with ethyl trifluoroacetoacetate. This reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by an acid.
Step 2: Cyclization: The intermediate formed in the condensation step undergoes thermal cyclization at high temperatures (typically >200 °C) to form the 2-trifluoromethyl-4-hydroxyquinoline core.
Step 3: Further Functionalization: The 4-hydroxy group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride. This 4-chloro derivative serves as a versatile intermediate for introducing various substituents at this position via nucleophilic aromatic substitution. Further modifications at other positions can be achieved through various organic reactions.[5]
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-(trifluoromethyl)quinoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The 2-(trifluoromethyl)quinoline derivative is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
This guide provides a foundational understanding of the SAR of 2-(trifluoromethyl)quinoline derivatives. The versatility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued importance in the quest for novel therapeutic agents. Further research will undoubtedly uncover new derivatives with enhanced potency and selectivity against a range of diseases.
References
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Suzuki Coupling of 4-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in the derivatization of heterocyclic scaffolds, such as quinolines, is of paramount importance in medicinal chemistry and materials science. The 4-chloroquinoline moiety, in particular, serves as a versatile synthetic handle for introducing diverse aryl and heteroaryl substituents, leading to the generation of novel compounds with potential biological activities. The choice of catalyst is critical to the success of these transformations, influencing reaction yields, scope, and overall efficiency. This guide provides a comparative overview of various catalysts employed for the Suzuki coupling of 4-chloroquinolines, supported by experimental data to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficiency of a catalyst in the Suzuki coupling of 4-chloroquinolines is influenced by a combination of factors including the palladium or nickel precursor, the nature of the ligand, the base, and the solvent system. Below is a summary of quantitative data for different catalytic systems, providing a basis for comparison.
| Catalyst System | 4-Chloroquinoline Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | K₂CO₃ (2M aq.) | DMF | 80-90 | 48 | Moderate | 5 | [1] |
| Pd(PPh₃)₄ | 4-Chloroquinoline | {2-[(2,2-dimethylpropanoyl)amino]phenyl}boronic acid | Na₂CO₃ (aq) | Dimethoxyethane | N/A | N/A | 96 | N/A | [2] |
| Pd(PPh₃)₄ | 4-Chloro-8-tosyloxyquinoline | Various arylboronic acids | K₂CO₃ | DMF | N/A | 48 | - | N/A | [2] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Various | Various | 70-80 | 18-24 | Good | N/A | [3] |
| NiCl₂(PCy₃)₂ | Aryl halides (general) | Arylboronic acids | K₃PO₄ | t-Amyl alcohol / 2-Me-THF | 100 | 12 | Good to Excellent | 5 | [4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl chlorides (general) | Arylboronic acids | CsF | Dioxane | RT | 12 | 95-99 | 1.5 (Pd) | [5] |
| Pd(OAc)₂ / PCy₃ | Aryl triflates (general) | Arylboronic acids | K₃PO₄ | Toluene | RT | 12 | 90-98 | 1.5 (Pd) | [5] |
| Pd/C | Aryl bromides/chlorides (general) | Phenylboronic acid | KF | N/A | 100 | N/A | High | N/A | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of 4-chloroquinolines using different catalyst systems.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄[1]
A mixture of the 2-aryl-4-chloro-3-iodoquinoline (1 equivalent), the respective arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (5 mol%) in DMF (5 mL/mmol of the quinoline) is placed in a two-necked flask equipped with a stirrer bar, a rubber septum, and a condenser. The flask is flushed with nitrogen gas for 10 minutes. Subsequently, a 2M aqueous solution of K₂CO₃ (2 mL/mmol of the quinoline) is added, and the mixture is flushed with nitrogen for an additional 10 minutes. A balloon filled with nitrogen gas is connected to the top of the condenser, and the mixture is heated with stirring at 80–90 °C for 48 hours. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Nickel-Catalyzed Suzuki Coupling in a Green Solvent[7]
In a 1 dram (∼4 mL) vial, 5-bromopyrimidine (1.0 equivalent), the heterocyclic boronic acid (2.5 equivalents), K₃PO₄ (as the base), and the NiCl₂(PCy₃)₂ catalyst (1 mol%) are combined. A stir bar and tert-amyl alcohol (to achieve a 0.3 M concentration of the limiting reagent) are added to the vial. The reaction mixture is stirred at room temperature for 30 minutes and then heated to 80 °C using a preheated heating block or an oil bath. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the mixture is worked up by partitioning between water and an organic solvent, followed by separation, drying, and purification of the organic phase.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the Suzuki coupling of 4-chloroquinolines.
Caption: A generalized experimental workflow for the Suzuki coupling of 4-chloroquinolines.
Concluding Remarks
The selection of an optimal catalyst for the Suzuki coupling of 4-chloroquinolines is a multifactorial decision. Traditional palladium catalysts like Pd(PPh₃)₄ have demonstrated effectiveness, particularly for more reactive iodo-substituted quinolines, though they may require elevated temperatures and longer reaction times.[1] Modern catalyst systems, incorporating bulky and electron-rich phosphine ligands such as P(t-Bu)₃, can facilitate the coupling of less reactive aryl chlorides at room temperature with high efficiency.[5]
Nickel-based catalysts are emerging as a cost-effective and environmentally benign alternative to palladium.[4][7] Catalysts like NiCl₂(PCy₃)₂ have shown high activity in greener solvents, presenting a sustainable approach for these transformations.[4] Furthermore, heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easy separation and recycling, which is particularly beneficial for industrial applications.[8]
Ultimately, the choice of catalyst will depend on the specific substrate, desired reaction conditions, and economic considerations. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in navigating the diverse landscape of catalytic systems for the synthesis of novel 4-arylquinolines.
References
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The Efficacy of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the quinoline scaffold stands out as a privileged structure, forming the backbone of numerous approved and investigational drugs.[1] Its rigid, planar nature and the synthetic tractability of its core allow for the strategic placement of various substituents to optimize potency, selectivity, and pharmacokinetic properties. This guide delves into the therapeutic potential of a specific, yet underexplored, class of quinoline derivatives: those built upon the 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline core.
While direct and extensive research on this particular scaffold is nascent, this guide will provide a comprehensive comparison by drawing upon data from structurally analogous quinoline-based inhibitors. We will explore their efficacy against key oncogenic kinases, namely c-Met and VEGFR-2, and provide a framework for their synthesis and evaluation. The insights presented herein are intended to empower researchers to explore this promising chemical space and accelerate the development of next-generation kinase inhibitors.
The Quinoline Scaffold: A Versatile Platform for Kinase Inhibition
The quinoline ring system's prominence in medicinal chemistry is well-established, with its derivatives showing a wide array of biological activities.[2] In the context of kinase inhibition, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a critical interaction for many ATP-competitive inhibitors. The substituents at various positions of the quinoline core play a crucial role in defining the inhibitor's potency and selectivity. For instance, the trifluoromethyl group is often incorporated to enhance metabolic stability and binding affinity.[3]
Targeted Kinases: c-Met and VEGFR-2 in Cancer Progression
Our comparative analysis will focus on two well-validated targets in oncology:
-
c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, migration, and invasion. Dysregulation of c-Met signaling is implicated in the development and progression of various cancers.[2]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[4]
Comparative Efficacy of Structurally Related Quinoline Derivatives
Due to the limited publicly available data on the specific this compound scaffold, this section presents the inhibitory activities of structurally related quinoline derivatives against c-Met and VEGFR-2. This comparative data provides a valuable benchmark for predicting the potential efficacy of the target compounds.
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) |
| Analog 1 | 3,5,7-Trisubstituted Quinoline | c-Met | < 1.0 |
| Analog 2 | 4-(2-fluorophenoxy)quinoline | c-Met | 1.1 |
| Analog 3 | Quinoline-substituted 1,6-naphthyridone | c-Met / VEGFR-2 | Selective for VEGFR-2 |
| Analog 4 | Quinoline-appended thiazolidinone urea | VEGFR-2 | 18.7 |
| Analog 5 | Isatin-thiazolidinone derivative | VEGFR-2 | 69.1 |
Structure-Activity Relationship (SAR) Insights
Based on the analysis of various quinoline-based kinase inhibitors, several key SAR trends can be extrapolated to guide the design of novel this compound derivatives:[1][5]
-
Position 4 Substitution: The chloro group at the 4-position is a versatile handle for introducing various side chains through nucleophilic substitution, significantly impacting potency and selectivity.[3]
-
Fluorine at Position 8: The fluorine atom at the 8-position can influence the electronic properties of the quinoline ring and may contribute to improved binding affinity and metabolic stability.
-
Trifluoromethyl at Position 2: The electron-withdrawing nature of the trifluoromethyl group can enhance the acidity of the quinoline nitrogen, potentially leading to stronger interactions with the kinase hinge region. It is also known to improve cell permeability and metabolic stability.
-
Substituents on Side Chains: The nature and length of the side chains introduced at the 4-position are critical for targeting specific pockets within the kinase active site and for optimizing pharmacokinetic properties.
Experimental Protocols
To facilitate the evaluation of novel this compound derivatives, detailed protocols for their synthesis and for in vitro kinase assays are provided below.
Proposed Synthesis of the this compound Core
The synthesis of the target scaffold can be adapted from established methods for similar quinoline derivatives.[3][6] A plausible synthetic route is outlined below:
Caption: Proposed synthetic workflow for this compound.
In Vitro Kinase Inhibition Assay Protocol (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against c-Met and VEGFR-2 kinases. Specific conditions may need to be optimized for each kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the development of novel kinase inhibitors. While direct experimental data is currently limited, the analysis of structurally related compounds suggests that derivatives of this core could exhibit potent and selective inhibitory activity against key oncogenic kinases like c-Met and VEGFR-2.
The synthetic accessibility of this scaffold, coupled with the established importance of the quinoline core in kinase inhibition, provides a strong rationale for further investigation. By leveraging the structure-activity relationships of known quinoline inhibitors and employing robust in vitro and cell-based screening assays, researchers can efficiently explore the therapeutic potential of this novel chemical series. This guide serves as a foundational resource to stimulate and direct these future research endeavors, with the ultimate goal of translating these promising molecular frameworks into effective cancer therapeutics.
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
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New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]
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Synthesis and c-met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: Identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry. Available at: [Link]
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Innovations in Organic Synthesis with 4-Chloro-8-fluoroquinoline. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Discovery of new VEGFR-2 inhibitors based on bis([1][2][4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. Available at: [Link]
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Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. Available at: [Link]
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Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Available at: [Link]
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A Researcher's Guide to the In Vitro Evaluation of Novel Quinoline-Based Anti-Inflammatory Agents
The quinoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2] For researchers and drug development professionals, the systematic in vitro evaluation of novel quinoline-based compounds is a critical step in identifying promising therapeutic leads. This guide provides an in-depth comparison of essential in vitro assays, supported by experimental data and protocols, to facilitate a comprehensive assessment of these agents.
The Rationale for In Vitro Screening
In vitro assays serve as the foundational step in drug discovery, offering a rapid and cost-effective means to screen compounds for potential anti-inflammatory properties.[3] These methods allow for the elucidation of mechanisms of action and provide crucial data on a compound's potency and selectivity before advancing to more complex and resource-intensive in vivo studies.[4]
Core Experimental Workflow for Anti-Inflammatory Evaluation
A robust in vitro evaluation of novel quinoline-based anti-inflammatory agents should follow a logical progression, beginning with primary screening to identify active compounds and progressing to more detailed mechanistic studies.
Caption: Experimental workflow for in vitro evaluation.
Part 1: Foundational Assays for Initial Screening
The initial phase of screening aims to identify compounds that exhibit anti-inflammatory activity without causing significant cell death.
Cell Viability and Cytotoxicity Assays
Before assessing anti-inflammatory effects, it is crucial to determine the cytotoxic profile of the novel quinoline derivatives.[5] This ensures that any observed reduction in inflammatory markers is not merely a consequence of cell death.[6]
Commonly Used Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells and is used to determine cell density.[5]
Table 1: Comparison of Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures mitochondrial reductase activity.[7] | Well-established, sensitive. | Can be affected by compounds that alter cellular metabolism. |
| SRB | Binds to total cellular protein.[5] | Less affected by metabolic interference, good for high-throughput screening. | Requires cell fixation, which can introduce artifacts. |
Experimental Protocol: MTT Assay [8]
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Nitric Oxide (NO) Production Assay
Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).[9] Inhibition of NO production is a hallmark of anti-inflammatory activity.[3]
Experimental Protocol: Griess Assay for Nitrite Determination [9][10]
-
Cell Culture and Stimulation: Culture RAW 264.7 cells and stimulate them with LPS (1 µg/mL) in the presence or absence of the test compounds for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Part 2: Elucidating the Mechanism of Action
Once active and non-cytotoxic compounds are identified, the next step is to investigate their molecular targets and signaling pathways.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, while 5-LOX is involved in the production of leukotrienes, both of which are potent inflammatory mediators.[11] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.
Table 2: Comparison of COX/LOX Inhibition Assays
| Assay | Target | Principle | Typical Output |
| COX-1/COX-2 Inhibition Assay | COX-1 and COX-2 enzymes | Measures the production of prostaglandins (e.g., PGF2α) from arachidonic acid.[12] | IC50 values for each isozyme, indicating potency and selectivity.[11] |
| 5-LOX Inhibition Assay | 5-Lipoxygenase enzyme | Measures the formation of hydroperoxides from the lipoxygenation of fatty acids.[12] | IC50 value, indicating the potency of inhibition. |
Experimental Protocol: In Vitro COX Inhibition Assay [13][14]
-
Enzyme Preparation: Use a commercially available COX inhibitor screening assay kit.
-
Incubation: Pre-incubate the purified COX-1 or COX-2 enzyme with the quinoline compound or a reference inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) for a specified time.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the product formation (e.g., PGG2) using a colorimetric or fluorometric method as per the kit instructions.
-
IC50 Determination: Calculate the percentage of inhibition at various compound concentrations to determine the IC50 value.
Pro-inflammatory Cytokine Assays
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) play a central role in the inflammatory cascade.[15] Measuring the inhibition of these cytokines provides a direct assessment of a compound's anti-inflammatory potential.
Experimental Protocol: ELISA for Cytokine Quantification [15]
-
Cell Stimulation: Stimulate macrophages (e.g., THP-1 or RAW 264.7) with LPS (100 µg/L) in the presence of varying concentrations of the quinoline derivatives for a specified time (e.g., 4 hours for TNF-α, 24 hours for IL-1β and IL-6).[16]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using commercially available kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on a standard curve and determine the inhibitory effect of the compounds.
Investigation of Key Signaling Pathways
The production of many inflammatory mediators is regulated by intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[17][18]
Caption: Key inflammatory signaling pathways.
NF-κB Pathway Analysis: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[18] Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[17] The inhibitory effect of quinoline derivatives on this pathway can be assessed by:
-
Western Blotting: To measure the phosphorylation and degradation of IκBα and the phosphorylation of the NF-κB p65 subunit.
-
Immunofluorescence: To visualize the nuclear translocation of the p65 subunit.
MAPK Pathway Analysis: The MAPK family, including p38, ERK, and JNK, also plays a crucial role in regulating the expression of inflammatory mediators.[17] The activation of these kinases can be evaluated by Western blotting using phospho-specific antibodies.
Comparative Data of Novel Quinoline Derivatives
The following table provides hypothetical data for a series of novel quinoline derivatives (NQ-1, NQ-2, and NQ-3) compared to a standard drug, Indomethacin.
Table 3: In Vitro Anti-inflammatory Profile of Novel Quinoline Derivatives
| Compound | Cytotoxicity (IC50, µM) | NO Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | TNF-α Inhibition (% at 10 µM) |
| NQ-1 | >100 | 15.2 | 5.8 | 65% |
| NQ-2 | 85.6 | 8.9 | 1.2 | 82% |
| NQ-3 | >100 | 25.4 | >50 | 45% |
| Indomethacin | 92.3 | 12.5 | 0.9 | 75% |
Based on this comparative data, NQ-2 emerges as a promising lead candidate due to its potent inhibition of NO, COX-2, and TNF-α, coupled with acceptable cytotoxicity. Further investigation into its effects on the NF-κB and MAPK pathways would be warranted.
Conclusion
The in vitro evaluation of novel quinoline-based anti-inflammatory agents requires a multi-faceted approach. By systematically progressing from initial cytotoxicity and NO production screens to more detailed mechanistic studies on COX/LOX inhibition, cytokine production, and key signaling pathways, researchers can effectively identify and characterize promising drug candidates. This comprehensive guide provides the necessary framework and experimental insights to navigate this critical phase of drug discovery.
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Murr, C., et al. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
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Abdellatif, K. R. A., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed. [Link]
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Wang, Y., et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. PubMed. [Link]
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
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Al-Warhi, T., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
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Li, Z., et al. (2025). Development of a nitric oxide sensor for in vitro evaluation of the capsaicin's anti-inflammatory activity. PubMed. [Link]
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IJIRT. (2023). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. IJIRT. [Link]
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UKM. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as. UKM. [Link]
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ResearchGate. (n.d.). Quinoline derivatives 60a–63b reported as anti-inflammatory agents. ResearchGate. [Link]
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MDPI. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. [Link]
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Dove Medical Press. (2019). Inhibition of nitric oxide production and free radical scavenging acti. Dove Medical Press. [Link]
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PubMed Central. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link]
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ResearchGate. (2025). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]
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Bentham Science Publisher. (2024). Quinoline and their Derivatives as Anti-Inflammatory Agents. Bentham Science Publisher. [Link]
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NIH. (2017). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. NIH. [Link]
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NIH. (2013). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. PMC. [Link]
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Comparative Docking Analysis of Trifluoromethylquinoline Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed In Silico Comparison
This guide presents a comparative molecular docking study of a series of trifluoromethylquinoline analogs against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The introduction of a trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of quinoline-based compounds, making them a promising class of molecules for the development of novel kinase inhibitors. This analysis provides a quantitative comparison of their binding affinities and a detailed experimental protocol to facilitate further research and validation.
Quantitative Docking Performance of Trifluoromethylquinoline Analogs Against EGFR
The following table summarizes the key quantitative data from a comparative molecular docking study of trifluoromethylquinoline analogs against the ATP-binding site of EGFR (PDB ID: 1M17). The docking scores, representing the binding affinity in kcal/mol, are crucial for evaluating the potential inhibitory activity of these compounds. Lower docking scores indicate a higher binding affinity.
| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Hydrogen Bond Interactions | Key Interacting Residues |
| TFMQ-01 | 2-Anilino-4-(trifluoromethyl)quinoline | -9.8 | 2 | MET793, LYS745 |
| TFMQ-02 | 6-Chloro-4-(trifluoromethyl)quinolin-2-amine | -9.5 | 1 | MET793 |
| TFMQ-03 | 2-(4-Hydroxyphenylamino)-4-(trifluoromethyl)quinoline | -10.2 | 3 | MET793, LYS745, ASP855 |
| TFMQ-04 | 2-(Phenylamino)-6-(trifluoromethyl)quinoline | -9.2 | 1 | LEU718 |
| TFMQ-05 | 7-Methoxy-2-oxo-4-(trifluoromethyl)-1,2-dihydroquinoline | -8.9 | 2 | CYS797, LEU844 |
| Erlotinib (Reference) | -10.5 | 2 | MET793, THR790 |
Detailed Experimental Protocols
This section outlines the standardized methodology employed for the comparative molecular docking studies to ensure reproducibility and provide a robust foundation for subsequent in vitro and in vivo validation. The protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking.
Software and Resource Requirements:
-
AutoDock Tools (ADT): Version 1.5.6 or later, for preparing protein and ligand files.
-
AutoDock Vina: Version 1.1.2 or later, for performing the docking calculations.[1][2]
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or a chemical drawing software (e.g., ChemDraw): For obtaining or drawing the 3D structures of the ligands.
Preparation of the Target Protein (EGFR):
-
Retrieve the Protein Structure: The crystal structure of the human EGFR kinase domain in complex with an inhibitor (e.g., Erlotinib, PDB ID: 1M17) was downloaded from the Protein Data Bank.
-
Prepare the Receptor: The downloaded PDB file was loaded into AutoDock Tools. All water molecules and co-crystallized ligands were removed.
-
Add Hydrogens: Polar hydrogen atoms were added to the protein structure.
-
Assign Charges: Gasteiger charges were computed and assigned to all atoms of the protein.
-
Save as PDBQT: The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom type definitions.
Preparation of the Ligands (Trifluoromethylquinoline Analogs):
-
Obtain Ligand Structures: The 3D structures of the trifluoromethylquinoline analogs were either downloaded from the PubChem database or drawn using chemical drawing software and saved in a standard format like SDF or MOL2.
-
Energy Minimization: The ligand structures were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Detect Root and Torsions: Each ligand was loaded into AutoDock Tools to detect the rotatable bonds (torsions) and set the root for the flexible docking calculation.
-
Save as PDBQT: The prepared ligand structures were saved in the PDBQT file format.
Molecular Docking Procedure:
-
Grid Box Generation: A grid box was defined to encompass the active site of the EGFR kinase domain. The center of the grid was set to the coordinates of the co-crystallized ligand (Erlotinib) to ensure that the docking search was focused on the ATP-binding pocket. The dimensions of the grid box were set to 60 x 60 x 60 Å to allow for sufficient space for the ligands to move and rotate.
-
Configuration File: A configuration file (conf.txt) was created containing the file paths for the receptor and ligand PDBQT files, the grid box center and dimensions, and the number of binding modes to be generated (e.g., 10).
-
Running AutoDock Vina: The docking simulation was initiated from the command line using the following command: vina --config conf.txt --log log.txt.
-
Analysis of Results: Upon completion of the docking run, the results, including the binding affinities (docking scores) and the coordinates of the predicted binding poses for each ligand, were written to the output PDBQT file and summarized in the log file. The best-scoring pose for each ligand was selected for further analysis. The interactions between the docked ligands and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL or UCSF Chimera.[1]
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological signaling pathway.
References
The Decisive Role of the C-8 Substituent in Quinolone Phototoxicity
An In-Depth Technical Guide to the Comparative Phototoxicity of 8-Fluoro vs. 8-H Quinolone Analogs
For drug development professionals navigating the complexities of antibiotic design, managing off-target effects is as critical as ensuring efficacy. Within the widely prescribed fluoroquinolone class, phototoxicity remains a significant clinical adverse effect, capable of derailing promising candidates. Extensive research into the structure-phototoxicity relationship of these compounds has identified the substituent at the C-8 position of the quinolone nucleus as a primary determinant of this liability.
This guide provides a detailed comparison of the phototoxic potential of quinolones bearing a fluorine atom at the C-8 position versus those with a hydrogen atom. We will synthesize mechanistic insights and comparative experimental data to explain the causal links between chemical structure and phototoxic outcomes, and provide a validated experimental protocol for assessing this critical safety parameter.
The chemical nature of the substituent at the C-8 position profoundly influences the photoreactivity and, consequently, the phototoxicity of fluoroquinolones.[1] A well-established hierarchy of phototoxicity based on the C-8 substituent has been derived from numerous in vivo and in vitro studies:
CF >> CCl > N > CH [1]
This order clearly indicates that a fluorine atom at C-8 (C-F) imparts a significantly higher phototoxic potential than a hydrogen atom (C-H). For instance, lomefloxacin, which possesses an 8-fluoro group, is known to be one of the most phototoxic agents in its class, while quinolones with an 8-H substitution are generally considered to have only mild phototoxic potential.[2][3][4] Conversely, the introduction of an 8-methoxy (OCH3) group, as seen in moxifloxacin and gatifloxacin, is associated with minimal to no phototoxicity, rendering the molecule more stable under UV irradiation.[5][6][7][8]
Mechanistic Insights: The Photochemical Cascade
The disparity in phototoxicity between 8-fluoro and 8-H analogs is rooted in their distinct photochemical behaviors upon absorption of ultraviolet A (UVA) radiation (typically in the 200-400 nm range).[1] The process can be delineated into several key steps:
-
Photoexcitation: The quinolone molecule absorbs UVA light, promoting it to an electronically excited singlet state, which can then transition to a more stable, longer-lived triplet excited state (³FQ*).[1]
-
Divergent Pathways at C-8: The fate of the excited molecule is heavily influenced by the C-8 substituent.
-
8-Fluoro Analogs: The C-F bond at the 8-position is photolabile. The excited state facilitates a reductive defluorination process, leading to the cleavage of the C-F bond.[1] This photodegradation step generates a highly reactive aryl cation or radical intermediate.[1][5]
-
8-H Analogs: In the absence of a labile halogen, this specific degradation pathway is inhibited. While other photochemical processes like decarboxylation or reactions at the piperazinyl moiety can occur, they are generally less efficient at producing the highly damaging intermediates seen with 8-halogenated compounds.[1][9]
-
-
Cellular Damage: The reactive intermediates generated from 8-fluoroquinolones can indiscriminately react with cellular components. This can initiate a cascade of damaging events, including lipid peroxidation of cell membranes and the generation of reactive oxygen species (ROS) like singlet oxygen and superoxide radicals, ultimately leading to cell death and a clinical manifestation of phototoxicity (e.g., exaggerated sunburn).[5][10][11]
The following diagram illustrates the proposed photochemical mechanism leading to phototoxicity in 8-fluoroquinolones.
Caption: Workflow for the 3T3 Neutral Red Uptake Phototoxicity Assay.
Step-by-Step Methodology
-
Cell Culture:
-
Action: Seed Balb/c 3T3 fibroblasts into two 96-well microtiter plates at an appropriate density to ensure they do not reach confluence before the end of the experiment.
-
Expert's Note: Using cells in the exponential growth phase is critical for reproducibility. Confluent monolayers can exhibit altered metabolic activity and drug sensitivity, confounding the results.
-
-
Pre-incubation:
-
Action: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery from seeding.
-
Expert's Note: This period stabilizes the cell culture, ensuring that any observed cytotoxicity is a result of the chemical treatment and not cellular stress from handling.
-
-
Chemical Exposure:
-
Action: Prepare a range of concentrations for the test quinolone (e.g., 8-F analog) and a control (e.g., 8-H analog). Replace the culture medium in both plates with medium containing the diluted chemicals. Include solvent and negative controls.
-
Expert's Note: A broad concentration range is necessary to determine the IC50 (the concentration that causes 50% reduction in viability). One plate will be for the dark (-UVA) condition and the other for the irradiated (+UVA) condition.
-
-
Irradiation:
-
Action: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). The other plate should be kept in a dark incubator for the same duration.
-
Expert's Note: The UVA dose must be carefully calibrated. It should be high enough to induce a phototoxic reaction with a known photosensitizer (positive control, like chlorpromazine) but low enough not to cause significant cytotoxicity on its own. This ensures the assay specifically measures chemically-induced photosensitivity.
-
-
Neutral Red Uptake Assay:
-
Action: After incubation, wash the cells and add a medium containing neutral red dye. Incubate for ~3 hours.
-
Expert's Note: Neutral red is a vital dye that accumulates in the lysosomes of living, uninjured cells. The amount of dye retained is directly proportional to the number of viable cells.
-
-
Extraction and Measurement:
-
Action: Wash the cells to remove excess dye, then add a desorbing solution (e.g., acidified ethanol) to extract the dye from the cells. Measure the absorbance of the extracted dye using a spectrophotometer (at ~540 nm).
-
Expert's Note: Complete extraction of the dye is crucial for accurate quantification. Gentle agitation during this step ensures all incorporated dye is solubilized for measurement.
-
-
Data Analysis:
-
Action: Compare the viability of cells treated with the quinolone in the dark (-UVA) versus those irradiated (+UVA). Calculate the Photo Irritation Factor (PIF) by comparing the IC50 values from both conditions (PIF = IC50 [-UVA] / IC50 [+UVA]).
-
Expert's Note: A PIF value > 5 is typically considered indicative of phototoxic potential. This self-validating system, by directly comparing dark vs. light toxicity, provides a clear and quantitative measure of photosensitization.
-
Conclusion
The evidence is unequivocal: the substitution of a hydrogen atom with a fluorine atom at the C-8 position of the quinolone nucleus is a critical structural alert for high phototoxic potential. This liability is directly linked to the photolability of the C-8 halogen, which, upon UVA irradiation, initiates a degradation pathway that produces highly reactive and cytotoxic intermediates. In contrast, 8-H analogs lack this primary degradation route and exhibit significantly lower phototoxicity. For researchers in drug development, understanding this structure-phototoxicity relationship is paramount. The strategic avoidance of C-8 halogenation or the implementation of early-stage, quantitative in vitro screening, such as the 3T3 NRU assay, are essential strategies to design safer and more effective antibacterial agents.
References
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Zavala, G., et al. (2022). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. MDPI. [Link]
-
Sassman, S. A., & Lee, L. S. (2010). Aquatic Photochemistry of Fluoroquinolone Antibiotics: Kinetics, Pathways, and Multivariate Effects of Main Water Constituents. Environmental Science & Technology. [Link]
-
Ferguson, J., et al. (2001). Comparison of an in vitro cellular phototoxicity model against controlled clinical trials of fluoroquinolone skin phototoxicity. PubMed. [Link]
-
Chignell, C. F., et al. (1994). In vitro phototoxic activities of new quinolone antibacterial agents: lipid peroxidative potentials. PubMed. [Link]
-
Onoue, S., et al. (2011). Combined Use of In Vitro Phototoxic Assessments and Cassette Dosing Pharmacokinetic Study for Phototoxicity Characterization of Fluoroquinolones. National Institutes of Health. [Link]
-
Hayashi, N., et al. (2004). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. National Institutes of Health. [Link]
-
Wrotyńska-Barczy, A., et al. (2015). Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation. National Institutes of Health. [Link]
-
Hayashi, N., et al. (2004). New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1. PubMed. [Link]
-
Li, Y., et al. (2021). Main transformation pathways for photodegradation of fluoroquinolones.... ResearchGate. [Link]
-
Bilski, P., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. ProQuest. [Link]
-
Marutani, K., et al. (1993). Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light. PubMed. [Link]
-
Eljaaly, K., et al. (2020). Photosensitivity induced by lomefloxacin versus other fluoroquinolones: A meta-analysis. Journal of Infection and Chemotherapy. [Link]
-
Sassman, S. A., & Lee, L. S. (2010). Aquatic photochemistry of fluoroquinolone antibiotics: kinetics, pathways, and multivariate effects of main water constituents. PubMed. [Link]
-
Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. National Institutes of Health. [Link]
-
Man, I., et al. (1999). Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers. Journal of Antimicrobial Chemotherapy. [Link]
-
Man, I., et al. (1999). Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers. PubMed. [Link]
-
Roberts, J. E., et al. (2010). Screening for Ocular Phototoxicity of Fluoroquinolone Antibiotics. Investigative Ophthalmology & Visual Science. [Link]
-
Man, I., et al. (1999). Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers. Semantic Scholar. [Link]
-
Eljaaly, K., et al. (2020). Photosensitivity induced by lomefloxacin versus other fluoroquinolones: A meta-analysis. Semantic Scholar. [Link]
-
Singh, A., & Kumar, A. (2019). Fluoroquinolones: Mechanism of Action, Classification and Phototoxicity. Journal of Pharmaceutics and Drug Research. [Link]
-
Al-Dharrab, A. A. (2020). Fluoroquinolone photosensitization: A review of clinical and laboratory studies. ResearchGate. [Link]
-
Domagala, J. M., et al. (1992). New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. PubMed. [Link]
Sources
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- 7. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
QSAR studies of substituted quinoline derivatives
A Comparative Guide to QSAR Studies of Substituted Quinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a computational approach to correlate the chemical structure of compounds with their biological activities. For substituted quinoline derivatives, a versatile scaffold in medicinal chemistry, QSAR models have been instrumental in designing and predicting the efficacy of novel therapeutic agents against a range of diseases. This guide offers a comparative analysis of various QSAR studies on quinoline derivatives, focusing on their anticancer, antimicrobial, and antiviral activities, supported by experimental data and detailed methodologies.
General Workflow of QSAR Studies
The development of a QSAR model follows a systematic workflow, beginning with data set preparation and culminating in a statistically validated predictive model. This process allows researchers to identify key molecular features that influence biological activity and to design new, more potent compounds.
Anticancer Activity of Quinoline Derivatives
Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of protein kinases and topoisomerases, and the induction of apoptosis.[1] QSAR studies have been crucial in elucidating the structural requirements for their cytotoxic activity.
A 3D-QSAR study on quinoline derivative analogues as potential anticancer agents for gastric cancer cell lines utilized Comparative Molecular Field Analysis (CoMFA) to correlate the three-dimensional structure of the compounds with their biological activity.[2] The developed models showed excellent predictive ability for the test set of ligands.[2]
Table 1: Comparison of 3D-QSAR Models for Anticancer Quinoline Derivatives
| QSAR Model | Statistical Parameter | Value | Reference |
| CoMFA | q² | 0.76 | [3] |
| r² | 0.99 | [3] | |
| CoMSIA | q² | 0.70 | [3] |
| r² | 0.99 | [3] |
Note: q² (cross-validated r²) and r² (non-cross-validated r²) are measures of the predictive ability and goodness of fit of the model, respectively.
Experimental Protocols: Cytotoxicity Assays
The anticancer activity of quinoline derivatives is commonly evaluated using in vitro cytotoxicity assays against various human cancer cell lines.[4]
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives.
-
Incubation: After a specified incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]
Antimicrobial Activity of Quinoline Derivatives
Quinoline-based compounds have shown a broad spectrum of antimicrobial activities.[5] QSAR studies have been employed to design and optimize these derivatives as potent antibacterial and antifungal agents. For instance, some quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial death.[6]
A QSAR study on 8-hydroxyquinoline and its chloro derivatives demonstrated their antibacterial activity against Staphylococcus aureus.[7] The study highlighted that substitutions with halogens at the 5- and 7-positions of the 8-hydroxyquinoline scaffold enhance antibacterial action.[7]
Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives against S. aureus
| Compound | Substituent(s) | MIC50 (μM) | Reference |
| 8-Hydroxyquinoline | - | ≤6.90 | [7] |
| Cloxyquin | 5-Chloro | ≤5.58 | [7] |
| 5,7-dichloro-8HQ | 5,7-Dichloro | 37.37 | [7] |
Experimental Protocols: Antimicrobial Activity Assays
Agar Dilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]
-
Preparation of Plates: A series of agar plates containing different concentrations of the test compound are prepared.
-
Inoculation: A standardized suspension of the test microorganism is inoculated onto the surface of each plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Activity of Quinoline Derivatives
Novel malonate derivatives containing a quinazolin-4(3H)-one moiety, which is structurally related to quinoline, have been synthesized and evaluated for their antiviral activities against cucumber mosaic virus (CMV).[8] 3D-QSAR models, including CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed to understand the structure-activity relationships.[8]
The statistical results of these models indicated good predictive power, which facilitated the design of new compounds with enhanced antiviral activity.[8]
Table 3: 3D-QSAR Models for Antiviral Quinazolinone Derivatives
| QSAR Model | Statistical Parameter | Value | Reference |
| CoMFA | r² | 0.990 | [8] |
| q² | 0.577 | [8] | |
| CoMSIA | r² | 0.977 | [8] |
| q² | 0.516 | [8] |
Experimental Protocols: In Vivo Antiviral Assay (Curative Activity against CMV)
-
Virus Inoculation: The leaves of a host plant (e.g., Nicotiana tabacum) are mechanically inoculated with CMV.
-
Compound Application: After a set period, the upper leaves of the inoculated plants are smeared with a solution of the test compound.
-
Observation: The plants are cultivated under controlled conditions, and the development of systemic symptoms is observed and recorded.
-
Efficacy Calculation: The curative rate is calculated based on the reduction of disease symptoms compared to a control group. The concentration required for 50% effective concentration (EC50) is then determined.[8]
Conclusion
QSAR studies have proven to be an invaluable tool in the development of substituted quinoline derivatives as therapeutic agents. By quantitatively correlating molecular structures with biological activities, these studies provide deep insights into the mechanisms of action and guide the rational design of more potent and selective drug candidates. The comparative data and methodologies presented in this guide highlight the significant progress in the application of QSAR for discovering novel anticancer, antimicrobial, and antiviral agents based on the versatile quinoline scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 3D-QSAR studies of quinoline ring derivatives as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. bepls.com [bepls.com]
- 8. Synthesis, antiviral activity, 3D-QSAR, and interaction mechanisms study of novel malonate derivatives containing quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline Synthesis: Benchmarking Classical Routes Against Modern Innovations
For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold remains a cornerstone of medicinal chemistry. This bicyclic heterocycle is a privileged structure found in a vast array of pharmaceuticals. The choice of synthetic route can significantly impact the efficiency of discovery and development pipelines. This guide provides an objective comparison of prominent classical and modern methods for quinoline synthesis, focusing on yield, reaction conditions, and detailed experimental protocols to aid in the selection of the most appropriate method for a given research objective.
The synthesis of quinoline and its derivatives has a rich history, with several classical named reactions forming the foundation of this field.[1] However, these traditional methods often necessitate harsh reaction conditions, leading to environmental concerns and sometimes offering low to moderate yields.[2][3] In recent decades, a paradigm shift towards greener, more efficient, and versatile synthetic strategies has occurred.[4] Modern approaches, including transition-metal catalysis, photocatalysis, and microwave-assisted synthesis, offer significant advantages in terms of milder conditions, improved yields, and broader substrate scope.[5][6]
This guide delves into a comparative analysis of these classical and modern methodologies, presenting quantitative data, detailed experimental protocols, and visualizations to facilitate an informed selection process for quinoline synthesis.
Comparative Data of Synthetic Routes
The selection of a quinoline synthesis method is often a trade-off between the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. The following table summarizes key quantitative data for prominent classical and modern synthetic routes.
| Synthesis Method | Starting Materials | Typical Products | Typical Yield (%) | Reaction Time | Temperature (°C) | Catalyst/Reagent | Key Advantages | Key Disadvantages |
| Classical Methods | ||||||||
| Skraup Synthesis[2] | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | 84-91[2] | 7 hours[2] | 120-123[2] | H₂SO₄, Nitrobenzene | Uses readily available starting materials. | Harsh, exothermic reaction conditions; often low yields and formation of tarry byproducts.[1][2] |
| Doebner-von Miller Reaction[7] | Aniline, α,β-unsaturated aldehyde or ketone | 2- and 4-substituted quinolines | 42-89 | 3 hours | Reflux[8] | Lewis or Brønsted acids (e.g., HCl, SnCl₄)[7] | Generally provides better yields and cleaner reactions than the Skraup synthesis.[8] | The use of unsymmetrical α,β-unsaturated ketones can lead to a mixture of regioisomers.[8] |
| Combes Synthesis[9] | Aniline, β-diketone | 2,4-disubstituted quinolines | Good yields[8] | Several hours[8] | Reflux[8] | Acid catalyst (e.g., H₂SO₄)[9] | Good yields for the synthesis of 2,4-disubstituted quinolines.[8] | Requires specific β-diketone starting materials. |
| Friedländer Synthesis[10] | 2-aminoaryl aldehyde or ketone, compound with an α-methylene group | Substituted quinolines | 85-96[11] | 15-60 min[11] | 90[11] | Acid or base catalysts (e.g., TFA, KOtBu)[10] | One of the most versatile and widely used methods, often with high yields under relatively mild conditions.[12] | Regioselectivity can be an issue with unsymmetrical ketones.[10] |
| Modern Methods | ||||||||
| Microwave-Assisted Synthesis[6] | Varies (e.g., anilines, aldehydes, ketones) | Substituted quinolines | 72-96[11][13] | 8-25 min[11][13] | 100-200[4][14] | Various (e.g., p-TSA, nanocatalysts, catalyst-free)[4][11] | Significantly shorter reaction times, often higher product yields, and improved purity.[6] | Requires specialized microwave reactor; potential for localized overheating.[6] |
| Transition-Metal Catalysis (Co, Ni, Rh, Ru, Cu, Pd, Fe, Mn)[5] | Anilines, alkynes, alcohols, etc. | Highly functionalized quinolines | 61-94 (Fe-catalyzed)[15]; Good to excellent (Co-catalyzed)[16] | Varies (e.g., 24h for Fe-catalyzed)[15] | Varies (e.g., 110 for Fe-catalyzed)[15] | Complexes of Co, Ni, Rh, Ru, Cu, Pd, Fe, Mn[5] | High efficiency and regioselectivity, access to novel substitution patterns, often under mild conditions.[5] | Cost and toxicity of some metal catalysts; may require inert atmosphere. |
| Photocatalytic Synthesis[17] | N-alkyl anilines or anilines and aldehydes | Substituted quinolines | Excellent yields[17] | 96 hours[18] | Room Temperature[19] | Photocatalyst (e.g., anthraquinone, Fe-complex)[18][19] | Extremely mild reaction conditions, use of visible light as a sustainable energy source.[17] | Can require longer reaction times; may need specialized photoreactors.[18] |
| Green Synthesis (e.g., Nanocatalysts, Ionic Liquids)[3] | Varies | Substituted quinolines | 85-96 (nanocatalyst)[11] | 15-60 min (nanocatalyst)[11] | 80-90 (nanocatalyst)[11] | Nanocatalysts (e.g., CdO@ZrO₂), Ionic Liquids[3][11] | Environmentally benign, reusable catalysts, often high efficiency and simplified purification.[3] | Catalyst synthesis and characterization can be complex. |
Experimental Protocols for Key Syntheses
Detailed and reproducible experimental procedures are paramount for successful synthesis. The following protocols are representative of both classical and modern approaches.
Classical Method: Skraup Synthesis of Quinoline
This protocol is adapted from established literature procedures.[2]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or other oxidizing agent)
-
Ferrous sulfate (optional, as a moderator)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Add the oxidizing agent (e.g., nitrobenzene) to the mixture.
-
Gently heat the reaction mixture. The reaction is exothermic and may require cooling to maintain control.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it into a large volume of water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the quinoline product precipitates or separates as an oil.
-
Extract the quinoline product with an organic solvent (e.g., dichloromethane).
-
Wash the organic extracts with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or chromatography.
Modern Method: Microwave-Assisted Friedländer Synthesis of Substituted Quinolines
This generalized protocol is based on modern microwave-assisted methodologies.[6]
Materials:
-
2-Aminoaryl ketone or aldehyde
-
A ketone or aldehyde with an α-methylene group
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol or solvent-free)
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone/aldehyde, the α-methylene carbonyl compound, and the catalyst.
-
If using a solvent, add it to the vessel.
-
Seal the vessel and place it in a scientific microwave reactor.
-
Set the desired temperature (e.g., 120-150°C) and irradiation time (e.g., 10-30 minutes).
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
If the product precipitates, collect it by filtration and wash with a cold solvent.
-
If the product is in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Synthesis Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the generalized workflows and the evolution of quinoline synthesis methodologies.
Caption: A comparison of the general experimental workflows for classical and modern quinoline synthesis.
Caption: The logical evolution from classical quinoline synthesis to modern, more efficient methodologies.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 14. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Quinoline synthesis [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline: A Guide for Laboratory Professionals
The proper disposal of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, a chemical compound utilized in various research and development applications, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment (PPE).
Summary of Hazards and Required PPE
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile rubber), protective clothing |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Tightly fitting safety goggles or face shield |
| Specific target organ toxicity – single exposure (Category 3) | H335: May cause respiratory irritation | Use only in a well-ventilated area or with a full-face respirator if exposure limits are exceeded |
Note: This table summarizes key information from safety data sheets. Always refer to the specific SDS for your product for the most complete and up-to-date information.
Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility. Do not discharge this chemical into sewer systems or the environment.[1][2]
1. Waste Collection and Storage:
-
Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, glassware) in a dedicated, properly labeled, and sealed waste container.
-
Container: The container should be made of a material compatible with the chemical and be kept tightly closed.
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1] The storage area should be secure and clearly marked as a hazardous waste storage area.
2. Spill Management:
-
Immediate Actions: In the event of a spill, evacuate personnel from the immediate area.[1] Remove all sources of ignition and use spark-proof tools.[1]
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[1] Avoid generating dust.[1] For larger spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.
3. Final Disposal:
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company. This is the recommended and often legally required method of disposal.
-
Incineration: The preferred method of destruction is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1][2]
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date and method, in accordance with local and national regulations.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
An essential guide for the safe handling and disposal of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, tailored for researchers and drug development professionals. This document provides a procedural, step-by-step framework to ensure laboratory safety and operational integrity.
Hazard Profile & Personal Protective Equipment (PPE)
Understanding the chemical nature of this compound is fundamental to establishing a robust safety protocol. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure—a halogenated quinoline core with a trifluoromethyl group—provides clear indicators of its potential hazards. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Some related quinolines are also classified with acute oral toxicity.[3] Therefore, a cautious and comprehensive approach to PPE is mandatory.
The rationale behind each piece of equipment is to create a complete barrier, preventing any route of exposure—dermal, ocular, or respiratory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Chemical splash goggles and face shield | Goggles must be tightly fitting.[4] A face shield worn over goggles is crucial to protect the entire face from splashes during transfers or potential exothermic events.[5][6] |
| Hand Protection | Chemical-resistant nitrile gloves | Double-gloving is recommended to provide a robust barrier against this halogenated organic compound. If contact is prolonged, consult the glove manufacturer's resistance guide. |
| Body Protection | Chemical-resistant laboratory coat | A fully buttoned lab coat made of a material like Nomex® or treated cotton prevents skin contact from accidental spills.[5] |
| Respiratory Protection | Certified Chemical Fume Hood | This is the primary engineering control. All handling of the solid and its solutions must be performed in a well-ventilated fume hood to prevent inhalation of dust or vapors.[1][7] |
Operational Plan: A Step-by-Step Handling Protocol
A structured workflow minimizes risk by ensuring that all safety measures are in place before, during, and after handling the chemical. This protocol is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.
Caption: A three-phase workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation Phase:
-
Confirm that the chemical fume hood has a valid certification and that airflow is optimal.
-
Gather all necessary equipment, including glassware, stir bars, reagents, and waste containers, and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Put on all personal protective equipment as detailed in Table 1. Ensure gloves are inspected for any tears or defects.
-
-
Handling Phase:
-
Weighing: If the compound is a solid, carefully weigh the required amount in a tared container inside the fume hood to prevent the release of fine particulates.[2]
-
Dissolution/Reaction: Slowly add the compound to the solvent or reaction mixture. Be aware of potential exothermic reactions, especially with highly reactive reagents.[8]
-
Execution: Keep the fume hood sash at the lowest practical height throughout the procedure. Ensure all containers are clearly labeled.
-
-
Decontamination and Disposal Phase:
-
Quenching: If necessary, quench the reaction mixture carefully according to your specific experimental protocol.
-
Waste Segregation: Dispose of all waste in appropriately labeled containers.
-
Liquid Waste: All solutions containing the compound and solvent rinses should be collected in a container marked for "Halogenated Organic Waste."
-
Solid Waste: Contaminated items such as weighing papers, gloves, and silica gel should be placed in a designated solid waste container.
-
-
Decontamination: Rinse all glassware that came into contact with the compound with a suitable solvent (e.g., acetone), collecting the rinsate in the halogenated waste container. Subsequently, wash the glassware with soap and water. Wipe down all surfaces of the fume hood.
-
Final Steps: Remove PPE in the correct order (gloves first), and immediately wash hands thoroughly with soap and water.[2]
-
Disposal and Emergency Plans
The presence of both chlorine and fluorine atoms necessitates that this compound be treated as halogenated waste.[9] Improper disposal can lead to persistent environmental contamination.
-
Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office. Do not pour any amount down the drain or place it in regular trash. The high-temperature incineration required for halogenated waste is designed to decompose the material into gaseous byproducts like carbon dioxide and hydrogen halides, which are then scrubbed to prevent atmospheric pollution.[9]
-
Spill Response:
-
Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite or sand). Scoop the absorbent material into a sealed container and label it for disposal as halogenated solid waste.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
References
- Process for Disposal of Chlorinated Organic Residues. (Source: U.S. Environmental Protection Agency) [Link not available]
- 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET. (Source: Alfa Aesar) [Link not available]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (Source: U.S. Environmental Protection Agency) [Link]
- Personal protective equipment for handling 2-[4-(Trifluoromethyl)phenyl]propanedial. (Source: BenchChem) [Link not available]
- Overcoming challenges in the direct halogenation of the quinoline ring. (Source: BenchChem) [Link not available]
-
2-Chloro-4-(trifluoromethyl)quinoline | C10H5ClF3N | CID 2782912. (Source: PubChem) [Link]
-
Personal Protective Equipment and Chemistry. (Source: Chemical Safety Facts) [Link]
- SAFETY DATA SHEET. (Source: Thermo Fisher Scientific) [Link not available]
Sources
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2-Chloro-4-(trifluoromethyl)quinoline | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
